Alo-3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
bioactivity |
Antifungal |
|---|---|
sequence |
CIKNGNGCQPNGSQNGCCSGYCHKQPGWVAGYCRRK |
Origin of Product |
United States |
Foundational & Exploratory
Aloperine's Mechanism of Action in Cancer Cells: A Technical Guide
Aloperine, a quinolizidine alkaloid derived from the medicinal plant Sophora alopecuroides, has demonstrated significant therapeutic potential across a spectrum of human diseases, including various cancers.[1][2] Its anticancer properties are attributed to its ability to modulate multiple critical biological processes, from inducing programmed cell death to halting the cell cycle and preventing metastasis.[1][2][3] This technical guide provides an in-depth exploration of the molecular mechanisms through which aloperine exerts its antineoplastic effects, tailored for researchers, scientists, and drug development professionals.
Core Antineoplastic Mechanisms
Aloperine's efficacy against cancer cells is not mediated by a single pathway but rather through a multi-pronged attack on key cellular processes essential for tumor growth and survival. These include the induction of apoptosis, induction of cell cycle arrest, modulation of autophagy, and inhibition of metastasis.[2][3]
1. Induction of Apoptosis
Apoptosis, or programmed cell death, is a primary mechanism by which aloperine eliminates cancer cells.[2] It triggers both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways in a variety of cancers, including osteosarcoma, colon cancer, multiple myeloma, breast cancer, glioma, and hepatocellular carcinoma.[1][2]
-
Intrinsic Pathway: Aloperine modulates the ratio of Bax (pro-apoptotic) to Bcl-2 (anti-apoptotic) proteins, favoring apoptosis.[1][4] It increases Bax expression while downregulating Bcl-2, a direct target of aloperine in glioma cells.[1][5][6] This shift disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm.[1][7] Cytoplasmic cytochrome c then binds with Apaf-1 to form the apoptosome, which activates caspase-9, and subsequently, the executioner caspase-3, culminating in cell death.[1][7][8]
-
Extrinsic Pathway: In multiple myeloma cells, aloperine has been shown to activate the extrinsic pathway by activating caspase-8 and reducing the expression of the anti-apoptotic protein cFLIP.[1][9]
-
Reactive Oxygen Species (ROS): In ovarian cancer cells, aloperine's apoptotic effect is linked to the generation of reactive oxygen species (ROS), specifically hydrogen peroxide.[10][11] This increase in oxidative stress triggers mitochondrial-related apoptosis, an effect that can be reversed by antioxidants.[10][11]
2. Cell Cycle Arrest
Aloperine effectively halts the proliferation of cancer cells by arresting the cell cycle at different phases, depending on the cancer type.[1][2]
-
G1 Arrest: In prostate cancer and non-small-cell lung cancer (NSCLC), aloperine induces cell cycle arrest at the G1 phase.[2][12] This is often associated with the activation of the p53/p21 pathway.[4]
-
G2/M Arrest: In hepatocellular carcinoma and colon cancer, aloperine causes an arrest at the G2/M phase.[2][13][14][15] This is accompanied by an increase in p21 and p53 levels and a decrease in cyclins B1 and D1.[13]
3. Modulation of Autophagy
Autophagy is a cellular degradation process that can either promote cell survival or contribute to cell death. Aloperine's role in autophagy is complex and appears to be context-dependent.
-
In human thyroid cancer cells, aloperine modulates autophagy, and enhancing this process can increase the compound's cytotoxic effects.[16][17]
-
In NSCLC, aloperine has been identified as an autophagy modulator that inhibits the fusion of autophagosomes with lysosomes.[18]
-
In leukemia cells, the formation of acidic vacuoles, a marker of autophagy, is observed alongside apoptosis following aloperine treatment.[14]
4. Inhibition of Metastasis
Aloperine has demonstrated the ability to suppress the invasion and migration of various cancer cells, a critical step in preventing metastasis.[1][14][19]
-
This anti-metastatic effect is primarily achieved by downregulating the expression and activity of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9.[1][8][19][20] These enzymes are crucial for degrading the extracellular matrix, allowing cancer cells to invade surrounding tissues.[7][14]
-
In bladder cancer cells, aloperine can inhibit hypoxia-induced epithelial-mesenchymal transition (EMT), a key process in metastasis, by increasing E-cadherin levels and decreasing N-cadherin and vimentin.[1]
Key Signaling Pathways Modulated by Aloperine
Aloperine's diverse anticancer activities are orchestrated through its modulation of several key intracellular signaling pathways that are often dysregulated in cancer.
1. PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is common in many cancers. Aloperine is a potent inhibitor of this pathway in numerous cancer types, including NSCLC, hepatocellular carcinoma, multiple myeloma, and osteosarcoma.[1][7][14][15][21] By inhibiting the phosphorylation of Akt and its downstream target mTOR, aloperine effectively suppresses tumor cell proliferation and induces apoptosis.[7][19][22]
2. Ras/MAPK Pathway
The Ras/Raf/MEK/ERK (MAPK) pathway is another critical signaling cascade that governs cell proliferation and survival. Aloperine has been shown to block this pathway, particularly in breast cancer.[8][20] It downregulates the protein expression of Ras and the phosphorylated forms of Raf and ERK, leading to inhibited proliferation and induced apoptosis.[8]
References
- 1. mdpi.com [mdpi.com]
- 2. Aloperine: A Potent Modulator of Crucial Biological Mechanisms in Multiple Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aloperine: A Potent Modulator of Crucial Biological Mechanisms in Multiple Diseases - ProQuest [proquest.com]
- 4. Aloperine executes antitumor effects through the induction of apoptosis and cell cycle arrest in prostate cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of Aloperine as an anti-apoptotic Bcl2 protein inhibitor in glioma cells [PeerJ] [peerj.com]
- 6. Identification of Aloperine as an anti-apoptotic Bcl2 protein inhibitor in glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aloperine inhibits the progression of non-small-cell lung cancer through the PI3K/Akt signaling pathway - ProQuest [proquest.com]
- 8. Aloperine inhibits proliferation, migration and invasion and induces apoptosis by blocking the Ras signaling pathway in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Aloperine Induces Apoptosis by a Reactive Oxygen Species Activation Mechanism in Human Ovarian Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benthamdirect.com [benthamdirect.com]
- 12. researchgate.net [researchgate.net]
- 13. Aloperine induces G2/M phase cell cycle arrest and apoptosis in HCT116 human colon cancer cells - ProQuest [proquest.com]
- 14. A Review on Recent Advances in Aloperine Research: Pharmacological Activities and Underlying Biological Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Aloperine induces apoptosis and G2/M cell cycle arrest in hepatocellular carcinoma cells through the PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Autophagy Modulation in Human Thyroid Cancer Cells following Aloperine Treatment | MDPI [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. Aloperine Suppresses Cancer Progression by Interacting with VPS4A to Inhibit Autophagosome‐lysosome Fusion in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | A Review on Recent Advances in Aloperine Research: Pharmacological Activities and Underlying Biological Mechanisms [frontiersin.org]
- 20. researchgate.net [researchgate.net]
- 21. Aloperine inhibits the progression of non-small-cell lung cancer through the PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Aloperine inhibits the progression of non-small-cell lung cancer through the PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Aloperine: A Technical Guide to Natural Sources, Extraction, and Analysis
Version: 1.0
Abstract
Aloperine, a quinolizidine-type alkaloid, has garnered significant attention within the scientific community for its broad spectrum of pharmacological activities, including anti-inflammatory, anti-cancer, and antiviral properties.[1][2][3] This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the natural sources of aloperine, detailed methodologies for its extraction and purification, and analytical techniques for its quantification. The document summarizes key quantitative data in structured tables and visualizes complex workflows and biological pathways using Graphviz diagrams to facilitate a deeper understanding of the processes and mechanisms involved.
Natural Sources of Aloperine
Aloperine was first isolated in 1935 from the seeds and leaves of Sophora alopecuroides L., a perennial herb predominantly found in Western and Central Asia.[4] This plant remains the primary and most studied source of the alkaloid.[5][6][7] Over the years, aloperine has also been identified in other species within the Sophora genus, such as Sophora flavescens (Ku Shen), and in other plants like Leptorhabdos parviflora.[4][8] The concentration of aloperine can vary significantly between different parts of the plant. Research indicates that the branches and leaves of Sophora alopecuroides contain a substantial amount of aloperine, making them ideal for harvesting and extraction.[9][10]
| Plant Species | Family | Plant Part(s) | Reported Aloperine Content |
| Sophora alopecuroides L. | Leguminosae (Fabaceae) | Seeds, Leaves, Branches | 1.20% in branches and leaves[9][10] |
| Sophora flavescens Ait. | Leguminosae (Fabaceae) | Roots | Presence confirmed[8] |
| Leptorhabdos parviflora Benth. | Orobanchaceae | Not specified | Presence confirmed[4] |
| Sophora jaubertii | Leguminosae (Fabaceae) | Not specified | Presence reported[11] |
| Thinicola incana | Leguminosae (Fabaceae) | Not specified | Presence reported[11] |
Physicochemical Properties
Purified aloperine is a white to yellowish crystalline powder with a molecular weight of 232.4 g/mol and a molecular formula of C₁₅H₂₄N₂.[4][5] Understanding its solubility is critical for developing effective extraction and formulation strategies. Aloperine is poorly soluble in aqueous buffers but shows good solubility in organic solvents.[4]
| Solvent | Solubility |
| Dimethyl sulfoxide (DMSO) | ≥ 9.25 mg/mL (with gentle warming)[3] |
| Ethanol | 20 mg/mL[8] |
| Dimethylformamide (DMF) | Soluble[4] |
| Methanol | Good extraction efficiency noted[9] |
| Chloroform | Lower extraction efficiency than methanol[9] |
| Aqueous Buffers | Poorly soluble[4] |
Extraction Methodologies
The extraction of aloperine from its natural plant sources involves several key steps, from initial sample preparation to the selection of an appropriate extraction technique.
Sample Preparation
-
Harvesting: Collect the desired plant parts (e.g., branches and leaves of S. alopecuroides).
-
Drying: Air-dry the plant material in a shaded, well-ventilated area or use a mechanical dryer at a low temperature (40-50°C) to prevent degradation of the alkaloids.
-
Grinding: Crush the dried plant material into a fine powder (e.g., pass through a 40-mesh sieve) to increase the surface area for efficient solvent penetration.[9]
Ultrasonic-Assisted Extraction (UAE) Protocol
Ultrasonic-assisted extraction is an efficient method that utilizes acoustic cavitation to disrupt plant cell walls, enhancing solvent penetration and reducing extraction time. It has been shown to be more effective than conventional cold soak or reflux extraction for aloperine.[9]
Methodology:
-
Alkalization (Optional but Recommended): Macerate 0.5 g of the powdered plant material in an appropriate amount of alkaline water (e.g., with ammonium hydroxide) for 30 minutes. This step converts alkaloid salts into their free base form, improving extraction efficiency into organic solvents.[9]
-
Solvent Addition: Add a suitable volume of methanol to the pre-treated plant powder. Methanol has demonstrated higher extraction efficiency compared to chloroform or acidic water.[9]
-
Ultrasonication: Place the vessel containing the slurry into an ultrasonic bath.
-
Extraction Parameters: Perform the extraction for a duration of 30 minutes. Studies have shown this duration is sufficient to completely extract the aloperine.[9]
-
Filtration: After extraction, filter the mixture to separate the solid plant residue from the liquid extract.
-
Solvent Evaporation: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude alkaloid extract.
Supercritical Fluid Extraction (SFE) Protocol
SFE is an environmentally friendly "green" technology that uses a supercritical fluid, typically carbon dioxide (CO₂), as the extraction solvent.[12][13] Due to its non-polar nature, supercritical CO₂ is often used with a polar co-solvent (modifier) to efficiently extract more polar compounds like alkaloids.[14]
Methodology:
-
Apparatus: A standard SFE system consisting of a CO₂ tank, a high-pressure pump, a co-solvent pump, an extraction vessel, and a separator.
-
Sample Loading: Load the powdered plant material into the extraction vessel.
-
Parameter Setting:
-
Supercritical Fluid: Carbon dioxide (CO₂)
-
Co-solvent (Modifier): Methanol or ethanol (e.g., 5-10% v/v) to increase the polarity of the fluid.[14][15]
-
Temperature: Set the extraction vessel temperature (e.g., 40-60°C).[13][15]
-
Pressure: Pressurize the system to the desired level (e.g., 200-250 bar).[13][15]
-
-
Extraction: Pump the supercritical CO₂ and co-solvent through the extraction vessel for a set duration (e.g., 60-180 minutes).[13][15] The high pressure and temperature cause the CO₂ to enter a supercritical state, where it has properties of both a liquid and a gas, allowing it to effuse through the plant material and dissolve the aloperine.
-
Separation: Route the fluid mixture to a separator vessel at a lower pressure. This pressure drop reduces the solvating power of the CO₂, causing the aloperine to precipitate and separate from the fluid.
-
Collection: Collect the crude extract from the bottom of the separator. The CO₂ can be recycled back into the system.
Purification and Isolation Protocols
Crude extracts contain a mixture of compounds. Column chromatography is a standard and effective technique for isolating and purifying aloperine from these extracts.[16]
Silica Gel Column Chromatography
Methodology:
-
Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or a mixture of hexane and ethyl acetate).
-
Column Packing: Pour the slurry into a glass column and allow it to pack under gravity or with light pressure, ensuring a uniform and bubble-free column bed.[17] Add a layer of sand on top to protect the silica surface.
-
Sample Loading: Dissolve the crude extract in a minimal amount of the mobile phase or a suitable solvent and carefully load it onto the top of the column.
-
Elution: Begin the elution process by passing a mobile phase (eluent) through the column. A gradient elution is often employed, starting with a non-polar solvent system and gradually increasing the polarity (e.g., by increasing the proportion of ethyl acetate or methanol).
-
Fraction Collection: Collect the eluate in separate fractions using test tubes or vials.[17] Compounds will separate based on their affinity for the stationary phase versus the mobile phase.
-
Analysis: Analyze the collected fractions using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify which fractions contain pure aloperine.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified aloperine.[17]
Analytical and Quantitative Methods
HPLC is a precise and reproducible method for the quantitative determination of aloperine in plant extracts.[9]
High-Performance Liquid Chromatography (HPLC)
Protocol:
-
Standard Preparation: Accurately weigh a known amount of aloperine reference standard and dissolve it in methanol to prepare a stock solution (e.g., 0.24 mg/mL). Prepare a series of dilutions to create a calibration curve.[9]
-
Sample Preparation: Dissolve a known weight of the crude or purified extract in methanol and filter it through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions: Inject the standard and sample solutions into the HPLC system.
| Parameter | Condition |
| Column | Diamonsil C18 (4.6 mm × 250 mm, 5 µm)[9] |
| Mobile Phase | Acetonitrile : Methanol : 5% Aqueous Phosphoric Acid (90:9:1, v/v/v)[9] |
| Flow Rate | 1.0 mL/min[9] |
| Detection Wavelength | 205 nm[9] |
| Column Temperature | 25°C[9] |
| Injection Volume | 10 µL[9] |
-
Quantification: Calculate the concentration of aloperine in the samples by comparing the peak area with the linear regression equation obtained from the calibration curve.[9]
Visualized Experimental Workflow
The overall process from plant material to purified aloperine can be visualized as a multi-step workflow.
Key Signaling Pathways Modulated by Aloperine
Aloperine exerts its diverse pharmacological effects by modulating multiple intracellular signaling pathways that are critical in the pathogenesis of diseases like cancer and inflammatory disorders.[5][18]
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. glpbio.com [glpbio.com]
- 4. A Review on Recent Advances in Aloperine Research: Pharmacological Activities and Underlying Biological Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. researchgate.net [researchgate.net]
- 8. caymanchem.com [caymanchem.com]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. Aloperine | C15H24N2 | CID 162147 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Optimization of Supercritical Fluid Extraction of Total Alkaloids, Peimisine, Peimine and Peiminine from the Bulb of Fritillaria thunbergii Miq, and Evaluation of Antioxidant Activities of the Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. [PDF] Supercritical Fluid Extraction of Pyrrolidine Alkaloid from Leaves of Piper amalago L. | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. m.youtube.com [m.youtube.com]
- 18. Aloperine: A Potent Modulator of Crucial Biological Mechanisms in Multiple Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Aloperine's Modulation of Core Signaling Pathways: A Technical Guide for Researchers
Introduction
Aloperine, a quinolizidine alkaloid isolated from the medicinal plant Sophora alopecuroides L., has garnered significant attention within the scientific community for its diverse pharmacological activities.[1][2] Possessing anti-inflammatory, anti-cancer, and anti-viral properties, aloperine exerts its therapeutic effects by modulating a complex network of intracellular signaling pathways.[3][4] This technical guide provides an in-depth exploration of the core signaling pathways influenced by aloperine, offering researchers, scientists, and drug development professionals a comprehensive resource. The guide details the molecular mechanisms of action, presents quantitative data in structured tables, outlines key experimental protocols, and provides visual representations of the signaling cascades.
Core Signaling Pathways Modulated by Aloperine
Aloperine's multifaceted effects stem from its ability to interact with and modulate several critical signaling pathways that are often dysregulated in disease. The primary pathways influenced by aloperine include the PI3K/Akt/mTOR, Ras/Erk, and NF-κB signaling cascades. Furthermore, aloperine is a potent inducer of apoptosis and can influence cell cycle progression.
PI3K/Akt/mTOR Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers. Aloperine has been shown to inhibit this pathway in various cancer cell lines.[4][5]
Mechanism of Action:
Aloperine's inhibitory action on the PI3K/Akt/mTOR pathway is characterized by a reduction in the phosphorylation of key downstream effectors. Studies have demonstrated that aloperine treatment leads to decreased levels of phosphorylated Akt (p-Akt) and phosphorylated mTOR (p-mTOR).[5] This dephosphorylation cascade ultimately inhibits protein synthesis and cell growth. In some contexts, such as bladder cancer, aloperine has been observed to suppress the hypoxia-induced activation of the mTOR/p70S6K/4E-BP1 pathway.[4]
Ras/Erk Pathway
The Ras/Erk (MAPK) pathway is another fundamental signaling cascade that governs cell proliferation, differentiation, and survival. Dysregulation of this pathway is also frequently implicated in cancer. Aloperine has been demonstrated to inhibit the Ras/Erk signaling pathway in cancer cells.[4]
Mechanism of Action:
Aloperine's intervention in the Ras/Erk pathway leads to the downstream induction of apoptosis. By inhibiting this pathway, aloperine contributes to an increase in the expression of the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2, thereby shifting the Bax/Bcl-2 ratio in favor of apoptosis.[4] This ultimately leads to the activation of executioner caspases, such as caspase-3.[4]
NF-κB Signaling Pathway
The nuclear factor-kappa B (NF-κB) signaling pathway plays a pivotal role in inflammation, immune responses, and cell survival. Chronic activation of this pathway is associated with various inflammatory diseases and cancers. Aloperine has been shown to exert anti-inflammatory effects by inhibiting the NF-κB pathway.[4]
Mechanism of Action:
Aloperine's inhibition of the NF-κB pathway is crucial for its anti-inflammatory and some of its anti-cancer effects. By suppressing the activation of NF-κB, aloperine can reduce the expression of pro-inflammatory cytokines and other NF-κB target genes involved in cell survival and proliferation.[4] In the context of vascular remodeling, aloperine's inhibition of NF-κB contributes to the suppression of vascular smooth muscle cell proliferation.[4]
Quantitative Data on Aloperine's Effects
The following tables summarize the quantitative data on the effects of aloperine from various studies, providing a comparative overview for researchers.
Table 1: IC50 Values of Aloperine in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HCT116 | Colon Cancer | Not specified | [6] |
| Multiple Myeloma cell lines | Multiple Myeloma | Not specified | [3] |
| Prostate Cancer cell lines | Prostate Cancer | Not specified | [3] |
| Non-small-cell lung cancer cell lines | Lung Cancer | Not specified | [5] |
| Thyroid Cancer cell lines | Thyroid Cancer | Not specified | [3] |
| Hepatocellular carcinoma cell lines | Liver Cancer | Not specified | [3] |
| Osteosarcoma cell lines | Bone Cancer | Not specified | [3] |
| Leukemia cell lines | Leukemia | Not specified | [3] |
Table 2: Modulation of Apoptosis-Related Proteins by Aloperine
| Protein | Effect | Fold Change/Observation | Cell Line(s) | Reference |
| Bax | Upregulation | Increased protein and mRNA levels | HCT116 | [6] |
| Bcl-2 | Downregulation | Decreased protein and mRNA levels | HCT116 | [6] |
| Bax/Bcl-2 Ratio | Increase | Shift in ratio favoring apoptosis | Prostate Cancer cells | [3] |
| Caspase-3 | Activation | Cleavage of caspase-3 observed | Thyroid cancer cells, NSCLC cells | [1][5] |
| Caspase-9 | Activation | Cleavage of caspase-9 observed | Thyroid cancer cells, NSCLC cells | [1][5] |
| Caspase-8 | Activation | Cleavage of caspase-8 observed | Thyroid cancer cells | [1] |
| PARP | Cleavage | Cleavage of PARP observed | Thyroid cancer cells, NSCLC cells | [1][5] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to investigate the effects of aloperine.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
96-well plates
-
Aloperine stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Cell culture medium
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells/well and allow them to adhere overnight.[7]
-
Treat the cells with various concentrations of aloperine for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).
-
After treatment, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[7]
-
Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Measure the absorbance at 570 nm using a microplate reader.[7]
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample.
Materials:
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to target proteins, e.g., Bax, Bcl-2, p-Akt, Akt)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells treated with aloperine and a control to extract total protein.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody (diluted in blocking buffer, e.g., 1:500-1:2000) overnight at 4°C.[8]
-
Wash the membrane with TBST three times for 10 minutes each.
-
Incubate the membrane with HRP-conjugated secondary antibody (diluted in blocking buffer, e.g., 1:2000-1:5000) for 1 hour at room temperature.[8]
-
Wash the membrane with TBST three times for 10 minutes each.
-
Add chemiluminescent substrate and visualize the protein bands using an imaging system.
Quantitative Real-Time PCR (qPCR)
qPCR is used to measure the expression levels of specific genes.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR instrument
-
SYBR Green or TaqMan master mix
-
Gene-specific primers (e.g., for Bax, Bcl-2, GAPDH)
Primer Sequences:
| Gene | Forward Primer (5'-3') | Reverse Primer (5'-3') | Reference |
| Bax | TCAGGATGCGTCCACCAAGAAG | TGTGTCCACGGCGGCAATCATC | [9] |
| Bcl-2 | GGT GGG GTC ATG TGT GTG G | GGT GCC GGT TCA GGT ACT CA | [10] |
| GAPDH | GAAGGTGAAGGTCGGAGTCA | GAAGATGGTGATGGGATTTC | [10] |
Procedure:
-
Extract total RNA from aloperine-treated and control cells.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using the gene-specific primers and a housekeeping gene (e.g., GAPDH) for normalization.
-
Analyze the data using the 2-ΔΔCt method to determine the relative fold change in gene expression.[6]
NF-κB Reporter Assay
This assay measures the transcriptional activity of NF-κB.
Materials:
-
Cells stably or transiently transfected with an NF-κB luciferase reporter construct
-
Aloperine
-
NF-κB activator (e.g., TNF-α or PMA)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed the NF-κB reporter cells in a 96-well plate.
-
Pre-treat the cells with aloperine for a specified time.
-
Stimulate the cells with an NF-κB activator (e.g., 20 ng/mL TNF-α) for 6-24 hours.[11][12]
-
Lyse the cells and add the luciferase assay reagent.[13]
-
Measure the luminescence using a luminometer.[13]
Drug Development and Clinical Status
While aloperine has demonstrated significant therapeutic potential in preclinical studies, information regarding its clinical trial status is limited. Further research is necessary to translate these promising in vitro and in vivo findings into clinical applications. The development of novel formulations and delivery systems could enhance the bioavailability and therapeutic efficacy of aloperine.
Aloperine is a promising natural compound that exerts its pharmacological effects through the modulation of multiple key signaling pathways, including PI3K/Akt/mTOR, Ras/Erk, and NF-κB. Its ability to induce apoptosis and inhibit cell proliferation makes it a strong candidate for further investigation in the context of cancer and inflammatory diseases. This technical guide provides a foundational understanding of aloperine's mechanisms of action and offers practical protocols for researchers to further explore its therapeutic potential. The continued investigation into the intricate signaling networks affected by aloperine will undoubtedly pave the way for novel drug discovery and development efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Aloperine: A Potent Modulator of Crucial Biological Mechanisms in Multiple Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Review on Recent Advances in Aloperine Research: Pharmacological Activities and Underlying Biological Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aloperine inhibits the progression of non-small-cell lung cancer through the PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. origene.com [origene.com]
- 10. researchgate.net [researchgate.net]
- 11. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. indigobiosciences.com [indigobiosciences.com]
- 13. Protocol Library | Collaborate and Share [protocols.opentrons.com]
The Diverse Biological Activities of Quinolizidine Alkaloids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Quinolizidine alkaloids (QAs) are a class of bicyclic nitrogen-containing secondary metabolites predominantly found in plants of the Fabaceae family. These compounds have garnered significant scientific interest due to their wide array of biological activities, ranging from anticancer and antimicrobial to insecticidal and neuropharmacological effects. This technical guide provides an in-depth overview of the core biological activities of key quinolizidine alkaloids, presenting quantitative data, detailed experimental protocols, and visualizations of their mechanisms of action to support further research and drug development endeavors.
Core Biological Activities and Quantitative Data
Quinolizidine alkaloids exhibit a broad spectrum of pharmacological effects. The most prominent of these include cytotoxic, antimicrobial, antiviral, and insecticidal activities. The potency of these activities is often quantified by metrics such as the half-maximal inhibitory concentration (IC₅₀), minimum inhibitory concentration (MIC), half-maximal effective concentration (EC₅₀), and lethal concentration (LC₅₀). The following tables summarize the quantitative data for several key quinolizidine alkaloids across these biological activities.
Cytotoxic Activity
The cytotoxic effects of quinolizidine alkaloids have been extensively studied against various cancer cell lines. Matrine and its derivatives, in particular, have shown significant promise in this area.
| Alkaloid | Cell Line | Activity | Value | Citation |
| Matrine Derivative (ZS17) | BEL-7402 (Hepatocellular Carcinoma) | IC₅₀ | 3.014 µM | [1] |
| Matrine Derivative (ZS17) | HepG2 (Hepatocellular Carcinoma) | IC₅₀ | 3.388 µM | [1] |
| Anagyrine | MCF-7 (Breast Cancer) | IC₅₀ | 27.3 µg/mL | |
| Anagyrine | HEPG-2 (Liver Cancer) | IC₅₀ | 30.2 µg/mL |
Antimicrobial Activity
Several quinolizidine alkaloids have demonstrated inhibitory activity against a range of bacterial and fungal pathogens.
| Alkaloid/Extract | Microorganism | Activity | Value | Citation |
| Genista sandrasica Extract (Sparteine, N-acetylcytisine, etc.) | Bacillus subtilis | MIC | 31.25 µg/mL | [2] |
| Genista sandrasica Extract (Sparteine, N-acetylcytisine, etc.) | Staphylococcus aureus | MIC | 62.5 µg/mL | [2] |
| N-methylcytisine | Enterococcus faecalis | MIC | 20.8 µg/mL | [2] |
| Cermizine C | Staphylococcus aureus | MIC | 3.5 g/L | [2] |
| Jussiaeiine B | Staphylococcus aureus | MIC | 6.0 g/L | [2] |
| Jussiaeiine B | Escherichia coli | MIC | 0.8 g/L | [2] |
| Sparteine | Mycobacterium tuberculosis (susceptible & resistant strains) | Inhibition | 25, 50, 100 mM | [3] |
| Lupin Alkaloid Extracts | Klebsiella pneumoniae | MIC | < 100 µg/mL | [4] |
| Lupin Alkaloid Extracts | Pseudomonas aeruginosa | MIC | 100-500 µg/mL | [4] |
Antiviral Activity
The antiviral potential of quinolizidine alkaloids has been explored against various viruses, with some compounds showing promising inhibitory effects.
| Alkaloid | Virus | Activity | Value | Citation |
| Aloperine | Influenza A Virus (IAV) PR8 | EC₅₀ | 14.5 µM | [5] |
| Dihydroaloperine | Influenza A Virus (IAV) PR8 | EC₅₀ | 11.2 µM | [5] |
| Aloperine Derivative (16) | Influenza A Virus (IAV) PR8 | EC₅₀ | 2.4 µM | [5] |
| Aloperine Derivative (8a) | SARS-CoV-2 (authentic) | EC₅₀ | 39.1 µM | [6] |
| Tomatidine | Chikungunya virus (CHIKV) | EC₅₀ | 1.3 µM | [7] |
Insecticidal Activity
Quinolizidine alkaloids are known for their insecticidal properties, which are a natural defense mechanism for the plants that produce them.
| Alkaloid | Pest | Activity | Value | Citation |
| Matrine Derivative (MA-14) | Lipaphis erysimi | 50% Lethality | 1 mg/mL | [5] |
| Matrine Derivative (4e) | Mosquito Larvae | LC₅₀ | 147.65 µg/mL | [5] |
| Matrine Derivative (4m) | Mosquito Larvae | LC₅₀ | 140.08 µg/mL | [5] |
| Matrine | Plutella xylostella | Corrected Mortality (at 1.00 mg/mL) | ~96% | [8] |
| 3-Cl-Pyr-Mat | Spodoptera frugiperda | Corrected Mortality (at 1.00 mg/mL) | 100% | [8] |
| 3-I-Pyr-Mat | Spodoptera frugiperda | Corrected Mortality (at 1.00 mg/mL) | 100% | [8] |
Signaling Pathways and Mechanisms of Action
The biological activities of quinolizidine alkaloids are underpinned by their interactions with various cellular and molecular targets. The following diagrams, generated using the DOT language, illustrate some of the key signaling pathways modulated by these compounds.
Matrine-Induced Apoptosis via the Mitochondrial Pathway
Matrine has been shown to induce apoptosis in cancer cells through the intrinsic, or mitochondrial, pathway. This involves the regulation of pro- and anti-apoptotic proteins, leading to the release of cytochrome c and the activation of caspases.
Lupanine-Mediated Insulin Secretion
Lupanine has been demonstrated to enhance glucose-stimulated insulin secretion from pancreatic β-cells by inhibiting ATP-sensitive potassium (KATP) channels. This leads to membrane depolarization, calcium influx, and subsequent insulin release.
Sparteine and Nicotinic Acetylcholine Receptors
Sparteine is known to interact with nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels. While its exact mechanism as an antagonist is complex, it is understood to block the channel, preventing depolarization and subsequent downstream signaling.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon these findings.
Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard method for assessing cell viability and proliferation.[9][10][11][12][13]
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 200 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[11]
-
Compound Treatment: Prepare serial dilutions of the quinolizidine alkaloid in culture medium. Replace the existing medium in the wells with 100 µL of the medium containing the test compound at various concentrations. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS). Dilute the MTT stock solution 1:1000 in fresh culture medium to a final concentration of 5 µg/mL.[9] Remove the treatment medium from the wells and add 110 µL of the MTT solution to each well.[9]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[10]
-
Solubilization: Carefully remove the MTT solution without disturbing the formazan crystals. Add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the crystals.[9] Gently shake the plate for 10-15 minutes to ensure complete dissolution.[10]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background absorbance.[10]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using a suitable statistical software.[10]
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[2][4][14][15][16]
Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that inhibits visible growth of the microorganism.
Procedure:
-
Preparation of Inoculum: Culture the test microorganism on an appropriate agar medium. Prepare a suspension of the microorganism in sterile broth to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[16] Dilute this suspension to achieve the final desired inoculum concentration in the wells (typically 5 x 10⁵ CFU/mL).
-
Preparation of Compound Dilutions: Prepare a stock solution of the quinolizidine alkaloid in a suitable solvent. Perform a two-fold serial dilution of the compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).[7][15]
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate, resulting in a final volume of 100-200 µL per well. Include a growth control (broth and inoculum without the compound) and a sterility control (broth only).[7]
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.[7]
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. The results can also be read using a plate reader to measure the optical density at 600 nm.[7]
Antiviral Assay: Plaque Reduction Assay
This assay is used to quantify the infectivity of a lytic virus and to determine the antiviral activity of a compound.[1][17][18][19][20]
Principle: A confluent monolayer of host cells is infected with the virus in the presence or absence of the test compound. An overlay of semi-solid medium is applied to restrict the spread of the virus, resulting in the formation of localized areas of cell death (plaques). The reduction in the number or size of plaques in the presence of the compound indicates antiviral activity.
Procedure:
-
Cell Seeding: Seed susceptible host cells in 6-well or 12-well plates to form a confluent monolayer.[18]
-
Virus Dilution and Infection: Prepare serial dilutions of the viral stock. Remove the culture medium from the cell monolayers and infect the cells with a standardized amount of virus (e.g., 100 plaque-forming units per well).[17]
-
Compound Treatment: During or after viral adsorption, add the quinolizidine alkaloid at various concentrations to the wells.[17]
-
Overlay Application: After a 1-2 hour adsorption period, remove the virus inoculum and overlay the cell monolayer with a semi-solid medium (e.g., medium containing 0.8% methylcellulose or agarose) with or without the test compound.[17][18]
-
Incubation: Incubate the plates at the optimal temperature for viral replication (e.g., 37°C) for a period sufficient for plaque formation (typically 2-10 days).[17][18]
-
Plaque Visualization and Counting: Remove the overlay and fix the cells with a fixative solution (e.g., 10% formalin). Stain the cell monolayer with a staining solution (e.g., 0.1% crystal violet).[17] Plaques will appear as clear zones against a stained background of viable cells. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). Determine the EC₅₀ value, which is the concentration of the compound that reduces the number of plaques by 50%.
Insecticidal Bioassay: Contact and Feeding Assays
These bioassays are used to evaluate the toxicity of compounds to insects through direct contact or ingestion.
Principle: Test insects are exposed to the quinolizidine alkaloid either by direct application to their body surface (contact toxicity) or by providing them with a diet treated with the compound (feeding assay). Mortality is recorded over time to determine the lethal concentration.
Procedure (Leafipping Method for Feeding Assay): [5]
-
Preparation of Test Solutions: Prepare serial dilutions of the quinolizidine alkaloid in a suitable solvent (e.g., water with a surfactant).
-
Treatment of Diet: Dip leaf discs (from a suitable host plant for the test insect) into the test solutions for a few seconds and allow them to air dry. For the control group, use leaf discs dipped in the solvent only.
-
Insect Exposure: Place the treated leaf discs in a Petri dish or another suitable container lined with moist filter paper. Introduce a known number of test insects (e.g., 10-20 larvae of a specific instar) into each container.
-
Incubation: Maintain the containers under controlled environmental conditions (temperature, humidity, and photoperiod) suitable for the test insect.
-
Mortality Assessment: Record the number of dead insects at regular intervals (e.g., 24, 48, and 72 hours) after the initial exposure.
-
Data Analysis: Calculate the percentage of mortality for each concentration, correcting for any mortality in the control group using Abbott's formula. Determine the LC₅₀ value, the concentration of the compound that causes 50% mortality, using probit analysis or other suitable statistical methods.
Conclusion
Quinolizidine alkaloids represent a rich source of bioactive compounds with significant potential for the development of new therapeutic agents and agrochemicals. Their diverse biological activities, including cytotoxic, antimicrobial, antiviral, and insecticidal effects, are supported by a growing body of quantitative data. The elucidation of their mechanisms of action, particularly their influence on key signaling pathways, provides a rational basis for their further investigation and optimization. The detailed experimental protocols provided in this guide are intended to facilitate the replication and expansion of this research, ultimately contributing to the translation of these natural products into valuable applications for human health and agriculture. Further studies are warranted to explore the full therapeutic and commercial potential of this fascinating class of alkaloids.
References
- 1. Viral Plaque Assay [protocols.io]
- 2. mdpi.com [mdpi.com]
- 3. Evaluation of in vitro susceptibility to sparteine in four strains of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Discovery and evolution of 12N-substituted aloperine derivatives as anti-SARS-CoV-2 agents through targeting late entry stage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. google.com [google.com]
- 8. Synthesis of Halopyrazole Matrine Derivatives and Their Insecticidal and Fungicidal Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
- 13. youtube.com [youtube.com]
- 14. m.youtube.com [m.youtube.com]
- 15. m.youtube.com [m.youtube.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. youtube.com [youtube.com]
- 20. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]
The Alkaloid Profile of Sophora alopecuroides: A Technical Guide for Researchers and Drug Development Professionals
Introduction
Sophora alopecuroides, a resilient perennial plant of the Leguminosae family, has a long history in traditional medicine, particularly in regions of Central and West Asia. Its significant therapeutic potential is largely attributed to a rich and complex mixture of quinolizidine alkaloids. These compounds, most notably matrine, oxymatrine, sophoridine, and sophocarpine, have garnered considerable attention for their diverse pharmacological activities, including anti-tumor, anti-inflammatory, and neuroprotective effects. This technical guide provides a comprehensive overview of the alkaloid composition of Sophora alopecuroides, detailing quantitative data, experimental protocols for analysis, and insights into the molecular pathways modulated by these bioactive molecules. This document is intended to serve as a core resource for researchers, scientists, and professionals engaged in natural product chemistry, pharmacology, and drug development.
Quantitative Alkaloid Composition
The concentration and relative abundance of alkaloids in Sophora alopecuroides vary significantly depending on the plant part, geographical origin, and harvesting time. The seeds and aerial parts of the plant generally contain the highest concentrations of total alkaloids. A summary of the quantitative data from various studies is presented below for comparative analysis.
Table 1: Total Alkaloid Content in Sophora alopecuroides
| Plant Part | Total Alkaloid Content (%) | Analytical Method | Reference |
| Aerial Part | 6.11 - 8.03 | Not Specified | [1] |
| Seeds | 8.11 | Not Specified | [1] |
Table 2: Quantitative Analysis of Major Alkaloids in Different Parts of Sophora alopecuroides
| Alkaloid | Plant Part | Concentration (mg/g or as specified) | Analytical Method | Reference |
| Matrine | Seeds | 23.2% of total alkaloid extract | GC-MS | [2] |
| Seeds | 26.55% of total alkaloid extract | GC-MS | [2] | |
| Oxymatrine | Seeds | Present, not quantified | TLC, Column Chromatography | [3] |
| Sophoridine | Seeds | 17.2% of total alkaloid extract | GC-MS | [2] |
| Seeds | Present, not quantified | TLC, Column Chromatography | [3] | |
| Sophocarpine | Seeds | 9.1% of total alkaloid extract | GC-MS | [2] |
| Seeds | 32.85% of total alkaloid extract | GC-MS | [2] | |
| Aloperine | Leaf | Present, quantified | HPLC-IMS | [4] |
| Skin | Present, quantified | HPLC-IMS | [4] | |
| Stem | Present, quantified | HPLC-IMS | [4] | |
| Seed Kernel | Present, quantified | HPLC-IMS | [4] | |
| Seed Husk | Present, quantified | HPLC-IMS | [4] | |
| Cytisine | Leaf | Present, quantified | HPLC-IMS | [4] |
| Skin | Present, quantified | HPLC-IMS | [4] | |
| Stem | Present, quantified | HPLC-IMS | [4] | |
| Seed Kernel | Present, quantified | HPLC-IMS | [4] | |
| Seed Husk | Present, quantified | HPLC-IMS | [4] | |
| Sophoramine | Seeds | 1.2% of total alkaloid extract | GC-MS | [2] |
| Seeds | 6.91% of total alkaloid extract | GC-MS | [2] | |
| N-methyl cytisine | Seeds | 13.4% of total alkaloid extract | GC-MS | [2] |
Note: Percentages from GC-MS analysis of the total alkaloid extract represent the relative abundance of each compound within the extract, not the absolute concentration in the plant material.
Experimental Protocols
Accurate quantification and identification of the alkaloid profile of Sophora alopecuroides are paramount for both research and drug development purposes. The following sections detail generalized protocols for the extraction and analysis of these compounds based on methodologies cited in the literature.
General Alkaloid Extraction Protocol
This protocol outlines a common acid-base extraction method for isolating total alkaloids from plant material.
-
Preparation of Plant Material: Air-dry the desired plant parts (e.g., seeds, leaves, roots) and grind them into a coarse powder (10-20 mesh).
-
Degreasing (Optional but Recommended for Seeds): Macerate the powdered material in a non-polar solvent like petroleum ether or hexane to remove lipids. Discard the solvent.
-
Acid Extraction:
-
To the powdered material, add a 4-fold volume of a dilute acid solution (e.g., 5% sulfuric acid or 0.4% hydrochloric acid).
-
Allow the mixture to soak, often overnight, with occasional stirring.
-
Filter the mixture and collect the acidic aqueous extract.
-
Repeat the extraction process on the plant residue to ensure complete recovery of alkaloids.
-
-
Alkalinization:
-
Combine the acidic extracts and adjust the pH to alkaline (pH 9-10) using a base such as 5% sodium hydroxide solution or ammonia. This converts the alkaloid salts into their free base form.
-
-
Solvent Extraction:
-
Transfer the alkaline solution to a separatory funnel and extract the free base alkaloids using an immiscible organic solvent (e.g., chloroform, dichloromethane).
-
Perform multiple extractions to maximize yield.
-
-
Concentration:
-
Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude total alkaloid extract.
-
-
Purification (Optional): The crude extract can be further purified using techniques like column chromatography over silica gel or alumina.[3]
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a widely used technique for the separation and quantification of individual alkaloids.
-
Standard and Sample Preparation:
-
Standards: Prepare stock solutions of reference standards (e.g., matrine, oxymatrine, sophoridine) in methanol or a suitable solvent at a known concentration. Create a series of working standards by serial dilution for calibration curves.
-
Sample: Accurately weigh the dried total alkaloid extract and dissolve it in the mobile phase or a compatible solvent to a known concentration. Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions (Example):
-
Column: Kromasil C18 (250 mm × 4.6 mm, 5.0 µm)[5]
-
Mobile Phase: A mixture of 0.02 mol/L potassium dihydrogen phosphate (adjusted to pH 4.3 with 1% glacial acetic acid) and acetonitrile (75:25, v/v).[5]
-
Flow Rate: 0.7 mL/min[5]
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm[5]
-
Injection Volume: 10-20 µL
-
-
Data Analysis:
-
Identify the alkaloid peaks in the sample chromatogram by comparing their retention times with those of the reference standards.
-
Quantify the concentration of each alkaloid by constructing a calibration curve from the peak areas of the working standards.
-
Signaling Pathways and Experimental Workflows
The pharmacological effects of Sophora alopecuroides alkaloids are underpinned by their interaction with various cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate a representative experimental workflow and two key signaling pathways influenced by these compounds.
Experimental Workflow
Caption: Experimental workflow for the analysis of Sophora alopecuroides alkaloids.
BDNF-Mediated AKT/mTOR Signaling Pathway
Total alkaloids from Sophora alopecuroides have been shown to ameliorate depression-like behaviors by promoting the expression of Brain-Derived Neurotrophic Factor (BDNF) and activating the downstream AKT/mTOR signaling pathway. This enhances neuronal dendritic complexity.
Caption: BDNF/AKT/mTOR pathway activated by Sophora alopecuroides alkaloids.
Sophocarpine-Mediated PD-L1 Upregulation in NSCLC
Sophocarpine, a major alkaloid in Sophora alopecuroides, has been found to enhance the efficacy of anti-PD-L1 immunotherapy in non-small cell lung cancer (NSCLC). It achieves this by promoting the expression of PD-L1 via the ADORA1-ATF3 axis.
Caption: Sophocarpine's role in the ADORA1-ATF3-PD-L1 axis in NSCLC.[6]
Conclusion
Sophora alopecuroides represents a valuable source of pharmacologically active quinolizidine alkaloids with significant potential for therapeutic applications. This guide provides a foundational understanding of the plant's alkaloid composition, offering standardized data for comparison, detailed experimental protocols for analysis, and insights into the molecular mechanisms of action. For researchers and drug development professionals, a thorough understanding of these core aspects is crucial for harnessing the full therapeutic potential of this important medicinal plant. Further research is warranted to fully elucidate the complete alkaloid profile, explore synergistic effects between different alkaloids, and further investigate their interactions with cellular signaling pathways.
References
- 1. mdpi.com [mdpi.com]
- 2. Profiling and quantitation of alkaloids in different parts of Sophora alopecuroides L. extracts by high-performance liquid chromatography with electrospray ionisation ion mobility spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Extraction and Isolation of Alkaloids of Sophora Alopecuroides and Their Anti-Tumor Effects in H22 Tumor-Bearing Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. caod.oriprobe.com [caod.oriprobe.com]
- 6. A review on the pharmacology, pharmacokinetics and toxicity of sophocarpine - PMC [pmc.ncbi.nlm.nih.gov]
Aloperine's Inhibition of the PI3K/Akt Pathway: A Technical Guide for Researchers
An In-depth Examination of the Molecular Mechanisms and Methodologies for Studying Aloperine, a Quinolizidine Alkaloid with Anti-Cancer Potential.
This technical guide provides a comprehensive overview of the inhibitory effects of aloperine on the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, a critical regulator of cell growth, proliferation, survival, and apoptosis. Aloperine, a natural alkaloid, has demonstrated significant anti-tumor activity in various cancer models by targeting this key pathway. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the quantitative data, experimental protocols, and the underlying molecular interactions of aloperine's mechanism of action.
Core Mechanism of Action
Aloperine exerts its anti-cancer effects by directly or indirectly inhibiting the PI3K/Akt signaling cascade. This inhibition leads to a series of downstream events, including the induction of apoptosis (programmed cell death) and cell cycle arrest, primarily at the G2/M phase.[1][2] The suppression of this pathway has been observed in various cancer cell lines, including non-small-cell lung cancer (NSCLC), hepatocellular carcinoma (HCC), and colorectal cancer.[1][3][4]
Mechanistically, aloperine has been shown to decrease the phosphorylation of Akt (p-Akt), a key downstream effector of PI3K, without affecting the total Akt protein levels.[5] This reduction in p-Akt leads to the modulation of several downstream targets. For instance, in HCC cells, aloperine treatment results in decreased expression of p110α and p85, the catalytic and regulatory subunits of PI3K, respectively.[1]
The inhibition of the PI3K/Akt pathway by aloperine culminates in the induction of the intrinsic apoptotic pathway. This is characterized by an increased Bax/Bcl-2 ratio, leading to the release of cytochrome c from the mitochondria into the cytosol.[6] This, in turn, activates a cascade of caspases, including caspase-9 and the executioner caspase-3, ultimately leading to PARP cleavage and apoptosis.[1]
Furthermore, aloperine's impact on the PI3K/Akt pathway extends to the regulation of the cell cycle. Studies have shown that aloperine can induce G2/M phase cell cycle arrest by downregulating the expression of key cell cycle proteins such as cdc25C, cdc2, and cyclin B1.[1][2]
Quantitative Data Summary
The following tables summarize the quantitative data from various studies investigating the efficacy of aloperine in different cancer cell lines.
Table 1: IC50 Values of Aloperine in Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (mM) |
| A549 | Non-Small-Cell Lung Cancer | 72 | ~0.6[3] |
| H1299 | Non-Small-Cell Lung Cancer | 72 | ~0.8[3] |
| NCI H-1944 | Non-Small-Cell Lung Cancer | 48 | 0.25[7] |
| NCI H-1869 | Non-Small-Cell Lung Cancer | 48 | 0.25[7] |
Table 2: Effect of Aloperine on Cell Viability and Apoptosis
| Cell Line | Cancer Type | Aloperine Concentration (mM) | Effect |
| SW480 | Colorectal Cancer | 0.2, 0.4, 0.8, 1.0 | Inhibition of cell viability[4] |
| HT29 | Colorectal Cancer | 0.2, 0.4, 0.8, 1.0 | Inhibition of cell viability[4] |
| SW480 | Colorectal Cancer | 0.2, 0.4, 0.8 | Promotion of apoptosis[4] |
| HT29 | Colorectal Cancer | 0.2, 0.4, 0.8 | Promotion of apoptosis[4] |
| H1299 | Non-Small-Cell Lung Cancer | 0.4 | Increased apoptosis, reversed by p-AKT agonist SC79[3] |
| A549 | Non-Small-Cell Lung Cancer | 0.3 | Increased apoptosis, reversed by p-AKT agonist SC79[3] |
Table 3: Aloperine's Effect on PI3K/Akt Pathway and Downstream Proteins
| Cell Line(s) | Cancer Type | Aloperine Treatment | Key Protein Changes |
| Hep3B, Huh7 | Hepatocellular Carcinoma | Concentration-dependent | Decreased p-Akt (Ser473), p110α, p85[1] |
| HCT116 | Colon Cancer | Dose- and time-dependent | Decreased Bcl-2; Increased Bax, p21, p53[2] |
| Hep3B, Huh7 | Hepatocellular Carcinoma | Concentration-dependent | Decreased cdc25C, cdc2, cyclin B1[1] |
| A549, H1299 | Non-Small-Cell Lung Cancer | Concentration-dependent | Reduced phosphorylation of Akt and mTOR[5] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the inhibitory effects of aloperine on the PI3K/Akt pathway.
Cell Viability Assay (CCK-8 Assay)
The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay used to determine cell viability.
Materials:
-
96-well plates
-
Cancer cell lines (e.g., A549, H1299)
-
Complete culture medium
-
Aloperine stock solution
-
CCK-8 reagent
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a density of approximately 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.[5]
-
Treat the cells with various concentrations of aloperine (e.g., 0, 0.2, 0.4, 0.8, 1.6 mM) for desired time points (e.g., 24, 48, 72 hours).[3]
-
Add 10 µL of CCK-8 solution to each well.[5]
-
Incubate the plate for 1-4 hours at 37°C.[5]
-
Measure the absorbance at 450 nm using a microplate reader.[5]
-
Calculate cell viability relative to the untreated control group.
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample and assess their expression levels.
Materials:
-
Cancer cell lines
-
Aloperine
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-Bcl-2, anti-Bax, anti-caspase-3, anti-PARP, anti-cdc2, anti-cyclin B1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
-
Imaging system
Procedure:
-
Treat cells with aloperine at the desired concentrations and time points.
-
Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 25 µg) by SDS-PAGE.[8]
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for at least 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.[8]
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
Wash the membrane with TBST.
-
Detect the protein bands using a chemiluminescence reagent and an imaging system.[8]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
Aloperine
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding buffer
-
Flow cytometer
Procedure:
-
Treat cells with aloperine for the desired duration.
-
Harvest the cells by trypsinization and wash them twice with cold PBS.[9]
-
Resuspend the cells in 1X binding buffer at a concentration of 1-5 x 10⁶ cells/mL.[10]
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.[9]
-
Incubate the cells for 15 minutes at room temperature in the dark.[9]
-
Add 400 µL of 1X binding buffer to each sample.[9]
-
Analyze the samples by flow cytometry within 1 hour.[11]
Visualizations
PI3K/Akt Signaling Pathway Inhibition by Aloperine
Caption: Aloperine inhibits PI3K, leading to reduced Akt phosphorylation and subsequent apoptosis and cell cycle arrest.
Experimental Workflow for Investigating Aloperine's Effects
Caption: A typical experimental workflow to characterize the anti-cancer effects of aloperine.
References
- 1. Aloperine induces apoptosis and G2/M cell cycle arrest in hepatocellular carcinoma cells through the PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aloperine induces G2/M phase cell cycle arrest and apoptosis in HCT116 human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aloperine inhibits the progression of non-small-cell lung cancer through the PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. bosterbio.com [bosterbio.com]
- 6. Aloperine: A Potent Modulator of Crucial Biological Mechanisms in Multiple Diseases [mdpi.com]
- 7. Aloperine in combination with therapeutic adenoviral vector synergistically suppressed the growth of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Western blotting of PI3K/AKT /mTOR signaling pathway-related proteins [bio-protocol.org]
- 9. Cold Atmospheric Plasma Selectively Targets Neuroblastoma: Mechanistic Insights and In Vivo Validation [mdpi.com]
- 10. EIF2B4 promotes hepatocellular carcinoma progression and immune evasion by driving STAT3 translation via a GEF-dependent mechanism | springermedizin.de [springermedizin.de]
- 11. mdpi.com [mdpi.com]
Aloperine as a Modulator of the Ras Signaling Pathway: A Technical Overview for Researchers
For Immediate Release
[City, State] – [Date] – Aloperine, a quinolizidine alkaloid derived from the plant Sophora alopecuroides, is emerging as a compound of significant interest for researchers in oncology and drug development. Accumulating evidence suggests that aloperine exerts potent anti-tumor effects by targeting the Ras signaling pathway, a critical mediator of cell proliferation, survival, and migration that is frequently dysregulated in cancer. This technical guide provides an in-depth analysis of the current understanding of aloperine's interaction with the Ras cascade, supported by quantitative data, detailed experimental methodologies, and visual representations of the key mechanisms and workflows.
Introduction to Aloperine and the Ras Pathway
Aloperine is a natural product that has been investigated for a variety of pharmacological activities.[1][2] In the context of oncology, its ability to impede cancer cell progression is of particular note. The Ras proteins (H-Ras, K-Ras, and N-Ras) are small GTPases that act as molecular switches, cycling between an active GTP-bound state and an inactive GDP-bound state.[3] Constitutive activation of Ras, often through mutation, leads to aberrant downstream signaling through pathways such as the Raf/MEK/ERK cascade, promoting uncontrolled cell growth and tumorigenesis. Several studies have demonstrated that aloperine can inhibit the viability and metastatic potential of various cancer cell types, including breast, prostate, and colon cancer, by attenuating the Ras/Erk signaling pathway.[4][5][6]
Quantitative Analysis of Aloperine's Effects
The inhibitory effects of aloperine on cancer cell viability and Ras pathway activation are dose-dependent. The following tables summarize the available quantitative data from key studies.
Table 1: Inhibitory Concentration (IC50) of Aloperine on Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay Duration (h) | Reference |
| PC3 | Prostate Cancer | ~100-300 | 72 | [7] |
| DU145 | Prostate Cancer | ~100-300 | 72 | [7] |
| LNCaP | Prostate Cancer | ~100-300 | 72 | [7] |
Note: The referenced study provided a range for the IC50 values.
Table 2: Effect of Aloperine on Ras Pathway Protein Expression and Phosphorylation
| Cell Line | Treatment | Protein | Change | Method | Reference |
| MCF-7 | Aloperine (0.1, 0.2, 0.4 mM) | Ras | Dose-dependent decrease | Western Blot | [8] |
| MDA-MB-231 | Aloperine (0.1, 0.2, 0.4 mM) | Ras | Dose-dependent decrease | Western Blot | [8] |
| MCF-7 | Aloperine (0.1, 0.2, 0.4 mM) | p-Raf | Dose-dependent decrease | Western Blot | [8] |
| MDA-MB-231 | Aloperine (0.1, 0.2, 0.4 mM) | p-Raf | Dose-dependent decrease | Western Blot | [8] |
| MCF-7 | Aloperine (0.1, 0.2, 0.4 mM) | p-ERK1/2 | Dose-dependent decrease | Western Blot | [8] |
| MDA-MB-231 | Aloperine (0.1, 0.2, 0.4 mM) | p-ERK1/2 | Dose-dependent decrease | Western Blot | [8] |
| PC3 | Aloperine (100, 200 µM) | p-Akt | Dose-dependent decrease | Western Blot | [7] |
| DU145 | Aloperine (100, 200 µM) | p-Akt | Dose-dependent decrease | Western Blot | [7] |
| LNCaP | Aloperine (100, 200 µM) | p-Akt | Dose-dependent decrease | Western Blot | [7] |
| PC3 | Aloperine (100, 200 µM) | p-ERK | Dose-dependent decrease | Western Blot | [7] |
| DU145 | Aloperine (100, 200 µM) | p-ERK | Dose-dependent decrease | Western Blot | [7] |
| LNCaP | Aloperine (100, 200 µM) | p-ERK | Dose-dependent decrease | Western Blot | [7] |
Note: Quantitative fold changes were not consistently provided in the source literature and are described as "dose-dependent decrease."
Core Mechanism: Inhibition of the Ras/Raf/MEK/ERK Signaling Cascade
The primary mechanism by which aloperine exerts its anti-tumor effects is through the suppression of the Ras/Raf/MEK/ERK signaling pathway. This inhibition leads to a cascade of downstream events, including the induction of apoptosis and the reduction of cell migration and invasion.
References
- 1. Aloperine: A Potent Modulator of Crucial Biological Mechanisms in Multiple Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aloperine: A Potent Modulator of Crucial Biological Mechanisms in Multiple Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | A Review on Recent Advances in Aloperine Research: Pharmacological Activities and Underlying Biological Mechanisms [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Aloperine: A Potent Modulator of Crucial Biological Mechanisms in Multiple Diseases [mdpi.com]
- 6. A Review on Recent Advances in Aloperine Research: Pharmacological Activities and Underlying Biological Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aloperine executes antitumor effects through the induction of apoptosis and cell cycle arrest in prostate cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
Aloperine: A Comprehensive Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aloperine, a quinolizidine alkaloid isolated from the seeds and leaves of the medicinal plant Sophora alopecuroides L., has garnered significant attention for its diverse pharmacological activities.[1][2] Traditionally used in Chinese medicine for its anti-inflammatory and anti-dysentery properties, modern research has unveiled its potential as a therapeutic agent in a range of diseases, including cancer, inflammatory disorders, and viral infections.[1][3][4] This technical guide provides an in-depth overview of the pharmacological profile of Aloperine, focusing on its mechanism of action, pharmacokinetics, and key therapeutic effects, with a focus on providing researchers and drug development professionals with the detailed information necessary to advance its study and potential clinical application.
Pharmacodynamics: Mechanism of Action
Aloperine exerts its pharmacological effects through the modulation of multiple critical cellular signaling pathways, leading to a range of downstream effects including apoptosis induction, cell cycle arrest, and suppression of inflammatory responses.[2][3]
Anti-Cancer Activity
Aloperine has demonstrated potent anti-tumor activity across a variety of cancer types, including leukemia, prostate cancer, hepatocellular carcinoma, and non-small-cell lung cancer.[1][5] Its anti-neoplastic effects are primarily attributed to the induction of apoptosis and cell cycle arrest.[2]
Signaling Pathways in Cancer:
-
PI3K/Akt/mTOR Pathway: Aloperine has been shown to inhibit the phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway.[2][3] This inhibition leads to decreased phosphorylation of Akt and mTOR, key regulators of cell growth, proliferation, and survival.[5] By downregulating this pathway, Aloperine effectively curtails the uncontrolled proliferation of cancer cells.[5]
-
Ras/Erk Pathway: The Ras/Erk (MAPK) signaling cascade is another critical pathway in cancer cell proliferation and survival that is modulated by Aloperine.[1] Inhibition of this pathway by Aloperine contributes to its anti-proliferative effects.
-
NF-κB Signaling: Aloperine has been observed to suppress the activation of the nuclear factor-kappa B (NF-κB) pathway, a key player in inflammation and cancer progression.[1][6] This inhibition leads to a reduction in the expression of pro-inflammatory and pro-survival genes.
Apoptosis Induction: Aloperine triggers programmed cell death in cancer cells through both intrinsic and extrinsic pathways. It modulates the expression of key apoptosis-related proteins, including increasing the Bax/Bcl-2 ratio and activating caspases-3, -8, and -9.[1][7]
Cell Cycle Arrest: Aloperine can induce cell cycle arrest at different phases in various cancer cell lines. For instance, it has been reported to cause G1 phase arrest in prostate cancer cells and G2/M phase arrest in hepatocellular carcinoma and colon cancer cells.[1][8] This arrest is often mediated by the upregulation of tumor suppressor proteins like p53 and p21.[3]
Anti-Inflammatory Activity
Aloperine exhibits significant anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators.[6] It has been shown to reduce the levels of nitric oxide (NO), prostaglandin E2 (PGE2), and various pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[9][10] The anti-inflammatory effects of Aloperine are, in part, mediated by the inhibition of the NF-κB signaling pathway.[1][6]
Pharmacokinetics
A study in Sprague-Dawley rats has provided initial insights into the pharmacokinetic profile of Aloperine. Following oral and intravenous administration, Aloperine was quantified in plasma using a validated LC-MS/MS method.[11]
Table 1: Pharmacokinetic Parameters of Aloperine in Rats
| Parameter | Oral Administration (50 mg/kg) | Intravenous Administration (5 mg/kg) |
| Tmax (h) | 0.96 ± 0.10 | - |
| Cmax (ng/mL) | 283.4 ± 45.7 | - |
| t1/2 (h) | 5.80 ± 1.09 | 4.98 ± 0.87 |
| AUC(0-t) (ng·h/mL) | 1578.6 ± 265.3 | 895.4 ± 153.2 |
| AUC(0-∞) (ng·h/mL) | 1645.2 ± 289.1 | 921.7 ± 160.5 |
| Vd (L/kg) | 69.44 ± 14.45 | 35.12 ± 5.89 |
| CL (L/h/kg) | - | 5.48 ± 0.95 |
| Oral Bioavailability (%) | 18.2 | - |
Data presented as mean ± SD.[11]
These findings suggest that Aloperine is rapidly absorbed after oral administration, with a relatively wide distribution in the body.[3] The oral bioavailability was determined to be 18.2%.[11] Further studies are required to fully characterize the absorption, distribution, metabolism, and excretion (ADME) profile of Aloperine in different species, including humans.
Quantitative In Vitro Efficacy
The cytotoxic activity of Aloperine has been evaluated against a panel of human cancer cell lines, with IC50 values demonstrating its potent anti-proliferative effects.
Table 2: IC50 Values of Aloperine in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HCT116 | Colon Cancer | ~200 | [8] |
| SW480 | Colon Cancer | Not explicitly stated, but effective | [5] |
| PC3 | Prostate Cancer | ~200 | [5] |
| DU145 | Prostate Cancer | ~200 | [5] |
| LNCaP | Prostate Cancer | ~100 | [5] |
| Hep3B | Hepatocellular Carcinoma | Not explicitly stated, but effective | [12] |
| Huh7 | Hepatocellular Carcinoma | Not explicitly stated, but effective | [12] |
| A549 | Non-Small-Cell Lung Cancer | ~300 | [5] |
| H1299 | Non-Small-Cell Lung Cancer | ~400 | [5] |
| EJ | Bladder Cancer | ~100 | [13] |
| RBE | Cholangiocarcinoma | < 200 | [4] |
| HCCC-9810 | Cholangiocarcinoma | > 200 | [4] |
| U266 | Multiple Myeloma | ~80 | [9] |
| MM.1S | Multiple Myeloma | ~80 | [9] |
Note: IC50 values can vary depending on the specific experimental conditions, such as incubation time and assay method.
Experimental Protocols
This section provides an overview of the methodologies commonly employed in the preclinical evaluation of Aloperine.
In Vitro Anti-Cancer Assays
Cell Viability Assay (MTT or CCK-8):
-
Seed cancer cells in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of Aloperine (e.g., 0-800 µM) for different time points (e.g., 24, 48, 72 hours).[14]
-
Add MTT or CCK-8 reagent to each well and incubate for 1-4 hours.
-
Measure the absorbance at the appropriate wavelength using a microplate reader to determine cell viability. The IC50 value is then calculated.[15]
Apoptosis Assay (Flow Cytometry with Annexin V/Propidium Iodide Staining):
-
Treat cells with Aloperine as described above.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells (Annexin V positive).[7][16]
Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining):
-
Treat cells with Aloperine.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells and resuspend in PBS containing RNase A and PI.[8][17]
-
Analyze the DNA content of the cells by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).[8][18]
Western Blot Analysis:
-
Treat cells with Aloperine and lyse the cells to extract total protein.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against target proteins (e.g., p-Akt, Akt, Bcl-2, Bax, cleaved caspase-3).[19][20]
-
Incubate with HRP-conjugated secondary antibodies and detect the protein bands using a chemiluminescence detection system.
In Vivo Anti-Inflammatory Assay
Carrageenan-Induced Paw Edema in Rodents:
-
Administer Aloperine or a vehicle control to rodents (rats or mice) via oral gavage or intraperitoneal injection.
-
After a specific time (e.g., 30-60 minutes), inject a solution of carrageenan (e.g., 1%) into the sub-plantar region of the right hind paw to induce inflammation.[14][21]
-
Measure the paw volume or thickness at various time points after carrageenan injection using a plethysmometer or calipers.[22][23]
-
Calculate the percentage of inhibition of edema in the Aloperine-treated group compared to the vehicle control group.
Toxicology and Safety
While Aloperine has shown promising therapeutic effects in preclinical studies, comprehensive safety and toxicology data are not yet widely available in the public domain. One study noted that up to 1 mM of Aloperine did not significantly reduce the viability of normal peripheral blood mononuclear cells (PBMNCs), suggesting a degree of selectivity for cancer cells.[24] However, further rigorous toxicological evaluations, including acute and chronic toxicity studies in animal models, are necessary to establish a comprehensive safety profile for Aloperine before it can be considered for clinical development.
Conclusion and Future Directions
Aloperine is a promising natural product with a well-documented pharmacological profile, particularly in the areas of oncology and inflammation. Its multifaceted mechanism of action, involving the modulation of key signaling pathways such as PI3K/Akt and NF-κB, makes it an attractive candidate for further drug development. The available pharmacokinetic data in rats provide a foundation for further ADME studies.
Future research should focus on several key areas to advance the therapeutic potential of Aloperine:
-
Comprehensive Toxicological Studies: In-depth safety and toxicology studies are crucial to determine a safe therapeutic window.
-
Pharmacokinetic Profiling in Higher Species: Understanding the pharmacokinetics of Aloperine in larger animal models is essential for predicting its behavior in humans.
-
Lead Optimization: Medicinal chemistry efforts could focus on synthesizing derivatives of Aloperine with improved potency, selectivity, and pharmacokinetic properties.
-
Clinical Trials: Based on robust preclinical data, well-designed clinical trials will be necessary to evaluate the safety and efficacy of Aloperine in human patients.
References
- 1. A Review on Recent Advances in Aloperine Research: Pharmacological Activities and Underlying Biological Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aloperine: A Potent Modulator of Crucial Biological Mechanisms in Multiple Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Aloperine: A Potent Modulator of Crucial Biological Mechanisms in Multiple Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aloperine inhibits the progression of non-small-cell lung cancer through the PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. jtss.org [jtss.org]
- 11. Establishment of LC-MS/MS method for determination of aloperine in rat plasma and its application in preclinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Aloperine protects against cerebral ischemia/reperfusion injury via activating the PI3K/AKT signaling pathway in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. Research Progress on the Natural Product Aloperine and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. youtube.com [youtube.com]
- 18. youtube.com [youtube.com]
- 19. researchgate.net [researchgate.net]
- 20. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. m.youtube.com [m.youtube.com]
- 22. m.youtube.com [m.youtube.com]
- 23. m.youtube.com [m.youtube.com]
- 24. selleckchem.com [selleckchem.com]
Aloperine Derivatives: A Technical Guide to Bioactivity and Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Aloperine, a quinolizidine alkaloid originally isolated from the plant Sophora alopecuroides, has emerged as a promising scaffold for the development of novel therapeutic agents. Its diverse pharmacological activities, including anticancer, anti-inflammatory, and antiviral effects, have spurred considerable interest in the synthesis and biological evaluation of its derivatives. This technical guide provides an in-depth overview of the current state of research on aloperine derivatives, with a focus on their bioactivity, mechanisms of action, and the experimental methodologies used for their evaluation. Quantitative data are summarized in structured tables for comparative analysis, and key signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of the subject matter.
Chemical Structure and Synthesis
Aloperine possesses a rigid tetracyclic cage-like structure that serves as a unique template for chemical modification. The majority of synthetic efforts have focused on modifications at the N12 position, which has been shown to be a critical determinant of biological activity.
2.1. Synthesis of N12-Substituted Aloperine Derivatives
A common synthetic route to N12-substituted aloperine derivatives involves the reaction of aloperine with various electrophiles, such as alkyl halides or acyl chlorides, in the presence of a base. For example, a series of N12-benzyl aloperine derivatives can be synthesized via a nucleophilic substitution reaction between aloperine and substituted benzyl bromides.
Bioactivity of Aloperine and Its Derivatives
Aloperine and its derivatives exhibit a broad spectrum of biological activities, which are summarized below.
Anticancer Activity
Aloperine and its derivatives have demonstrated potent cytotoxic effects against a wide range of cancer cell lines. The primary mechanisms underlying their anticancer activity include the induction of apoptosis, cell cycle arrest, and inhibition of cell migration and invasion.
3.1.1. Quantitative Anticancer Bioactivity Data
The following tables summarize the in vitro cytotoxic activity of aloperine and its derivatives against various cancer cell lines, with data presented as IC50 values (the concentration required to inhibit 50% of cell growth).
Table 1: Anticancer Activity of Aloperine
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HL-60 | Leukemia | 40 | [1] |
| U937 | Leukemia | 270 | [1] |
| K562 | Leukemia | 360 | [1] |
| EC109 | Esophageal Cancer | 1110 | [1] |
| A549 | Lung Cancer | 1180 | [1] |
| HepG2 | Hepatocellular Carcinoma | 1360 | [1] |
| RBE | Cholangiocarcinoma | 382.9 | [2] |
| HCCC-9810 | Cholangiocarcinoma | 646.7 | [2] |
Table 2: Anticancer Activity of Aloperine Derivatives
| Derivative | Modification | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 22 | N12-thiourea derivative | PC9 | Non-small cell lung | 1.43 | [3] |
| SA-49 | N12-sulfonyl derivative | Lewis Lung Carcinoma | Lung Cancer | Not specified | [4] |
Antiviral Activity
Aloperine and its derivatives have shown promising activity against a variety of viruses, including Human Immunodeficiency Virus (HIV) and Hepatitis C Virus (HCV). Their primary mode of antiviral action appears to be the inhibition of viral entry into host cells.
3.2.1. Quantitative Antiviral Bioactivity Data
The antiviral activity of aloperine and its derivatives is presented in the table below as EC50 values (the concentration required to achieve 50% of the maximum effect).
Table 3: Antiviral Activity of Aloperine and Its Derivatives
| Compound | Virus | Assay | EC50 (µM) | Reference |
| Aloperine | HIV-1 NL4-3 | Viral Replication | 1.75 | [4] |
| Aloperine | HIV-1 NL4-3 Env-mediated fusion | Cell-cell fusion | 1.2 | [4] |
| Aloperine | HIV-1 YU2 Env-mediated fusion | Cell-cell fusion | 1.6 | [4] |
| 12d | HIV-1 | Viral Replication | 0.69 | [4] |
| 7f | HCV (wild-type & resistant) | Viral Replication | Micromolar range | [5] |
Anti-inflammatory Activity
Aloperine has been shown to possess significant anti-inflammatory properties. It can reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[6] While extensive quantitative data for a wide range of derivatives is still emerging, the foundational anti-inflammatory effects of the parent compound are well-documented.
Mechanisms of Action: Key Signaling Pathways
The diverse bioactivities of aloperine and its derivatives stem from their ability to modulate multiple intracellular signaling pathways that are critical for cell survival, proliferation, and inflammation.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central regulator of cell survival and proliferation. Aloperine has been shown to inhibit this pathway in several cancer cell types, leading to decreased cell viability and induction of apoptosis.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | A Review on Recent Advances in Aloperine Research: Pharmacological Activities and Underlying Biological Mechanisms [frontiersin.org]
- 3. Aloperine: A Potent Modulator of Crucial Biological Mechanisms in Multiple Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Review on Recent Advances in Aloperine Research: Pharmacological Activities and Underlying Biological Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Aloperine: An In-depth Technical Guide to its In Vitro Anti-inflammatory Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aloperine, a quinolizidine alkaloid derived from the plant Sophora alopecuroides L., has demonstrated significant anti-inflammatory properties in a variety of in vitro models. This technical guide provides a comprehensive overview of the current understanding of aloperine's mechanisms of action, supported by quantitative data from key studies. It details experimental protocols for assessing its anti-inflammatory effects and visualizes the core signaling pathways modulated by this compound. This document is intended to serve as a valuable resource for researchers and professionals in the field of inflammation and drug discovery.
Core Mechanisms of Anti-inflammatory Action
Aloperine exerts its anti-inflammatory effects primarily through the modulation of key signaling pathways and the suppression of pro-inflammatory mediators. In vitro studies have consistently shown its ability to inhibit the production of cytokines, chemokines, and other inflammatory molecules in various cell types, including macrophages (RAW264.7), monocytes (THP-1), and human umbilical vein endothelial cells (HUVECs).
The principal mechanisms of action identified to date include:
-
Inhibition of the NF-κB Signaling Pathway: Aloperine has been shown to prevent the nuclear translocation of nuclear factor-kappa B (NF-κB), a pivotal transcription factor that governs the expression of numerous pro-inflammatory genes. This is achieved by reducing the levels of Toll-like receptor 4 (TLR4) and myeloid differentiation factor 88 (MyD88)[1]. By inhibiting the NF-κB pathway, aloperine effectively downregulates the expression of downstream targets such as TNF-α, IL-6, inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2)[1].
-
Suppression of the NLRP3 Inflammasome: Aloperine has been found to inhibit the activation of the NOD-like receptor protein 3 (NLRP3) inflammasome in macrophages. This multi-protein complex is crucial for the maturation and secretion of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18). Aloperine treatment markedly inhibits the production of IL-1β and IL-18 in a dose-dependent manner.
-
Modulation of MAPK Signaling: Evidence suggests that aloperine can also modulate the mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in cellular responses to a wide range of stimuli, including inflammatory signals.
Quantitative Data Summary
The following table summarizes the quantitative data on the in vitro anti-inflammatory effects of aloperine from various studies. This allows for a clear comparison of its potency across different experimental models and inflammatory markers.
| Cell Line | Inflammatory Stimulus | Marker | Aloperine Concentration (µM) | % Inhibition / Fold Change | Reference |
| RAW264.7 | LPS (1 µg/mL) | TNF-α | 50 | Significant Inhibition | [1] |
| RAW264.7 | LPS (1 µg/mL) | IL-6 | 50 | Significant Inhibition | [1] |
| RAW264.7 | LPS (1 µg/mL) | IL-17A | 50 | Significant Inhibition | [1] |
| RAW264.7 | LPS (1 µg/mL) | NO (iNOS) | 50 | Significant Inhibition | [1] |
| RAW264.7 | LPS (1 µg/mL) | PGE2 (COX-2) | 50 | Significant Inhibition | [1] |
| RAW264.7 | LPS (1 µg/mL) | TNF-α | 100 | Significant Inhibition | [1] |
| RAW264.7 | LPS (1 µg/mL) | IL-6 | 100 | Significant Inhibition | [1] |
| RAW264.7 | LPS (1 µg/mL) | IL-17A | 100 | Significant Inhibition | [1] |
| RAW264.7 | LPS (1 µg/mL) | NO (iNOS) | 100 | Significant Inhibition | [1] |
| RAW264.7 | LPS (1 µg/mL) | PGE2 (COX-2) | 100 | Significant Inhibition | [1] |
| THP-1 | ox-LDL (20 µg/ml) | IL-1β | 12.5, 25, 50 | Dose-dependent inhibition | |
| THP-1 | ox-LDL (20 µg/ml) | IL-18 | 12.5, 25, 50 | Dose-dependent inhibition | |
| HUVECs | ox-LDL (100 µg/mL) | IL-6 mRNA | 50 | Reduced to ~3.9-fold from 6.6-fold | |
| HUVECs | ox-LDL (100 µg/mL) | IL-6 mRNA | 100 | Reduced to ~2.1-fold from 6.6-fold | |
| HUVECs | ox-LDL (100 µg/mL) | MCP-1 mRNA | 50 | Reduced to ~4.1-fold from 7.9-fold | |
| HUVECs | ox-LDL (100 µg/mL) | MCP-1 mRNA | 100 | Reduced to ~2.4-fold from 7.9-fold | |
| HUVECs | ox-LDL (100 µg/mL) | IL-6 Protein | 50 | Reduced to 2012.8 pg/ml from 3561.2 pg/ml | |
| HUVECs | ox-LDL (100 µg/mL) | IL-6 Protein | 100 | Reduced to 1358.2 pg/ml from 3561.2 pg/ml | |
| HUVECs | ox-LDL (100 µg/mL) | MCP-1 Protein | 50 | Reduced to 572.5 pg/ml from 926.7 pg/ml | |
| HUVECs | ox-LDL (100 µg/mL) | MCP-1 Protein | 100 | Reduced to 387.1 pg/ml from 926.7 pg/ml |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the in vitro anti-inflammatory properties of aloperine.
Cell Culture and Treatment
-
RAW264.7 Macrophages:
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Inflammatory Stimulation: Cells are typically stimulated with 1 µg/mL of lipopolysaccharide (LPS) from E. coli for 24 hours to induce an inflammatory response[1].
-
Aloperine Treatment: Aloperine is dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at various concentrations (e.g., 50 and 100 µM) prior to or concurrently with LPS stimulation[1].
-
-
THP-1 Monocytes/Macrophages:
-
Culture Medium: RPMI-1640 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Differentiation: To differentiate THP-1 monocytes into macrophages, cells are treated with phorbol 12-myristate 13-acetate (PMA) at a concentration of 20 ng/ml for 48 hours.
-
Inflammatory Stimulation: Differentiated THP-1 macrophages are treated with oxidized low-density lipoprotein (ox-LDL) at a concentration of 20 µg/ml for 24 hours to induce pyroptosis and inflammation.
-
Aloperine Treatment: Aloperine is added to the culture medium at various concentrations (e.g., 12.5, 25, 50 µM) along with the ox-LDL stimulation.
-
Measurement of Inflammatory Mediators
-
Nitric Oxide (NO) Assay (Griess Assay):
-
Collect the cell culture supernatant after treatment.
-
Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate the mixture at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite concentration using a sodium nitrite standard curve.
-
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines:
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., mouse TNF-α or IL-6) overnight at 4°C.
-
Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Add cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature.
-
Wash the plate and add a biotinylated detection antibody. Incubate for 1 hour at room temperature.
-
Wash the plate and add avidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature.
-
Wash the plate and add a substrate solution (e.g., TMB).
-
Stop the reaction with a stop solution (e.g., 2N H2SO4) and measure the absorbance at 450 nm.
-
Western Blot Analysis
-
Lyse the treated cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-p65, p65, iNOS, COX-2, β-actin) overnight at 4°C. Antibody dilutions should be optimized according to the manufacturer's instructions.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Quantitative Real-Time PCR (qPCR)
-
Isolate total RNA from treated cells using a suitable RNA extraction kit (e.g., TRIzol).
-
Reverse transcribe the RNA into cDNA using a cDNA synthesis kit.
-
Perform qPCR using a SYBR Green master mix and primers specific for the genes of interest (e.g., TNF-α, IL-6, iNOS, COX-2, and a housekeeping gene like GAPDH or β-actin).
-
Analyze the relative gene expression using the 2^-ΔΔCt method.
Signaling Pathway and Workflow Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by aloperine and a typical experimental workflow for its in vitro evaluation.
Caption: Aloperine inhibits the NF-κB signaling pathway.
Caption: Aloperine suppresses NLRP3 inflammasome activation.
Caption: Typical experimental workflow for aloperine evaluation.
Conclusion
Aloperine presents a promising natural compound with potent in vitro anti-inflammatory properties. Its multifaceted mechanism of action, involving the inhibition of the NF-κB and NLRP3 inflammasome pathways, makes it an attractive candidate for further investigation in the development of novel anti-inflammatory therapeutics. The data and protocols compiled in this guide offer a solid foundation for researchers to design and execute robust in vitro studies to further elucidate the therapeutic potential of aloperine.
References
Cardiovascular Protective Effects of Aloperine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aloperine, a quinolizidine alkaloid isolated from the plant Sophora alopecuroides, has emerged as a promising therapeutic agent with a wide range of pharmacological activities. Accumulating evidence suggests that Aloperine exerts significant protective effects on the cardiovascular system. This technical guide provides an in-depth overview of the mechanisms underlying the cardiovascular protective effects of Aloperine, with a focus on its anti-atherosclerotic, anti-inflammatory, and myocardial-protective properties. This document summarizes key quantitative data, details experimental protocols from pivotal studies, and visualizes the intricate signaling pathways involved.
Anti-Atherosclerotic and Endothelial Protective Effects
Aloperine demonstrates potent anti-atherosclerotic effects by protecting endothelial cells from oxidized low-density lipoprotein (ox-LDL)-induced dysfunction. This protection is mediated through the attenuation of oxidative stress and inflammation.
Quantitative Data: Endothelial Protection
The following table summarizes the quantitative effects of Aloperine on human umbilical vein endothelial cells (HUVECs) challenged with ox-LDL.
| Parameter | Condition | Result | Fold Change vs. ox-LDL |
| Oxidative Stress | |||
| ROS Production | ox-LDL (100 µg/mL) | 3.5-fold increase vs. control | - |
| ox-LDL + Aloperine (50 µM) | 2.3-fold increase vs. control | ↓ 1.2-fold | |
| ox-LDL + Aloperine (100 µM) | 1.5-fold increase vs. control | ↓ 2.3-fold | |
| NQO-1 Expression | ox-LDL (100 µg/mL) | 39% of control | - |
| ox-LDL + Aloperine (50 µM) | Increased vs. ox-LDL | ↑ | |
| ox-LDL + Aloperine (100 µM) | Near control levels | ↑ | |
| GCLC Expression | ox-LDL (100 µg/mL) | 45% of control | - |
| ox-LDL + Aloperine (50 µM) | Increased vs. ox-LDL | ↑ | |
| ox-LDL + Aloperine (100 µM) | Near control levels | ↑ | |
| Inflammation | |||
| IL-6 mRNA | ox-LDL (100 µg/mL) | Increased | - |
| ox-LDL + Aloperine (50-100 µM) | Reduced vs. ox-LDL | ↓ | |
| MCP-1 mRNA | ox-LDL (100 µg/mL) | Increased | - |
| ox-LDL + Aloperine (50-100 µM) | Reduced vs. ox-LDL | ↓ | |
| Adhesion Molecules | |||
| VCAM-1 mRNA | ox-LDL (100 µg/mL) | 5.6-fold increase vs. control | - |
| ox-LDL + Aloperine (50 µM) | 3.2-fold increase vs. control | ↓ 1.75-fold | |
| ox-LDL + Aloperine (100 µM) | 1.5-fold increase vs. control | ↓ 3.7-fold | |
| E-selectin mRNA | ox-LDL (100 µg/mL) | Increased | - |
| ox-LDL + Aloperine (50-100 µM) | Reduced vs. ox-LDL | ↓ | |
| Monocyte Adhesion | |||
| U937 Monocyte Adhesion | ox-LDL (100 µg/mL) | 3.1-fold increase vs. control | - |
| ox-LDL + Aloperine (50 µM) | 2.2-fold increase vs. control | ↓ 1.4-fold | |
| ox-LDL + Aloperine (100 µM) | 1.4-fold increase vs. control | ↓ 2.2-fold | |
| Endothelial Cell Apoptosis | |||
| Apoptotic Rate | Control | 7.4% | - |
| ox-LDL (100 µg/mL) | 37.5% | - | |
| ox-LDL + Aloperine (50 µM) | 20.8% | ↓ 1.8-fold | |
| ox-LDL + Aloperine (100 µM) | 10.7% | ↓ 3.5-fold |
Experimental Protocol: ox-LDL-Induced Endothelial Dysfunction in HUVECs
1. Cell Culture:
-
Human umbilical vein endothelial cells (HUVECs) are cultured in EGM2 endothelial media supplemented with 2% fetal bovine serum.
-
Human U937 monocytes are cultured in RPMI-1640 medium.
2. Treatment:
-
HUVECs are seeded in appropriate culture plates and allowed to adhere.
-
Cells are then treated with 100 µg/mL of ox-LDL in the presence or absence of Aloperine (50 µM and 100 µM) for 24 hours.
3. Assessment of Oxidative Stress:
-
Intracellular ROS Production:
-
After treatment, HUVECs are incubated with 10 µM dihydroethidium (DHE) or dichlorofluorescein diacetate (DCFH-DA) for 30 minutes at 37°C.
-
Fluorescence intensity is measured using a fluorescence microscope or flow cytometer.
-
4. Gene Expression Analysis (qRT-PCR):
-
Total RNA is extracted from treated HUVECs.
-
cDNA is synthesized, and quantitative real-time PCR is performed to measure the mRNA levels of NQO-1, GCLC, IL-6, MCP-1, VCAM-1, and E-selectin.
5. Monocyte Adhesion Assay:
-
Treated HUVECs are co-incubated with fluorescently labeled U937 monocytes.
-
Non-adherent monocytes are washed away, and the number of adherent cells is quantified by microscopy.
6. Apoptosis Assay:
-
Treated HUVECs are stained with Annexin V-FITC and propidium iodide (PI).
-
The percentage of apoptotic cells is determined by flow cytometry.
Signaling Pathway: Aloperine's Anti-Inflammatory and Anti-Oxidant Mechanism in Endothelial Cells
Caption: Aloperine's protection against ox-LDL-induced endothelial dysfunction.
Inhibition of Vascular Smooth Muscle Cell Proliferation
Aloperine contributes to the prevention of vascular remodeling by inhibiting the proliferation and migration of vascular smooth muscle cells (VSMCs), a key process in the development of hypertension and atherosclerosis.
Experimental Protocol: PDGF-BB-Induced VSMC Proliferation Assay
1. Cell Culture:
-
Human pulmonary artery smooth muscle cells (HPASMCs) or other VSMC lines are cultured in appropriate media.
2. Induction of Proliferation:
-
Cells are stimulated with a mitogen, typically platelet-derived growth factor-BB (PDGF-BB), to induce proliferation.
3. Treatment with Aloperine:
-
VSMCs are treated with varying concentrations of Aloperine in the presence of PDGF-BB.
4. Assessment of Cell Proliferation:
-
MTT/CCK-8 Assay: Cell viability and proliferation are quantified using colorimetric assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) assay. The absorbance is measured spectrophotometrically.
-
DNA Synthesis Assay: DNA synthesis is assessed by measuring the incorporation of 5-ethynyl-2'-deoxyuridine (EdU) or bromodeoxyuridine (BrdU).
-
Cell Cycle Analysis: The distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) is analyzed by flow cytometry after propidium iodide staining.
Signaling Pathway: Aloperine's Inhibition of VSMC Proliferation
Caption: Aloperine's inhibitory effect on PDGF-BB-induced VSMC proliferation.
Myocardial Protection Against Ischemia/Reperfusion Injury
Aloperine demonstrates significant cardioprotective effects in the context of myocardial ischemia/reperfusion (I/R) injury by reducing infarct size, decreasing cardiac damage markers, and inhibiting apoptosis.
Quantitative Data: Myocardial I/R Injury in a Rat Model
The following table presents quantitative data from a rat model of myocardial I/R injury.
| Parameter | Control Group | Aloperine (10 mg/kg) Group |
| Mortality Rate | 64.3% | 0%[1] |
| Infarct Size (% of Area at Risk) | Significantly higher | Significantly lower |
| Serum LDH Level | Elevated | Significantly decreased |
| Serum CK-MB Level | Elevated | Significantly decreased |
| Serum α-HBDH Level | Elevated | Significantly decreased |
| Serum cTnI Level | Elevated | Significantly decreased[1] |
Experimental Protocol: Rat Model of Myocardial Ischemia/Reperfusion Injury
1. Animal Model:
-
Adult male Sprague-Dawley rats are used.
2. Surgical Procedure:
-
Rats are anesthetized, and the left main coronary artery is ligated to induce myocardial ischemia for 30 or 45 minutes.[2]
-
The ligature is then released to allow for a 3-hour reperfusion period.[3]
3. Treatment:
-
Aloperine (10 mg/kg) is administered intravenously at the onset of reperfusion.[3]
4. Assessment of Myocardial Injury:
-
Infarct Size Measurement: The heart is excised, and the infarct area is visualized and quantified using triphenyltetrazolium chloride (TTC) staining.
-
Serum Biomarker Analysis: Blood samples are collected to measure the levels of lactate dehydrogenase (LDH), creatine kinase-MB (CK-MB), α-hydroxybutyrate dehydrogenase (α-HBDH), and cardiac troponin I (cTnI) using ELISA kits.
-
Histological Analysis: Heart tissue is fixed, sectioned, and stained with hematoxylin and eosin (H&E) to assess myocardial damage.
-
Apoptosis Detection: Apoptosis in the myocardial tissue is detected using the TUNEL (terminal deoxynucleotidyl transferase dUTP nick end labeling) assay.
Signaling Pathways: Aloperine's Cardioprotective Mechanisms in I/R Injury
Caption: Aloperine's activation of pro-survival signaling in myocardial I/R injury.
Conclusion and Future Directions
Aloperine exhibits multifaceted cardiovascular protective effects through its ability to mitigate endothelial dysfunction, inhibit vascular smooth muscle cell proliferation, and protect the myocardium from ischemia/reperfusion injury. The underlying mechanisms involve the modulation of key signaling pathways, including NF-κB, PI3K/Akt, and ERK1/2. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for further research and development of Aloperine as a potential therapeutic agent for cardiovascular diseases.
Future investigations should focus on elucidating the precise molecular targets of Aloperine within these signaling cascades. Furthermore, long-term in vivo studies in relevant animal models of atherosclerosis and heart failure are warranted to fully evaluate its therapeutic potential and safety profile for clinical translation. The development of novel formulations to improve its bioavailability may also enhance its clinical utility.
References
- 1. The plant-derived alkaloid aloperine prevents ischemia/reperfusion injury-induced sudden cardiac death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Aloperine Alleviates Myocardial Injury Induced by Myocardial Ischemia and Reperfusion by Activating the ERK1/2/β-catenin Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Aloperine Treatment in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aloperine, a quinolizidine alkaloid extracted from the medicinal plant Sophora alopecuroides L., has garnered significant attention in biomedical research for its diverse pharmacological activities.[1][2][3] It exhibits potent anti-inflammatory, anti-cancer, antiviral, and antioxidant properties.[2][3] Mechanistically, Aloperine has been shown to modulate several critical cellular processes, including apoptosis, autophagy, cell cycle arrest, and the inhibition of cell migration and invasion.[2][3][4] Its therapeutic potential is largely attributed to its ability to influence key signaling pathways such as the PI3K/Akt/mTOR and Ras/Erk pathways.[1][4] These application notes provide detailed protocols for utilizing Aloperine in cell culture experiments to investigate its biological effects.
Mechanism of Action
Aloperine exerts its cellular effects through the modulation of multiple signaling cascades. In many cancer cell types, it acts as an inhibitor of the PI3K/Akt/mTOR pathway, a critical regulator of cell survival, proliferation, and metabolism.[1] By suppressing the phosphorylation of Akt and mTOR, Aloperine can induce apoptosis and inhibit tumor growth. Additionally, Aloperine has been reported to inhibit the Ras/Erk (MAPK) signaling pathway, which is also crucial for cell proliferation and survival.[4] The downregulation of these pathways leads to downstream effects such as cell cycle arrest, typically at the G1 or G2/M phase, and the induction of programmed cell death.[2][4][5][6]
Quantitative Data Summary
The following table summarizes the effective concentrations and IC50 values of Aloperine in various cancer cell lines. This data is crucial for designing experiments and selecting appropriate treatment concentrations.
| Cell Line | Cancer Type | IC50 Value | Treatment Duration | Observed Effects | Reference |
| HL-60 | Leukemia | 0.04 mM | 48 hours | Cytotoxicity, Induction of apoptosis and autophagy | |
| U937 | Leukemia | 0.27 mM | 48 hours | Cytotoxicity | [7] |
| K562 | Leukemia | 0.36 mM | 48 hours | Cytotoxicity | [7] |
| EC109 | Esophageal Cancer | 1.11 mM | 48 hours | Cytotoxicity | [7] |
| A549 | Lung Cancer | 1.18 mM | 48 hours | Cytotoxicity, Inhibition of proliferation and invasion | |
| H1299 | Lung Cancer | Not specified | 24 hours | Inhibition of proliferation, migration, and invasion; Induction of apoptosis | [8] |
| HepG2 | Hepatocellular Carcinoma | 1.36 mM | 48 hours | Cytotoxicity | [7] |
| Hep3B | Hepatocellular Carcinoma | Not specified | Not specified | Induction of apoptosis and G2/M cell cycle arrest | [4] |
| Huh7 | Hepatocellular Carcinoma | Not specified | Not specified | Induction of apoptosis and G2/M cell cycle arrest | [4] |
| LNCaP | Prostate Cancer | Not specified | Not specified | Inhibition of PI3K/Akt and Ras/Erk pathways, Induction of apoptosis | [4] |
| PC3 | Prostate Cancer | Not specified | Not specified | Inhibition of PI3K/Akt and Ras/Erk pathways, Induction of apoptosis | [4] |
| DU145 | Prostate Cancer | Not specified | Not specified | Inhibition of PI3K/Akt and Ras/Erk pathways, Induction of apoptosis | [4] |
| HCT116 | Colon Cancer | Not specified | 24 hours | Inhibition of proliferation, Promotion of apoptosis | [9] |
| SW480 | Colon Cancer | Not specified | 24 hours | Inhibition of proliferation, Promotion of apoptosis | [9] |
| HT29 | Colon Cancer | Not specified | 24 hours | Inhibition of proliferation, Promotion of apoptosis | [9] |
| IHH-4 | Thyroid Cancer | Not specified | Not specified | Downregulation of p-Akt, Induction of apoptosis | [1] |
| KMH-2 | Thyroid Cancer | Not specified | Not specified | Downregulation of p-Akt, Induction of apoptosis | [1] |
| MCF-7 | Breast Cancer | Not specified | Not specified | Inhibition of migration and invasion | [2] |
| MDA-MB-231 | Breast Cancer | Not specified | Not specified | Inhibition of migration and invasion | [2] |
| U266 | Multiple Myeloma | Not specified | Not specified | Induction of apoptosis | [2] |
| MM.1S | Multiple Myeloma | Not specified | Not specified | Induction of apoptosis | [2] |
Experimental Protocols
1. Cell Culture and Aloperine Preparation
-
Cell Lines: A variety of human cancer cell lines can be used, including but not limited to those listed in the table above (e.g., A549, H1299, HCT116, SW480, LNCaP, PC3).
-
Culture Media: Culture cells in the appropriate medium (e.g., RPMI-1640, DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Aloperine Stock Solution: Prepare a high-concentration stock solution of Aloperine (e.g., 100 mM) by dissolving it in dimethyl sulfoxide (DMSO). Store the stock solution at -20°C.
-
Working Solutions: On the day of the experiment, dilute the stock solution in a complete culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.
2. Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of Aloperine.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Treatment: The following day, replace the medium with fresh medium containing various concentrations of Aloperine. Include a vehicle control (DMSO-treated) and an untreated control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value.
3. Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the induction of apoptosis by Aloperine.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with Aloperine as described for the viability assay.
-
Cell Harvesting: After the treatment period, harvest the cells by trypsinization and wash them twice with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
4. Cell Cycle Analysis (PI Staining)
This protocol determines the effect of Aloperine on cell cycle progression.
-
Cell Seeding and Treatment: Seed and treat cells as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
5. Western Blot Analysis
This protocol is used to analyze the expression and phosphorylation status of proteins in signaling pathways affected by Aloperine.
-
Protein Extraction: After treatment with Aloperine, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against target proteins (e.g., Akt, p-Akt, mTOR, p-mTOR, Erk, p-Erk, Bcl-2, Bax, Caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Aloperine inhibits PI3K/Akt and Ras/Erk signaling pathways.
Caption: General experimental workflow for Aloperine treatment in cell culture.
References
- 1. Aloperine: A Potent Modulator of Crucial Biological Mechanisms in Multiple Diseases - ProQuest [proquest.com]
- 2. mdpi.com [mdpi.com]
- 3. Aloperine: A Potent Modulator of Crucial Biological Mechanisms in Multiple Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | A Review on Recent Advances in Aloperine Research: Pharmacological Activities and Underlying Biological Mechanisms [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. Aloperine inhibits the progression of non-small-cell lung cancer through the PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aloperine Inhibits Proliferation and Promotes Apoptosis in Colorectal Cancer Cells by Regulating the circNSUN2/miR-296-5p/STAT3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Aloperine's Apoptotic Effects Unveiled: A Western Blot Analysis Guide
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aloperine, a quinolizidine alkaloid extracted from the plant Sophora alopecuroides, has garnered significant interest in the scientific community for its diverse pharmacological activities, including anti-inflammatory, anti-viral, and notably, anti-cancer properties. A growing body of evidence suggests that Aloperine exerts its anti-tumor effects by inducing apoptosis, or programmed cell death, in various cancer cell lines. This document provides a detailed guide for the Western blot analysis of key apoptosis markers following Aloperine treatment, offering insights into its mechanism of action. The protocols and data presented herein are intended to assist researchers in evaluating the pro-apoptotic potential of Aloperine and similar compounds.
Data Presentation: The Impact of Aloperine on Apoptosis Markers
Western blot analysis has been instrumental in elucidating the molecular players involved in Aloperine-induced apoptosis. The following tables summarize the qualitative changes observed in key apoptosis-regulating proteins across different cancer cell lines after treatment with Aloperine. While densitometric analysis confirmed these trends in the cited studies, specific quantitative fold changes were not consistently reported.
Table 1: Effect of Aloperine on Bcl-2 Family Proteins
| Cell Line Type | Protein | Observed Effect | Reference |
| Breast Cancer (MCF-7, MDA-MB-231) | Bcl-2 | Decreased | [1][2] |
| Bax | Increased | [1][2] | |
| Prostate Cancer | Bcl-2 | Decreased | [3] |
| Bax | Increased | [3] | |
| Colon Cancer (HCT116) | Bcl-2 | Decreased | [4] |
| Bax | Increased | [4] |
Table 2: Effect of Aloperine on Caspase and PARP Cleavage
| Cell Line Type | Protein | Observed Effect | Reference |
| Breast Cancer (MCF-7, MDA-MB-231) | Cleaved Caspase-3 | Increased | [1][2] |
| Prostate Cancer | Cleaved Caspase-3 | Increased | [3] |
Note: The observed effects are based on qualitative data from Western blot images. Quantitative data from densitometric analysis was not explicitly provided in the referenced literature.
Signaling Pathways Modulated by Aloperine in Apoptosis Induction
Aloperine has been shown to induce apoptosis by modulating key signaling pathways that regulate cell survival and death. The diagram below illustrates the proposed mechanism of action, where Aloperine treatment leads to the inhibition of pro-survival pathways and the activation of apoptotic cascades.
Experimental Protocols
This section provides detailed protocols for the Western blot analysis of Bcl-2, Bax, cleaved caspase-3, and cleaved PARP.
Experimental Workflow Overview
The following diagram outlines the major steps involved in the Western blot analysis of apoptosis markers after Aloperine treatment.
Detailed Protocol: Western Blotting of Apoptosis Markers
1. Cell Culture and Aloperine Treatment: a. Culture the desired cancer cell line to 70-80% confluency. b. Treat cells with varying concentrations of Aloperine (e.g., 0, 10, 20, 40 µM) for a specified time (e.g., 24 or 48 hours). Include a vehicle-treated control group.
2. Cell Lysis and Protein Extraction: a. After treatment, wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS). b. Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) containing a protease inhibitor cocktail. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Incubate on ice for 30 minutes, with vortexing every 10 minutes. e. Centrifuge at 14,000 x g for 15 minutes at 4°C. f. Collect the supernatant containing the total protein.
3. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA (Bicinchoninic acid) assay kit according to the manufacturer's instructions. b. Normalize the protein concentrations of all samples with lysis buffer.
4. SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis): a. Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes. b. Load equal amounts of protein (20-40 µg) into the wells of a 10-12% SDS-polyacrylamide gel. c. Run the gel at a constant voltage until the dye front reaches the bottom.
5. Protein Transfer: a. Transfer the separated proteins from the gel to a PVDF (Polyvinylidene fluoride) or nitrocellulose membrane using a wet or semi-dry transfer system. b. Confirm successful transfer by staining the membrane with Ponceau S.
6. Blocking: a. Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
7. Primary Antibody Incubation: a. Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.
- Anti-Bcl-2 antibody
- Anti-Bax antibody
- Anti-cleaved Caspase-3 antibody
- Anti-cleaved PARP antibody
- A loading control antibody (e.g., anti-β-actin or anti-GAPDH)
8. Secondary Antibody Incubation: a. Wash the membrane three times for 10 minutes each with TBST. b. Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG or anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature.
9. Chemiluminescent Detection: a. Wash the membrane three times for 10 minutes each with TBST. b. Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. c. Incubate the membrane with the ECL substrate for 1-5 minutes. d. Capture the chemiluminescent signal using an imaging system or X-ray film.
10. Data Analysis: a. Perform densitometric analysis of the Western blot bands using image analysis software (e.g., ImageJ). b. Normalize the protein expression levels of the target proteins to the loading control. c. Calculate the relative change in protein expression compared to the untreated control.
Conclusion
The protocols and information provided in this document serve as a comprehensive resource for researchers investigating the apoptotic effects of Aloperine. By employing Western blot analysis to examine key markers such as the Bcl-2 family proteins, cleaved caspase-3, and cleaved PARP, scientists can gain valuable insights into the molecular mechanisms underlying Aloperine's anti-cancer activity. This, in turn, can facilitate the development of novel therapeutic strategies targeting apoptosis pathways in cancer.
References
- 1. Aloperine inhibits proliferation, migration and invasion and induces apoptosis by blocking the Ras signaling pathway in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Aloperine: A Potent Modulator of Crucial Biological Mechanisms in Multiple Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Preparing Aloperine Stock Solutions in DMSO: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aloperine, a quinolizidine alkaloid derived from plants of the Sophora genus, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.[1][2][3] For in-vitro and in-vivo studies, accurate and consistent preparation of stock solutions is paramount. Dimethyl sulfoxide (DMSO) is a common solvent for aloperine due to its high solubilizing capacity for organic molecules. This document provides a detailed protocol for the preparation, storage, and handling of aloperine stock solutions in DMSO, intended to support researchers in achieving reproducible experimental results.
Aloperine Properties and Solubility
A comprehensive understanding of the physicochemical properties of aloperine is essential for accurate stock solution preparation. Key quantitative data is summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₂₄N₂ | [1][4][5] |
| Molecular Weight | 232.36 g/mol | [1][4][5] |
| CAS Number | 56293-29-9 | [1][5] |
| Appearance | White to yellowish crystalline powder | [6] |
| Solubility in DMSO | Variable, up to 46 mg/mL (197.96 mM). Solubility can be enhanced with gentle warming and sonication. It is crucial to use fresh, anhydrous DMSO as absorbed moisture can reduce solubility. | [1][4][7][8] |
| Storage (Solid) | 4°C, sealed from moisture and light. | [1][6] |
| Storage (DMSO Stock) | -20°C for short-term (1 month) or -80°C for long-term (6 months) storage. | [1][5] |
Experimental Protocol: Preparation of a 10 mM Aloperine Stock Solution in DMSO
This protocol details the steps for preparing a 10 mM stock solution of aloperine in DMSO. This concentration is a common starting point for serial dilutions to achieve desired working concentrations for various cellular assays.
Materials:
-
Aloperine powder (purity >98%)
-
Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath or heat block (optional)
-
Sonicator (optional)
-
Sterile pipette tips
Procedure:
-
Pre-warming Aloperine: Before weighing, allow the container of aloperine powder to equilibrate to room temperature for at least 30 minutes. This prevents condensation of moisture onto the compound.
-
Calculating the Required Mass: To prepare 1 mL of a 10 mM stock solution, calculate the required mass of aloperine using the following formula:
Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
Mass (mg) = 0.010 mol/L x 0.001 L x 232.36 g/mol x 1000 mg/g = 2.3236 mg
-
Weighing Aloperine: Carefully weigh out approximately 2.32 mg of aloperine powder using a calibrated analytical balance and transfer it to a sterile amber microcentrifuge tube.
-
Adding DMSO: Add 1 mL of anhydrous DMSO to the tube containing the aloperine powder.
-
Dissolution:
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If the aloperine does not fully dissolve, gentle warming in a water bath (up to 60°C) or sonication for short intervals can be applied.[1] Visually inspect the solution to ensure it is clear and free of particulates.
-
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes. This minimizes freeze-thaw cycles which can degrade the compound.
-
Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.
-
For short-term storage (up to 1 month), store the aliquots at -20°C.[1][5]
-
For long-term storage (up to 6 months), store the aliquots at -80°C.[1][5]
-
Safety Precautions:
-
Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling aloperine and DMSO.
-
DMSO is a potent solvent and can facilitate the absorption of other chemicals through the skin. Handle with care.
-
Perform all weighing and solution preparation in a well-ventilated area or a chemical fume hood.
In-Vitro Applications and Working Concentrations
Aloperine has been utilized in a variety of in-vitro studies to investigate its effects on different cell lines. The effective concentration of aloperine can vary significantly depending on the cell type and the duration of the experiment. For instance, IC50 values (the concentration that inhibits 50% of cell growth) have been reported to range from 0.04 mM to 1.36 mM in various cancer cell lines.[1][7] It is recommended to perform a dose-response experiment to determine the optimal working concentration for your specific experimental setup. When preparing working solutions from the DMSO stock, ensure the final concentration of DMSO in the cell culture medium is kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
Signaling Pathways and Experimental Workflow
Aloperine has been shown to modulate several key signaling pathways involved in cellular processes such as apoptosis, autophagy, and inflammation.[3] For example, it has been reported to influence the PI3K/Akt/mTOR pathway.[3] A fundamental understanding of these pathways is crucial for designing experiments and interpreting results.
Caption: Aloperine's inhibitory effect on the PI3K/Akt/mTOR signaling pathway.
The following diagram illustrates the general workflow for preparing an aloperine stock solution.
Caption: Workflow for preparing aloperine stock solution in DMSO.
References
- 1. immunomart.org [immunomart.org]
- 2. Aloperine - Lifeasible [lifeasible.com]
- 3. Aloperine: A Potent Modulator of Crucial Biological Mechanisms in Multiple Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. raybiotech.com [raybiotech.com]
- 5. abmole.com [abmole.com]
- 6. A Review on Recent Advances in Aloperine Research: Pharmacological Activities and Underlying Biological Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. chembk.com [chembk.com]
Application Notes and Protocols: In Vivo Toxicity of Aloperine in Mice
These application notes provide a summary of the current understanding of the in vivo toxicity profile of Aloperine in mice, intended for researchers, scientists, and drug development professionals. The protocols are based on published studies and are designed to guide the setup of similar toxicological assessments.
Overview of Aloperine Toxicity
Aloperine, a quinolizidine alkaloid derived from the plant Sophora alopecuroides, has demonstrated a range of pharmacological activities. However, understanding its safety profile is crucial for its development as a therapeutic agent. In vivo studies in mice have indicated that Aloperine can induce reversible hepatotoxicity and nephrotoxicity at higher doses when administered intraperitoneally.
Quantitative Toxicity Data
The following tables summarize the key quantitative findings from a sub-acute toxicity study of Aloperine in BALB/c mice.
Table 1: Serum Biochemical Parameters Following 4-Week Intraperitoneal Administration of Aloperine in Mice
| Parameter | Vehicle Control (Normal Saline) | Low-Dose (4 mg/kg) | Medium-Dose (8 mg/kg) | High-Dose (16 mg/kg) |
| ALT (Alanine Aminotransferase) | Normal | No significant change | No significant change | Increased |
| AST (Aspartate Aminotransferase) | Normal | No significant change | No significant change | Increased |
| BUN (Blood Urea Nitrogen) | Normal | No significant change | No significant change | Increased |
| CRE (Creatinine) | Normal | No significant change | No significant change | Increased |
Note: "Increased" indicates a statistically significant elevation compared to the vehicle control group as reported in the source literature.[1]
Table 2: Histopathological Findings in Liver and Kidney After 4-Week High-Dose (16 mg/kg) Aloperine Treatment
| Organ | Histopathological Observation |
| Liver | Vacuolization of cytoplasm in liver cells.[1] |
| Kidney | Swelling in kidney tubular cells.[1] |
Experimental Protocols
This section details the methodology for a sub-acute toxicity study of Aloperine administered intraperitoneally to mice.
Sub-Acute Toxicity Study Protocol
Objective: To evaluate the potential toxicity of Aloperine following daily intraperitoneal administration for 4 weeks in mice.
Materials:
-
Aloperine
-
Normal saline (vehicle)
-
72 BALB/c mice[1]
-
Standard laboratory animal housing and diet
-
Syringes and needles for intraperitoneal injection
-
Equipment for blood collection and serum separation
-
Biochemical analyzer for ALT, AST, BUN, and CRE measurement
-
Histopathology equipment (microtome, slides, stains, microscope)
Procedure:
-
Animal Acclimatization: Acclimatize 72 BALB/c mice to the laboratory conditions for at least one week prior to the experiment.
-
Group Allocation: Randomly divide the mice into four groups of 18 mice each:
-
Drug Preparation and Administration:
-
Dissolve Aloperine in normal saline to the desired concentrations.
-
Administer the respective treatment (vehicle or Aloperine solution) to each mouse via intraperitoneal injection once daily for 4 consecutive weeks.[1]
-
-
Observation and Sample Collection (Treatment Phase):
-
Monitor the animals daily for any clinical signs of toxicity.
-
At the end of the 4-week treatment period, euthanize a subset of mice from each group for sample collection.
-
Collect blood via cardiac puncture and process to obtain serum for biochemical analysis (ALT, AST, BUN, CRE).
-
Harvest liver and kidney tissues and fix them in 10% neutral buffered formalin for histopathological examination.
-
-
Recovery Phase:
-
Data Analysis:
-
Analyze serum biochemical data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).
-
Examine the histopathological slides for any cellular changes in the liver and kidney.
-
Visualizations
Experimental Workflow for Sub-Acute Toxicity Study
Caption: Workflow of the sub-acute toxicity and recovery study of Aloperine in mice.
Dose-Dependent Toxicity and Reversibility of Aloperine
Caption: Conceptual diagram of Aloperine's dose-dependent toxicity and recovery.
Discussion and Considerations
The available data suggests that Aloperine's toxicity in mice is dose-dependent, with noticeable effects on the liver and kidneys at a high dose of 16 mg/kg administered intraperitoneally over 4 weeks.[1] An important finding is the reversibility of this toxicity, with a full recovery observed 4 weeks after cessation of treatment.[1] This indicates that the damage induced by high-dose Aloperine may not be permanent.
It is also noteworthy that in some therapeutic contexts, such as cancer models, Aloperine has been used at doses up to 20 mg/kg without reports of significant toxicity to normal tissues.[2] Furthermore, one study indicated no cytotoxicity at doses up to 150 mg/kg for 8 consecutive days, suggesting that the toxicity profile may also depend on the specific experimental conditions and the health status of the animals.[3]
The poor water solubility of Aloperine is a critical factor to consider, as it may necessitate higher administered doses to achieve therapeutic bioavailability, potentially increasing the risk of toxicity.[4] Future research should focus on establishing a clear therapeutic window and exploring formulations that could improve solubility and reduce the required dosage.
The mechanism of toxicity appears to be related to the regulation of cytochrome P450 (CYP450) enzymes, which are involved in the metabolism of a wide range of compounds.[1] Further investigation into how Aloperine interacts with specific CYP450 isozymes could provide a more in-depth understanding of its toxicological profile.
References
- 1. Cytochrome P450s regulates aloperine-induced pathological changes in mouse liver and kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Aloperine Protects Mice against Ischemia-Reperfusion (IR)-Induced Renal Injury by Regulating PI3K/AKT/mTOR Signaling and AP-1 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Review on Recent Advances in Aloperine Research: Pharmacological Activities and Underlying Biological Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Anti-Cancer Screening of Aloperine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the anti-cancer properties of aloperine and its derivatives, detailing their mechanisms of action and providing established protocols for their screening and evaluation.
Introduction
Aloperine, a quinolizidine alkaloid extracted from the medicinal plant Sophora alopecuroides, has demonstrated significant anti-cancer activities across a wide spectrum of malignancies.[1][2][3] Accumulating evidence indicates that aloperine and its synthetic derivatives exert their anti-neoplastic effects by inducing apoptosis, triggering cell cycle arrest, and inhibiting tumor cell migration and invasion.[1][3] These biological responses are mediated through the modulation of critical cellular signaling pathways, including the PI3K/Akt and Ras/Erk pathways.[1] This document outlines the current understanding of the anti-cancer mechanisms of aloperine derivatives and provides detailed protocols for their in vitro screening and characterization.
Mechanism of Action
Aloperine and its derivatives have been shown to impact several key signaling pathways implicated in cancer progression. The primary mechanisms involve the induction of programmed cell death (apoptosis) and the halting of the cell division cycle.
Key Signaling Pathways Modulated by Aloperine Derivatives
The anti-tumor effects of aloperine are often attributed to its ability to interfere with pro-survival signaling cascades within cancer cells. Two of the most well-documented pathways are:
-
PI3K/Akt Signaling Pathway: This pathway is crucial for cell growth, proliferation, and survival. Aloperine has been shown to inhibit the phosphorylation of key components of this pathway, such as Akt and mTOR, leading to a downstream cascade that promotes apoptosis.[1]
-
Ras/Erk Signaling Pathway: The Ras/Erk pathway is another critical regulator of cell proliferation and differentiation. Inhibition of this pathway by aloperine derivatives can lead to decreased cancer cell proliferation and survival.[1]
The interplay of these pathways ultimately leads to the activation of caspases, a family of proteases that execute apoptosis, and the regulation of cell cycle checkpoint proteins.
Data Presentation: In Vitro Anti-Cancer Activity of Aloperine and Its Derivatives
The following table summarizes the 50% inhibitory concentration (IC₅₀) values of aloperine and its derivatives against various human cancer cell lines. This data is essential for comparing the potency of different compounds and for selecting appropriate concentrations for further mechanistic studies.
| Compound | Cancer Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| Aloperine | HL-60 | Leukemia | 40 | [4] |
| U937 | Leukemia | 270 | [4] | |
| K562 | Leukemia | 360 | [4] | |
| EC109 | Esophageal Cancer | 1110 | [4] | |
| A549 | Lung Cancer | 1180 | [4] | |
| HepG2 | Hepatocellular Carcinoma | 1360 | [4] | |
| IHH-4 | Papillary Thyroid Carcinoma | 148.8 | [5] | |
| 8505c | Anaplastic Thyroid Carcinoma | 214.4 | [5] | |
| KMH-2 | Anaplastic Thyroid Carcinoma | 208.0 | [5] | |
| RBE | Intrahepatic Cholangiocarcinoma | 382.9 | [6] | |
| HCCC-9810 | Intrahepatic Cholangiocarcinoma | 646.7 | [6] | |
| SW480 | Colorectal Cancer | ~800 | [7] | |
| HT29 | Colorectal Cancer | ~800 | [7] | |
| Compound 22 | PC9 | Lung Cancer | 1.43 | [8] |
Experimental Protocols
The following are detailed protocols for the initial screening and characterization of aloperine derivatives for their anti-cancer activity.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells to form insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
Aloperine derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the aloperine derivatives in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO).
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the formazan crystals to form.
-
-
Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value.
-
Apoptosis Analysis (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, conjugated to a fluorochrome (e.g., FITC), can be used to detect apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.
Materials:
-
Cancer cells treated with aloperine derivatives
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Protocol:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with the desired concentrations of aloperine derivatives for the chosen duration.
-
-
Cell Harvesting:
-
Harvest both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
FITC signal (Annexin V) is typically detected in the FL1 channel and PI signal in the FL2 or FL3 channel.
-
-
Data Interpretation:
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
Cell Cycle Analysis
This method uses flow cytometry to determine the distribution of cells in the different phases of the cell cycle.
Principle: The DNA content of cells changes as they progress through the cell cycle (G0/G1, S, and G2/M phases). A fluorescent dye that stoichiometrically binds to DNA, such as Propidium Iodide (PI), is used to stain the cells. The fluorescence intensity is directly proportional to the DNA content, allowing for the quantification of cells in each phase.
Materials:
-
Cancer cells treated with aloperine derivatives
-
Cold 70% ethanol
-
PBS
-
PI staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Cell Treatment and Harvesting:
-
Treat cells in 6-well plates with aloperine derivatives.
-
Harvest the cells by trypsinization.
-
-
Fixation:
-
Wash the cells with cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells with PBS.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer, measuring the fluorescence intensity of the PI signal.
-
-
Data Analysis:
-
Generate a histogram of DNA content.
-
Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Mandatory Visualizations
Experimental Workflow for Screening Aloperine Derivatives
Caption: Workflow for anti-cancer screening of aloperine derivatives.
Aloperine-Modulated Signaling Pathways in Cancer Cells
Caption: Key signaling pathways modulated by aloperine derivatives.
References
- 1. A Review on Recent Advances in Aloperine Research: Pharmacological Activities and Underlying Biological Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | A Review on Recent Advances in Aloperine Research: Pharmacological Activities and Underlying Biological Mechanisms [frontiersin.org]
- 3. Aloperine: A Potent Modulator of Crucial Biological Mechanisms in Multiple Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. In Vitro Antitumor Activity of Aloperine on Human Thyroid Cancer Cells through Caspase-Dependent Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Aloperine as a Potential Antineoplastic Agent for Cholangiocarcinoma Harboring Mutant IDH1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aloperine Inhibits Proliferation and Promotes Apoptosis in Colorectal Cancer Cells by Regulating the circNSUN2/miR-296-5p/STAT3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
Application Notes: Aloperine as a Synergistic Agent with Cisplatin for Cancer Therapy
References
- 1. The Synergistic Combination of Cisplatin and Piperine Induces Apoptosis in MCF-7 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. dovepress.com [dovepress.com]
- 5. researchgate.net [researchgate.net]
- 6. Aloperine can reverse the cisplatin resistance of colorectal cancer cells via suppressing the HIF-1α/ERK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Aloperine in combination with therapeutic adenoviral vector synergistically suppressed the growth of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scholars.cityu.edu.hk [scholars.cityu.edu.hk]
- 10. Aloperine in combination with therapeutic adenoviral vector synergistically suppressed the growth of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Apoptosis Protocols | USF Health [health.usf.edu]
- 13. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
Aloperine: Application Notes and Protocols for Cytokine Production Assays
Introduction
Aloperine, a quinolizidine-type alkaloid extracted from the seeds and leaves of the medicinal plant Sophora alopecuroides L., has demonstrated significant pharmacological potential, including anti-inflammatory, anti-tumor, and antiviral properties.[1][2] Its primary mechanism in modulating inflammatory responses involves the regulation of cytokine production. Aloperine has been shown to inhibit the expression and secretion of key pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[1][3][4] This makes it a valuable compound for researchers studying inflammatory diseases and a potential candidate for therapeutic development.
These application notes provide detailed protocols for assessing the effect of aloperine on cytokine production in both in vitro and in vivo models. The information is intended for researchers, scientists, and drug development professionals investigating the anti-inflammatory properties of aloperine.
Mechanism of Action: Inhibition of Pro-Inflammatory Signaling Pathways
Aloperine exerts its anti-inflammatory effects primarily by suppressing key signaling pathways that lead to the transcription of pro-inflammatory cytokine genes. The most well-documented mechanism is the inhibition of the Toll-like Receptor 4 (TLR4) / Nuclear Factor-kappaB (NF-κB) signaling cascade.[2][5]
Upon stimulation by ligands like lipopolysaccharide (LPS), TLR4 activation triggers a downstream cascade involving MyD88, leading to the phosphorylation and degradation of IκB proteins. This allows the p65 subunit of NF-κB to translocate to the nucleus, where it binds to DNA and initiates the transcription of target genes, including TNF-α, IL-6, and IL-1β.[2] Aloperine has been shown to prevent the nuclear translocation of NF-κB, thereby blocking this critical step in the inflammatory response.[2][5] Additionally, aloperine has been reported to modulate other pathways, including MAPK and PI3K/Akt, which also play roles in cytokine regulation.[6][7]
Caption: Aloperine's inhibitory effect on the NF-κB signaling pathway.
Data Presentation: Effect of Aloperine on Cytokine Production
The following tables summarize the quantitative effects of aloperine on cytokine production across various experimental models.
Table 1: In Vitro Studies
| Cell Line | Stimulant | Aloperine Conc. | Cytokine Measured | Observed Effect | Reference |
| RAW264.7 Macrophages | LPS (1 µg/mL) | 50 µM, 100 µM | TNF-α, IL-6, IL-17A | Dose-dependent inhibition of expression and secretion. | [5] |
| RAW264.7 Macrophages | LPS | Not specified | TNF-α, IL-6, IL-1β | Abrogated macrophage production of cytokines. | [6] |
| Nucleus Pulposus Cells | H₂O₂ | Not specified | TNF-α, IL-6 | Significantly reduced activities. | [8] |
Table 2: In Vivo Studies
| Animal Model | Disease Model | Aloperine Dose / Admin. | Cytokine Measured | Observed Effect | Reference |
| BALB/c Mice | DNFB-induced Dermatitis | 1% (w/w) Topical Cream | TNF-α, IL-1β, IL-6 | Significantly reduced cytokine levels in ear biopsies. | [1][4] |
| BALB/c Mice | DNFB-induced Dermatitis | 1% (w/w) Topical Cream | IL-4, IL-13, IFN-γ | Markedly reduced production. | [1] |
| BALB/cNC/Nga Mice | DNFB-induced Dermatitis | 1% (w/w) Topical Cream | TNF-α, IL-1β, IL-6 | Inhibition of inflammatory cytokines. | [3] |
| C57BL/6 Mice | DSS-induced Colitis | 40 mg/kg (i.g.) | Not specified | Promoted regulatory T-cells (Treg). | [3] |
| Mice | Ovalbumin-induced Asthma | Not specified | IL-4, IL-5, IL-13, IFN-γ | Decreased protein levels in bronchoalveolar lavage fluid (BALF). | [6] |
Experimental Protocols
The following protocols provide a framework for assessing the impact of aloperine on cytokine production.
Protocol 1: In Vitro Cytokine Production Assay in Macrophages
This protocol details the steps to measure the effect of aloperine on LPS-induced cytokine production in RAW264.7 macrophage cells.[5]
Materials:
-
Aloperine (stock solution in DMSO)
-
RAW264.7 cells
-
DMEM (supplemented with 10% FBS, 1% penicillin-streptomycin)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate-Buffered Saline (PBS)
-
6-well or 24-well tissue culture plates
-
Reagents for ELISA, RT-qPCR, or Western Blot
Procedure:
-
Cell Seeding: Plate RAW264.7 cells in culture plates at a density of 2.5 x 10⁵ cells/well (for 24-well plates) or 1 x 10⁶ cells/well (for 6-well plates). Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Aloperine Pre-treatment: Remove the culture medium. Add fresh medium containing various concentrations of aloperine (e.g., 10, 50, 100 µM). Include a vehicle control (DMSO equivalent to the highest aloperine concentration). Incubate for 1-2 hours.
-
Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL. Do not add LPS to the negative control wells.
-
Incubation: Incubate the plates for a specified period.
-
For cytokine protein measurement (ELISA): 18-24 hours.
-
For cytokine mRNA measurement (RT-qPCR): 4-6 hours.
-
For signaling protein analysis (Western Blot): 15-60 minutes.
-
-
Sample Collection:
-
Supernatant (for ELISA): Carefully collect the culture medium from each well, centrifuge to remove cell debris, and store the supernatant at -80°C.
-
Cell Lysate (for RT-qPCR/Western Blot): Wash cells twice with cold PBS. Lyse the cells directly in the plate using an appropriate lysis buffer (e.g., TRIzol for RNA, RIPA buffer for protein).
-
Caption: Experimental workflow for in vitro cytokine production assays.
Protocol 2: Cytokine Quantification by ELISA
This is a general protocol for a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) to quantify cytokine concentrations in culture supernatants. Always follow the specific instructions provided with the commercial ELISA kit.
Procedure:
-
Plate Coating: Coat a 96-well plate with the capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α). Incubate overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Sample Incubation: Wash the plate. Add prepared standards and collected supernatants to the wells. Incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate. Add the biotinylated detection antibody. Incubate for 1 hour at room temperature.
-
Enzyme Conjugate: Wash the plate. Add Streptavidin-HRP conjugate. Incubate for 30 minutes at room temperature in the dark.
-
Substrate Addition: Wash the plate. Add TMB substrate and incubate until a color change is observed.
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).
-
Read Plate: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cytokine concentrations in the samples by interpolating from the standard curve.
Protocol 3: Cytokine mRNA Expression by RT-qPCR
This protocol outlines the measurement of cytokine gene expression.
Procedure:
-
RNA Extraction: Isolate total RNA from cell lysates using a suitable kit or TRIzol reagent. Assess RNA quality and quantity.
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcription kit.
-
Quantitative PCR (qPCR): Perform qPCR using the synthesized cDNA, gene-specific primers for the target cytokines (e.g., Tnf, Il6, Il1b) and a housekeeping gene (e.g., Actb, Gapdh), and a suitable qPCR master mix (e.g., SYBR Green).
-
Data Analysis: Analyze the amplification data. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene.
Conclusion
Aloperine is a potent inhibitor of pro-inflammatory cytokine production, acting primarily through the suppression of the NF-κB signaling pathway. The protocols and data presented here provide a comprehensive guide for researchers to effectively design, execute, and interpret experiments aimed at investigating the anti-inflammatory effects of aloperine. These assays are crucial for elucidating its mechanism of action and evaluating its therapeutic potential in a variety of inflammatory conditions.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Aloperine: A Potent Modulator of Crucial Biological Mechanisms in Multiple Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Review on Recent Advances in Aloperine Research: Pharmacological Activities and Underlying Biological Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | A Review on Recent Advances in Aloperine Research: Pharmacological Activities and Underlying Biological Mechanisms [frontiersin.org]
- 5. Aloperine suppresses LPS-induced macrophage activation through inhibiting the TLR4/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aloperine suppresses allergic airway inflammation through NF-κB, MAPK, and Nrf2/HO-1 signaling pathways in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aloperine: A Potent Modulator of Crucial Biological Mechanisms in Multiple Diseases [mdpi.com]
- 8. spandidos-publications.com [spandidos-publications.com]
Application Note: Pharmacokinetic Analysis of Aloperine in Rats
Audience: Researchers, scientists, and drug development professionals.
Introduction
Aloperine, a natural quinolizidine alkaloid derived from the plant Sophora alopecuroides L., has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, anti-tumor, and antiviral properties[1]. A thorough understanding of its pharmacokinetic profile—how the body absorbs, distributes, metabolizes, and excretes the compound—is fundamental for its preclinical and potential clinical development. This application note provides a detailed overview of the pharmacokinetic parameters of Aloperine in Sprague-Dawley rats and presents comprehensive protocols for conducting such an analysis.
Pharmacokinetic Profile of Aloperine
The pharmacokinetic properties of Aloperine have been characterized in rats following both intravenous (IV) and oral (p.o.) administration. The data indicates rapid absorption and distribution of the compound. A summary of the key pharmacokinetic parameters is presented in Table 1.
Table 1: Pharmacokinetic Parameters of Aloperine in Sprague-Dawley Rats
| Parameter | Intravenous (IV) Administration (5 mg/kg) | Oral (p.o.) Administration (50 mg/kg) | Reference |
| Tmax (h) | - | 0.96 ± 0.10 | [2] |
| Cmax (ng/mL) | - | Data not specified in reviewed abstracts | |
| AUC (0-t) (ng·h/mL) | Data not specified in reviewed abstracts | Data not specified in reviewed abstracts | |
| t1/2 (h) | 5.80 ± 1.09 | Data not specified in reviewed abstracts | [2] |
| Vd (L/kg) | 69.44 ± 14.45 | Data not specified in reviewed abstracts | [2] |
| CL (L/h/kg) | 8.33 ± 0.98 | Data not specified in reviewed abstracts | [2] |
Note: AUC (Area Under the Curve), Cmax (Maximum Concentration), Tmax (Time to Maximum Concentration), t1/2 (Half-life), Vd (Apparent Volume of Distribution), CL (Clearance). Some values were not available in the reviewed literature abstracts.
Experimental Protocols
This section details the methodologies for performing a pharmacokinetic study of Aloperine in rats, from animal handling to bioanalytical quantification.
Animal Studies Protocol
-
Animal Model: Male Sprague-Dawley rats are commonly used for pharmacokinetic studies[1].
-
Housing and Acclimatization: Animals should be housed in a controlled environment with a standard 12-hour light/dark cycle. They should be acclimatized to the laboratory conditions for at least one week prior to the experiment[3][4].
-
Fasting: Rats should be fasted overnight (approximately 12 hours) before drug administration, with free access to water.
-
Drug Formulation & Administration:
-
Intravenous (IV) Administration: Dissolve Aloperine in a suitable vehicle (e.g., saline). Administer a single dose (e.g., 5 mg/kg) via the tail vein[1][5].
-
Oral (p.o.) Administration: Suspend Aloperine in a vehicle like water with a suspending agent (e.g., gum acacia)[6]. Administer a single dose (e.g., 50 mg/kg) using an oral gavage needle[1][3][5].
-
Blood Sample Collection and Plasma Preparation
-
Blood Collection: Collect blood samples (approximately 0.2-0.3 mL) from the suborbital vein or other appropriate site at predetermined time points post-administration (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours)[7].
-
Anticoagulant: Collect blood into heparinized tubes to prevent coagulation.
-
Plasma Separation: Immediately centrifuge the blood samples (e.g., at 5000 rpm for 10 minutes) to separate the plasma[7].
-
Storage: Transfer the resulting plasma supernatant to clean tubes and store at -20°C or -80°C until analysis[7][8].
Bioanalytical Method: LC-MS/MS Quantification
A sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is required for the accurate quantification of Aloperine in rat plasma[1].
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To a small volume of plasma (e.g., 50 µL), add an internal standard (IS), such as Cytisine[1].
-
Add a protein precipitation agent (e.g., acetonitrile) to the plasma sample, typically in a 3:1 or 4:1 ratio.
-
Vortex the mixture vigorously to ensure complete protein precipitation.
-
Centrifuge at high speed (e.g., 12,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Transfer the clear supernatant to a new tube or vial for LC-MS/MS analysis[9].
-
-
Chromatographic Conditions:
-
HPLC System: A high-performance liquid chromatography system.
-
Column: Phenomenex Luna Omega Polar C18 column (2.1 × 50 mm, 1.6 μm)[1].
-
Mobile Phase: Isocratic elution with 0.3% (v/v) formic acid in water (containing 5 mM ammonium acetate) and 0.3% (v/v) formic acid in acetonitrile[1].
-
Flow Rate: 0.20 mL/min[1].
-
Column Temperature: Maintain at a constant temperature (e.g., 40°C).
-
-
Mass Spectrometric Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode[1].
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Calibration Curve: Prepare a calibration curve ranging from 5 to 2000 ng/mL in blank rat plasma to ensure accurate quantification[1].
-
Visualized Workflows and Pathways
Diagrams are provided to illustrate the experimental workflow and a key signaling pathway modulated by Aloperine.
Caption: Experimental workflow for the pharmacokinetic analysis of Aloperine in rats.
References
- 1. Establishment of LC-MS/MS method for determination of aloperine in rat plasma and its application in preclinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aloperine: A Potent Modulator of Crucial Biological Mechanisms in Multiple Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. downstate.edu [downstate.edu]
- 5. rjptsimlab.com [rjptsimlab.com]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacokinetics Studies of 12 Alkaloids in Rat Plasma after Oral Administration of Zuojin and Fan-Zuojin Formulas [mdpi.com]
- 8. A thorough LC-MS/MS strategy to quantify abaloparatide in rat plasma: method development, validation and application - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. UHPLC-MS/MS method for the quantification of aloin-A in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Aloperine for Inducing Cell Cycle Arrest In Vitro: Application Notes and Protocols
Introduction
Aloperine, a quinolizidine alkaloid derived from the medicinal plant Sophora alopecuroides, has garnered significant attention for its diverse pharmacological properties, including anti-inflammatory, antiviral, and potent anti-cancer activities.[1] In oncological research, aloperine has demonstrated the ability to inhibit cancer cell proliferation by inducing cell cycle arrest and apoptosis across a variety of cancer types.[2][3] This compound modulates crucial signaling pathways, making it a valuable tool for studying cell cycle regulation and a promising candidate for therapeutic development.[1][4]
This document provides detailed application notes and experimental protocols for researchers utilizing aloperine to induce and study cell cycle arrest in cancer cell lines in vitro.
Applications
Aloperine can be used as a chemical tool in cancer research to:
-
Induce cell cycle arrest at specific phases (G1 or G2/M) in a dose- and cell-type-dependent manner.[1][2]
-
Investigate the molecular mechanisms and signaling pathways that govern cell cycle progression, such as the p53/p21, PI3K/Akt, and Ras/Erk pathways.[2][5][6]
-
Study the interplay between cell cycle arrest, apoptosis, and autophagy in cancer cells.[1][7]
-
Evaluate the potential of aloperine as a standalone or adjuvant chemotherapeutic agent.[8]
Quantitative Data Summary
The efficacy of aloperine in inhibiting cell proliferation varies across different cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values and the effects on cell cycle distribution reported in the literature.
Table 1: IC50 Values of Aloperine in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (mM) | Citation |
| HL-60 | Leukemia | 0.04 | [7] |
| U937 | Leukemia | 0.27 | [7] |
| K562 | Leukemia | 0.36 | [7] |
| RBE | Cholangiocarcinoma | 0.3829 | [8] |
| HCCC-9810 | Cholangiocarcinoma | 0.6467 | [8] |
| EC109 | Esophageal Cancer | 1.11 | [7] |
| A549 | Lung Cancer | 1.18 | [7] |
| HepG2 | Hepatocellular Carcinoma | 1.36 | [7] |
Note: IC50 values for prostate cancer cell lines (PC3, DU145, LNCaP) were determined using concentrations of 100 and 200 µM over 24-96 hours, but specific 72-hour IC50 values were not explicitly stated in the provided abstracts.[9][10]
Table 2: Effect of Aloperine on Cell Cycle Distribution
| Cell Line(s) | Cancer Type | Effect | Key Mediators | Citation |
| PC3, DU145, LNCaP | Prostate Cancer | G1 Phase Arrest | ↑ p53, ↑ p21 | [1][9][11] |
| HCT116 | Colon Cancer | G2/M Phase Arrest | ↑ p53, ↑ p21, ↓ Cyclin B1, ↓ Cyclin D1 | [6][12] |
| Hep3B, Huh7 | Hepatocellular Carcinoma | G2/M Phase Arrest | N/A | [2] |
Mechanism of Action
Aloperine induces cell cycle arrest by modulating several key signaling pathways that control cell proliferation and survival.[1] In prostate cancer, aloperine causes G1 arrest by inhibiting the PI3K/Akt and Ras/Erk pathways, which leads to the activation of the p53/p21 tumor suppressor axis.[2][5] In other contexts, such as colon cancer, it has been shown to induce G2/M arrest.[6] The diagram below illustrates the generally accepted mechanism for G1 phase arrest.
Caption: Aloperine-induced G1 cell cycle arrest signaling pathway.
Experimental Protocols & Workflow
The following protocols provide a framework for investigating the effects of aloperine on cancer cells in vitro.
Caption: Experimental workflow for studying aloperine's effects.
Protocol 1: Cell Viability Assay (CCK-8 or MTT)
This protocol is used to determine the cytotoxic effects of aloperine and calculate its IC50 value.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Aloperine Treatment: Prepare serial dilutions of aloperine in culture medium. Remove the old medium from the wells and add 100 µL of the aloperine-containing medium to the appropriate wells. Include a vehicle control (e.g., DMSO or PBS) group.[7]
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.[9]
-
Reagent Addition:
-
For CCK-8: Add 10 µL of CCK-8 solution to each well.
-
For MTT: Add 10 µL of MTT solution (5 mg/mL) to each well.[7]
-
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C. For MTT assays, intracellular formazan crystals must be dissolved by adding 100 µL of a solubilization solution (e.g., isopropanol-HCl-SDS) and incubating overnight.[7]
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (450 nm for CCK-8; 570 nm for MTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is used to quantify the distribution of cells in different phases of the cell cycle after aloperine treatment.
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of aloperine (e.g., 0, 100, 200 µM) for 24 or 48 hours.[11]
-
Cell Harvesting: Harvest the cells by trypsinization, collect them in a centrifuge tube, and wash twice with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at 4°C.
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cells with PBS and then resuspend them in 500 µL of a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the samples using a flow cytometer. The DNA content will be used to gate cell populations into G1, S, and G2/M phases.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit, FlowJo) to quantify the percentage of cells in each phase.[11]
Protocol 3: Western Blot Analysis of Cell Cycle-Related Proteins
This protocol is used to detect changes in the expression levels of key proteins involved in cell cycle regulation.
-
Cell Treatment and Lysis: Treat cells in 6-well or 10-cm plates with aloperine for the desired time (e.g., 48 hours).[5] Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit (e.g., BCA assay).
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p53, p21, Cyclin B1, p-Akt, Akt, p-Erk, Erk, and a loading control like β-actin) overnight at 4°C.[5][6]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.
References
- 1. Aloperine: A Potent Modulator of Crucial Biological Mechanisms in Multiple Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | A Review on Recent Advances in Aloperine Research: Pharmacological Activities and Underlying Biological Mechanisms [frontiersin.org]
- 3. Aloperine inhibits proliferation, migration and invasion and induces apoptosis by blocking the Ras signaling pathway in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Aloperine executes antitumor effects through the induction of apoptosis and cell cycle arrest in prostate cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aloperine induces G2/M phase cell cycle arrest and apoptosis in HCT116 human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Discovery of Aloperine as a Potential Antineoplastic Agent for Cholangiocarcinoma Harboring Mutant IDH1 [mdpi.com]
- 9. Aloperine executes antitumor effects through the induction of apoptosis and cell cycle arrest in prostate cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Aloperine's Impact on Tumor Metastasis: Application Notes and Protocols for Researchers
FOR IMMEDIATE RELEASE
[City, State] – [Date] – New research highlights the potential of aloperine, a quinolizidine alkaloid, in combating tumor metastasis. These application notes provide a comprehensive overview of the current understanding of aloperine's anti-metastatic effects, offering detailed protocols for researchers and drug development professionals to assess its efficacy in various tumor models.
Aloperine has demonstrated significant inhibitory effects on key processes of metastasis, including cancer cell proliferation, migration, and invasion.[1][2][3] These effects have been observed in a range of cancer cell lines, including non-small-cell lung cancer, prostate cancer, breast cancer, and colorectal cancer.[1][4][5][6] Mechanistically, aloperine appears to exert its anti-tumor activities through the modulation of critical signaling pathways, primarily the PI3K/Akt and Ras/Erk pathways, and by downregulating the expression of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are crucial for the degradation of the extracellular matrix during cancer cell invasion.[2][4][7]
Quantitative Data Summary
To facilitate comparative analysis, the following tables summarize the quantitative data on aloperine's efficacy from various studies.
Table 1: Inhibitory Concentration (IC50) of Aloperine in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Assay |
| PC3 | Prostate Cancer | ~150 | 48 | CCK-8 |
| DU145 | Prostate Cancer | ~200 | 48 | CCK-8 |
| LNCaP | Prostate Cancer | ~250 | 48 | CCK-8 |
| H1299 | Non-Small-Cell Lung Cancer | Not explicitly stated, but significant inhibition at 40 µM | 48 | CCK-8 |
| A549 | Non-Small-Cell Lung Cancer | Not explicitly stated, but significant inhibition at 40 µM | 48 | CCK-8 |
| MCF-7 | Breast Cancer | Not explicitly stated, but dose-dependent inhibition observed at 0.1, 0.2, and 0.4 mM | 12, 24, 48 | CCK-8 |
| MDA-MB-231 | Breast Cancer | Not explicitly stated, but dose-dependent inhibition observed at 0.1, 0.2, and 0.4 mM | 12, 24, 48 | CCK-8 |
| HCT116 | Colorectal Cancer | Not explicitly stated, but dose-dependent inhibition observed | Not specified | MTT |
Table 2: In Vivo Efficacy of Aloperine on Tumor Growth and Metastasis
| Tumor Model | Aloperine Dose | Administration Route | Treatment Duration | Outcome |
| Prostate Cancer Xenograft (PC3 cells) | 25, 50 mg/kg/day | Intraperitoneal injection | 21 days | Significant reduction in tumor volume and weight. |
| Non-Small-Cell Lung Cancer Xenograft (A549 cells) | 50 mg/kg | Not specified | Not specified | Significant inhibition of tumor growth. |
| Multiple Myeloma Xenograft (U266 cells) | Not specified | Not specified | Not specified | Recapitulated antitumor efficacy with excellent tolerance.[8] |
Signaling Pathway and Experimental Workflow Visualizations
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.
References
- 1. mdpi.com [mdpi.com]
- 2. Aloperine: A Potent Modulator of Crucial Biological Mechanisms in Multiple Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aloperine inhibits the progression of non-small-cell lung cancer through the PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aloperine executes antitumor effects through the induction of apoptosis and cell cycle arrest in prostate cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aloperine inhibits the progression of non-small-cell lung cancer through the PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aloperine inhibits colorectal cancer cell proliferation and metastasis progress via regulating miR-296-5p/STAT3 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Review on Recent Advances in Aloperine Research: Pharmacological Activities and Underlying Biological Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aloperine executes antitumor effects against multiple myeloma through dual apoptotic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Aloperine solubility issues in aqueous solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of Aloperine.
Introduction
Aloperine, a quinolizidine alkaloid isolated from Sophora alopecuroides, has demonstrated a wide range of pharmacological activities. However, its poor solubility in aqueous solutions presents a significant challenge for in vitro and in vivo studies. This guide offers practical solutions and detailed protocols to help researchers overcome these solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of Aloperine in aqueous solutions?
A1: Aloperine is poorly soluble in aqueous buffers.[1][2] Published data on its precise water solubility is limited and presents some discrepancies. One source indicates a solubility of less than 0.1 mg/mL, while another suggests it could be as high as 12 mg/mL. This variability may be due to differences in experimental conditions such as pH and temperature. It is highly recommended that researchers experimentally determine the solubility of Aloperine under their specific assay conditions.
Q2: In which solvents is Aloperine soluble?
A2: Aloperine is readily soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol.[1][3]
Q3: How does pH affect the solubility of Aloperine?
A3: As an alkaloid with a predicted pKa of approximately 10.31, Aloperine's solubility is expected to be pH-dependent. In acidic solutions, Aloperine will form a protonated salt, which is generally more soluble in water. Therefore, decreasing the pH of the aqueous solution should enhance its solubility.
Q4: I am observing precipitation when I dilute my Aloperine-DMSO stock solution in my aqueous cell culture medium. What should I do?
A4: This is a common issue known as "precipitation upon dilution." It occurs because Aloperine is much less soluble in the aqueous medium compared to the DMSO stock. Here are some troubleshooting steps:
-
Decrease the final concentration: The most straightforward solution is to use a lower final concentration of Aloperine in your experiment.
-
Increase the final DMSO concentration: Most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant cytotoxicity. However, it is crucial to determine the specific tolerance of your cell line and to include a vehicle control (medium with the same final DMSO concentration) in your experiments.
-
Use a co-solvent system: For in vivo studies, a co-solvent system is often necessary. A common formulation involves first dissolving Aloperine in DMSO, then adding PEG300 and Tween-80 before the final dilution in saline.
-
Prepare a salt form: Converting Aloperine to its hydrochloride salt can significantly improve its aqueous solubility.
Q5: Can I heat the solution to improve Aloperine's solubility?
A5: Gentle warming can aid in the initial dissolution of Aloperine in a solvent. However, the stability of Aloperine at elevated temperatures in your specific experimental buffer should be verified. For long-term storage, solutions should be kept at -20°C or -80°C.
Quantitative Solubility Data
The following table summarizes the available solubility data for Aloperine. Due to the limited and conflicting data in aqueous solutions, it is imperative to experimentally verify solubility for your specific application.
| Solvent/System | Temperature | Solubility | Reference |
| Water | Not Specified | < 0.1 mg/mL | BOC Sciences |
| Water | Not Specified | 12 mg/mL | ChemBK[4] |
| DMSO | Not Specified | ≥ 100 mg/mL | BOC Sciences |
| DMSO | Not Specified | 46 mg/mL | Selleck Chemicals[5] |
| Ethanol | Warmed | 46 mg/mL | ChemBK[4] |
| Ethanol:PBS (pH 7.2) (1:1) | Not Specified | 0.5 mg/mL | Cayman Chemical[6] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Not Specified | ≥ 2.08 mg/mL | BOC Sciences |
| 10% DMSO, 90% (20% SBE-β-CD in saline) | Not Specified | ≥ 2.08 mg/mL | BOC Sciences |
Experimental Protocols
Protocol 1: Preparation of Aloperine Stock Solution for In Vitro Assays
-
Weighing: Accurately weigh the desired amount of Aloperine powder in a sterile microcentrifuge tube.
-
Dissolution in DMSO: Add the appropriate volume of high-purity, sterile DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Vortexing: Vortex the solution until the Aloperine is completely dissolved. Gentle warming in a water bath (37°C) may be used to aid dissolution.
-
Sterilization: As DMSO is a solvent that can be difficult to filter-sterilize, and it is generally considered self-sterilizing at high concentrations, direct filtration of the high-concentration DMSO stock is often omitted. Ensure all handling is performed under sterile conditions in a laminar flow hood.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
Working Solution Preparation: For cell-based assays, dilute the DMSO stock solution directly into the pre-warmed cell culture medium to the desired final concentration immediately before use. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.5%) and include a vehicle control.
Protocol 2: Formulation of Aloperine for In Vivo Oral Administration
This protocol describes a common co-solvent formulation to improve the oral bioavailability of poorly soluble compounds.
-
Initial Dissolution: Dissolve the required amount of Aloperine in a minimal amount of DMSO (e.g., 10% of the final volume).
-
Addition of Co-solvents: To the DMSO solution, add PEG300 (e.g., 40% of the final volume) and mix thoroughly.
-
Addition of Surfactant: Add Tween-80 (e.g., 5% of the final volume) and vortex until the solution is clear.
-
Final Dilution: Add saline (e.g., 45% of the final volume) to reach the final desired concentration and volume. The final solution should be clear. If precipitation occurs, the formulation may need to be adjusted by altering the ratio of the co-solvents.
-
Administration: The formulation should be prepared fresh before administration to the animals.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting Aloperine solubility issues.
Signaling Pathways Modulated by Aloperine
Aloperine has been reported to exert its pharmacological effects by modulating several key signaling pathways, including the PI3K/Akt and NF-κB pathways.
PI3K/Akt Signaling Pathway
Aloperine has been shown to inhibit the PI3K/Akt signaling pathway in several cancer cell lines.[1][2] This inhibition can lead to decreased cell proliferation, survival, and invasion, as well as the induction of apoptosis.
Caption: Aloperine's inhibitory effect on the PI3K/Akt signaling pathway.
NF-κB Signaling Pathway
Aloperine can suppress the activation of the NF-κB signaling pathway, a key regulator of inflammation.[5][7] By inhibiting this pathway, Aloperine can reduce the production of pro-inflammatory cytokines.
Caption: Aloperine's suppression of the NF-κB signaling pathway.
References
- 1. A Review on Recent Advances in Aloperine Research: Pharmacological Activities and Underlying Biological Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | A Review on Recent Advances in Aloperine Research: Pharmacological Activities and Underlying Biological Mechanisms [frontiersin.org]
- 3. ALOPERINE | 56293-29-9 [chemicalbook.com]
- 4. Aloperine: A Potent Modulator of Crucial Biological Mechanisms in Multiple Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aloperine suppresses LPS-induced macrophage activation through inhibiting the TLR4/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Aloperine suppresses allergic airway inflammation through NF-κB, MAPK, and Nrf2/HO-1 signaling pathways in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Aloperine Concentration for Cell Viability Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with aloperine in cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting concentration range for aloperine in a cell viability assay?
A1: The effective concentration of aloperine is highly cell-type dependent. Based on published data, a broad starting range to consider is 1 µM to 100 µM. For many cancer cell lines, IC50 values (the concentration that inhibits 50% of cell viability) have been reported in the low micromolar to mid-micromolar range. It is recommended to perform a dose-response experiment with a wide range of concentrations (e.g., logarithmic dilutions from 0.1 µM to 200 µM) to determine the optimal range for your specific cell line.
Q2: How should I prepare a stock solution of aloperine?
A2: Aloperine is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol but is poorly soluble in aqueous buffers.[1] It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in sterile DMSO. Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing your working concentrations, dilute the stock solution in your cell culture medium to the final desired concentration. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Q3: What are the known signaling pathways affected by aloperine that might influence cell viability?
A3: Aloperine has been shown to affect several key signaling pathways involved in cell proliferation, survival, and apoptosis.[2][3] The primary pathways include the PI3K/Akt and Ras/Erk pathways.[2][3] By inhibiting these pathways, aloperine can lead to the induction of apoptosis through the activation of caspases and regulation of the Bcl-2 family of proteins.[2][3]
Data Presentation
Table 1: Reported IC50 Values of Aloperine in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time | Assay Method | Reported IC50 (µM) |
| SNU-182 | Liver Cancer | Not Specified | Not Specified | ~5 |
| PC3 | Prostate Cancer | 72 hours | CCK-8 | 100-300 |
| DU145 | Prostate Cancer | 72 hours | CCK-8 | 100-300 |
| LNCaP | Prostate Cancer | 72 hours | CCK-8 | 100-300 |
| HL-60 | Leukemia | 48 hours | MTT | 40 |
| U937 | Leukemia | 48 hours | MTT | 270 |
| K562 | Leukemia | 48 hours | MTT | 360 |
| EC109 | Esophageal Cancer | 48 hours | MTT | 1110 |
| A549 | Lung Cancer | 48 hours | MTT | 1180 |
| HepG2 | Hepatocellular Carcinoma | 48 hours | MTT | 1360 |
| SW480 | Colorectal Cancer | 24 hours | MTT | ~800 |
| HT29 | Colorectal Cancer | 24 hours | MTT | ~800 |
Note: IC50 values can vary between experiments due to differences in cell passage number, seeding density, and specific assay conditions.
Experimental Protocols
Detailed Methodology for MTT Cell Viability Assay with Aloperine
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
Aloperine stock solution (e.g., 20 mM in DMSO)
-
96-well flat-bottom plates
-
Your cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Aloperine Treatment:
-
Prepare serial dilutions of aloperine in complete cell culture medium from your stock solution.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of aloperine.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest aloperine concentration) and a no-treatment control (medium only).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
-
Solubilization of Formazan:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Gently pipette up and down or place the plate on a shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium and MTT only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100
-
-
Plot the percentage of cell viability against the log of the aloperine concentration to determine the IC50 value.
-
Troubleshooting Guide
Q3: My cell viability results are inconsistent between replicate wells. What could be the cause?
A3: Inconsistent results can arise from several factors:
-
Uneven cell seeding: Ensure you have a single-cell suspension and mix the cells thoroughly before and during seeding to ensure a uniform cell number in each well.
-
Pipetting errors: Use calibrated pipettes and be consistent with your technique, especially when performing serial dilutions.
-
Edge effects: The outer wells of a 96-well plate are more prone to evaporation, which can affect cell growth. To mitigate this, you can fill the outer wells with sterile PBS or medium without cells and use only the inner wells for your experiment.
-
Incomplete formazan solubilization (MTT assay): Make sure the formazan crystals are fully dissolved before reading the plate. Increase the incubation time with the solubilization solution or use a shaker if necessary.
Q4: I am observing precipitation in my culture medium after adding the diluted aloperine. What should I do?
A4: This is likely due to the poor aqueous solubility of aloperine.[1]
-
Check your final DMSO concentration: Ensure it is at a level that keeps the aloperine in solution and is not toxic to your cells (typically ≤ 0.5%).
-
Prepare fresh dilutions: Do not store diluted aloperine in aqueous solutions for extended periods. Prepare fresh dilutions from your DMSO stock for each experiment.
-
Vortex during dilution: When making your working concentrations, vortex the tube gently after adding the aloperine stock to the medium to ensure it is well-dispersed.
Q5: The cell viability in my vehicle control (DMSO) is lower than the no-treatment control. Why is this happening?
A5: This indicates that your cells are sensitive to the concentration of DMSO you are using.
-
Reduce the final DMSO concentration: Lower the concentration of your aloperine stock solution so that the final DMSO concentration in your highest treatment dose is non-toxic to your cells. You may need to perform a DMSO toxicity curve for your specific cell line to determine the maximum tolerated concentration.
-
Use the correct control: Always compare your aloperine-treated wells to the vehicle control (medium with the same DMSO concentration), not the no-treatment control, to account for any effects of the solvent.
Q6: My dose-response curve is not a classic sigmoidal shape. What could this mean?
A6: A non-sigmoidal dose-response curve can be due to several factors:
-
Compound properties: Aloperine may have complex biological effects that do not follow a simple dose-response relationship.
-
Concentration range: You may be testing a concentration range that is too narrow or is on the plateau of the curve. Try expanding your concentration range in both directions.
-
Assay interference: At high concentrations, the compound itself might interfere with the assay chemistry. For example, it could have its own color or reducing properties that affect the absorbance reading. It is important to run controls with the compound in cell-free medium to check for this.
Mandatory Visualizations
Caption: Workflow for optimizing aloperine concentration in cell viability assays.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Frontiers | A Review on Recent Advances in Aloperine Research: Pharmacological Activities and Underlying Biological Mechanisms [frontiersin.org]
- 3. A Review on Recent Advances in Aloperine Research: Pharmacological Activities and Underlying Biological Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Aloperine Technical Support Center: Investigating Potential Off-Target Effects
Welcome to the Aloperine Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential off-target effects of Aloperine in experimental settings. Here you will find frequently asked questions (FAQs), troubleshooting guides for common experimental issues, and detailed protocols for investigating the on- and potential off-target activities of Aloperine.
Frequently Asked Questions (FAQs)
Q1: What are the known primary targets and mechanisms of action of Aloperine?
Aloperine is a quinolizidine alkaloid with demonstrated anti-inflammatory, anti-cancer, and anti-viral properties.[1][2][3] Its primary mechanisms of action involve the modulation of several key signaling pathways, including the inhibition of the PI3K/Akt/mTOR and Ras/Erk pathways, which are crucial for cell proliferation and survival.[2][4] Aloperine is also known to induce apoptosis (programmed cell death) and autophagy, and can cause cell cycle arrest in various cancer cell lines.[1][3][5][6][7] A specific molecular target that has been identified is VPS4A, an enzyme involved in autophagosome-lysosome fusion. Additionally, Aloperine has been shown to be an activator of the KCNQ5 potassium channel.[4]
Q2: Has Aloperine been screened against comprehensive off-target panels (e.g., Eurofins SafetyScreen, CEREP panel)?
As of our latest update, public domain literature does not contain comprehensive off-target screening data for Aloperine from broad panels such as the Eurofins SafetyScreen or CEREP panel.[8][9][10][11][12] Such panels are routinely used in drug development to identify potential interactions with a wide range of receptors, ion channels, and enzymes, thereby predicting potential adverse effects.[10][11][12][13] The absence of this data in the public domain means that researchers should be vigilant for unexpected effects in their experiments.
Q3: What are the potential off-target liabilities of Aloperine based on its known activities?
While specific off-target binding data is limited, the known biological activities of Aloperine suggest potential areas for off-target effects:
-
Broad Kinase Inhibition: Aloperine's inhibition of the PI3K/Akt/mTOR pathway may not be entirely specific. Many small molecule inhibitors targeting the PI3K pathway are known to have off-target effects on other kinases due to the conserved nature of the ATP-binding pocket.
-
Ion Channel Modulation: Aloperine is a known activator of the KCNQ5 potassium channel.[4] It has also been shown to moderately augment hERG channel activity in vitro.[14] This suggests that Aloperine could potentially interact with other ion channels, which could have implications for cardiovascular and neuronal functions.
-
Multi-pathway Modulation: The fact that Aloperine affects multiple signaling pathways (PI3K/Akt, Ras/Erk, NF-κB, etc.) could be indicative of a polypharmacological profile rather than high specificity for a single target.
Q4: Are there any known toxicities associated with Aloperine that might suggest off-target effects?
Some studies have reported on the hepatotoxicity of Aloperine at high doses.[1][15] While this could be related to its on-target effects, it could also be a result of off-target interactions in the liver. Researchers should be mindful of potential liver toxicity in their experimental models.
Troubleshooting Guides
Unexpected Cell Viability or Morphology Changes
| Observation | Potential Cause | Troubleshooting Steps |
| Higher than expected cytotoxicity in a new cell line. | Cell line-specific sensitivity; potential off-target effects on essential cellular components in that specific cell type. | 1. Perform a dose-response curve to determine the IC50 in the new cell line. 2. Compare the IC50 value to those of known sensitive cell lines. 3. Investigate the expression levels of known Aloperine targets in the sensitive cell line. 4. Consider performing a broad kinase or receptor screen on the sensitive cell line treated with Aloperine. |
| Unusual cell morphology (e.g., vacuolization, cell enlargement) not typical of apoptosis or cell cycle arrest. | Off-target effects on cytoskeletal proteins, vesicular trafficking, or other cellular structures. | 1. Document morphological changes with high-resolution microscopy. 2. Use fluorescent probes to visualize specific organelles (e.g., lysosomes, mitochondria, endoplasmic reticulum). 3. Perform pathway analysis on gene expression data from treated cells to identify unexpected pathway modulation. |
| Precipitation of Aloperine in cell culture media. | Poor solubility of Aloperine in aqueous solutions.[2] | 1. Ensure the final concentration of the solvent (e.g., DMSO) is not toxic to the cells (typically <0.1%).[16] 2. Prepare fresh stock solutions of Aloperine. 3. Visually inspect the media for precipitation after adding Aloperine. 4. Consider using a different solvent or a formulation with improved solubility.[17] |
Inconsistent or Unexpected Western Blot Results
| Observation | Potential Cause | Troubleshooting Steps |
| No change or unexpected changes in the phosphorylation status of PI3K/Akt pathway proteins. | 1. Suboptimal Aloperine concentration or treatment time. 2. Cell line is resistant to Aloperine's effects on this pathway. 3. Off-target effects activating a compensatory signaling pathway. | 1. Perform a time-course and dose-response experiment. 2. Confirm the expression and activity of the PI3K/Akt pathway in your cell line at baseline. 3. Use a positive control inhibitor for the PI3K/Akt pathway. 4. Investigate other signaling pathways that may be activated in response to Aloperine treatment. |
| Changes in proteins unrelated to the known signaling pathways. | Potential off-target effect of Aloperine. | 1. Validate the unexpected finding with a different antibody to the same target. 2. Use a different biological replicate to confirm the result. 3. Consider performing a proteomic analysis to identify other protein expression changes. |
Quantitative Data Summary
Table 1: In Vitro IC50 Values of Aloperine in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |
| HL-60 | Leukemia | 40 | MTT | [16] |
| U937 | Leukemia | 270 | MTT | [16] |
| K562 | Leukemia | 360 | MTT | [16] |
| EC109 | Esophageal Cancer | 1110 | MTT | [16] |
| A549 | Lung Cancer | 1180 | MTT | [16] |
| HepG2 | Hepatocellular Carcinoma | 1360 | MTT | [16] |
| PC3 | Prostate Cancer | ~100-300 | MTT | [5] |
| DU145 | Prostate Cancer | ~100-300 | MTT | [5] |
| LNCaP | Prostate Cancer | ~100-300 | MTT | [5] |
| HCT116 | Colon Cancer | Not specified | MTT | [7] |
| SNU-182 | Liver Cancer | 5 | Proliferation Assay | [18] |
Experimental Protocols
Protocol 1: Western Blot Analysis of PI3K/Akt Pathway Modulation by Aloperine
This protocol outlines the steps to assess the effect of Aloperine on the phosphorylation status of key proteins in the PI3K/Akt signaling pathway.
1. Cell Culture and Treatment:
-
Seed cells at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with various concentrations of Aloperine (e.g., 0, 10, 50, 100 µM) for a predetermined time (e.g., 24 hours).
2. Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[19]
-
Scrape cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
Determine protein concentration using a BCA assay.
3. SDS-PAGE and Western Blotting:
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[20]
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of PI3K, Akt, and mTOR overnight at 4°C.[19][21]
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect protein bands using an ECL substrate and an imaging system.
4. Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the intensity of phosphorylated proteins to the corresponding total protein intensity.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol describes how to analyze the effect of Aloperine on cell cycle distribution using propidium iodide (PI) staining and flow cytometry.[22][23][24]
1. Cell Treatment:
-
Plate cells in 6-well plates and treat with desired concentrations of Aloperine for 24-48 hours.[5]
2. Cell Harvesting and Fixation:
-
Harvest both adherent and floating cells.
-
Wash cells with PBS.
-
Fix cells by adding ice-cold 70% ethanol dropwise while vortexing gently.[22][23]
-
Incubate at -20°C for at least 2 hours (or overnight).
3. Staining:
-
Centrifuge the fixed cells and wash with PBS to remove ethanol.
-
Resuspend the cell pellet in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS.[5][22][23]
-
Incubate for 30 minutes at room temperature in the dark.
4. Flow Cytometry:
-
Analyze the samples on a flow cytometer.
-
Use a linear scale for the PI fluorescence channel.
-
Gate on single cells to exclude doublets.
-
Acquire data for at least 10,000 events per sample.
5. Data Analysis:
-
Use cell cycle analysis software (e.g., ModFit, FlowJo) to deconvolute the DNA content histogram and determine the percentage of cells in G0/G1, S, and G2/M phases.
Protocol 3: Apoptosis Assay using Annexin V/PI Staining
This protocol details the detection of apoptosis induced by Aloperine using Annexin V-FITC and PI co-staining.[25][26][27][28][29][30]
1. Cell Treatment:
-
Treat cells with Aloperine at various concentrations for the desired duration.
2. Staining:
-
Harvest cells, including any floating cells from the supernatant.
-
Wash cells with cold PBS.
-
Resuspend cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubate for 15 minutes at room temperature in the dark.
3. Flow Cytometry:
-
Analyze the stained cells immediately by flow cytometry.
-
Live cells will be negative for both Annexin V and PI.
-
Early apoptotic cells will be Annexin V positive and PI negative.
-
Late apoptotic/necrotic cells will be positive for both Annexin V and PI.
Visualizations
Caption: Aloperine's inhibition of the PI3K/Akt/mTOR signaling pathway.
Caption: Aloperine's induction of apoptosis via the mitochondrial pathway.
Caption: A generalized workflow for identifying potential off-target effects.
References
- 1. Aloperine: A Potent Modulator of Crucial Biological Mechanisms in Multiple Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review on Recent Advances in Aloperine Research: Pharmacological Activities and Underlying Biological Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aloperine: A Potent Modulator of Crucial Biological Mechanisms in Multiple Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | A Review on Recent Advances in Aloperine Research: Pharmacological Activities and Underlying Biological Mechanisms [frontiersin.org]
- 5. Aloperine executes antitumor effects through the induction of apoptosis and cell cycle arrest in prostate cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Aloperine induces G2/M phase cell cycle arrest and apoptosis in HCT116 human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. Safety screening in early drug discovery: An optimized assay panel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 12. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 13. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 14. researchgate.net [researchgate.net]
- 15. Aloperine Ameliorates Acetaminophen-Induced Acute Liver Injury through HMGB1/TLR4/NF-κB and NLRP3/Inflammasome Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. selleckchem.com [selleckchem.com]
- 17. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 18. tandfonline.com [tandfonline.com]
- 19. Western blot analysis of PI3K/Akt/mTOR-related proteins [bio-protocol.org]
- 20. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Western blot analysis of PI3K/AKT and RAS/ERK pathways [bio-protocol.org]
- 22. wp.uthscsa.edu [wp.uthscsa.edu]
- 23. cancer.wisc.edu [cancer.wisc.edu]
- 24. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Annexin V Apoptosis Assay Protocol - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 26. youtube.com [youtube.com]
- 27. m.youtube.com [m.youtube.com]
- 28. m.youtube.com [m.youtube.com]
- 29. researchgate.net [researchgate.net]
- 30. youtube.com [youtube.com]
Technical Support Center: Overcoming Aloperine Resistance in Cancer Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with aloperine, particularly concerning the development of resistance in cancer cell lines.
Troubleshooting Guides
This section offers solutions to specific problems that may arise during your research, focusing on interpreting unexpected results and suggesting next steps.
Problem 1: Decreased Sensitivity to Aloperine in Long-Term Culture
Question: My cancer cell line, which was initially sensitive to aloperine, now shows a significantly higher IC50 value after several passages in the presence of the drug. What could be the reason, and how can I investigate and potentially overcome this?
Possible Causes and Solutions:
-
Upregulation of Efflux Pumps: Cancer cells can develop resistance by overexpressing ATP-binding cassette (ABC) transporters, which actively pump drugs out of the cell, reducing their intracellular concentration and efficacy.
-
Troubleshooting Steps:
-
Assess Efflux Pump Expression: Use Western blot to compare the expression levels of common efflux pumps (e.g., P-glycoprotein/MDR1, MRP1, BCRP) in your resistant cell line versus the parental, sensitive cell line.
-
Functional Efflux Assay: Perform a rhodamine 123 or calcein-AM efflux assay. Increased efflux of these fluorescent substrates in the resistant cells would indicate higher ABC transporter activity.
-
Co-treatment with Efflux Pump Inhibitors: Treat the resistant cells with aloperine in combination with known efflux pump inhibitors (e.g., verapamil, cyclosporin A, or more specific inhibitors). A restoration of sensitivity to aloperine would confirm the role of efflux pumps.
-
-
-
Alterations in Apoptotic Pathways: Since aloperine induces apoptosis, resistance can emerge through the upregulation of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) or downregulation/mutation of pro-apoptotic proteins (e.g., Bax, Bak, p53).
-
Troubleshooting Steps:
-
Profile Apoptosis-Related Proteins: Use Western blot to analyze the expression of key pro- and anti-apoptotic proteins in both sensitive and resistant cells.
-
Assess Apoptosis Induction: Perform an Annexin V/PI apoptosis assay after aloperine treatment in both cell lines. A reduced apoptotic population in the resistant line is indicative of a defective apoptotic response.
-
Combination Therapy with Pro-apoptotic Agents: Consider combining aloperine with BH3 mimetics (e.g., navitoclax, venetoclax) to restore the apoptotic response.
-
-
-
Activation of Pro-Survival Signaling Pathways: Cancer cells can develop resistance by activating alternative survival pathways to bypass the effects of aloperine. The PI3K/Akt and MAPK/ERK pathways are common culprits.
-
Troubleshooting Steps:
-
Analyze Pathway Activation: Use Western blot to examine the phosphorylation status of key proteins in the PI3K/Akt (p-Akt, p-mTOR) and MAPK/ERK (p-ERK) pathways in resistant versus sensitive cells, both at baseline and after aloperine treatment.
-
Inhibit Survival Pathways: Treat the resistant cells with aloperine in combination with specific inhibitors of the PI3K/Akt (e.g., LY294002, wortmannin) or MAPK/ERK (e.g., MEK inhibitors like trametinib) pathways. Re-sensitization to aloperine would indicate the involvement of these pathways in resistance.
-
-
Problem 2: Aloperine Induces Autophagy Instead of Apoptosis
Question: I've observed an increase in autophagic markers (e.g., LC3-II) but a decrease in apoptotic markers after treating my cells with aloperine. Is this a resistance mechanism?
Possible Interpretation and Experimental Strategy:
Autophagy can have a dual role in cancer. While in some contexts it can lead to cell death, it can also act as a survival mechanism, allowing cells to withstand stress induced by chemotherapy. If apoptosis is not being initiated, the cells may be using autophagy to survive the aloperine treatment.
-
Troubleshooting and Experimental Workflow:
-
Inhibit Autophagy: Treat the cells with an autophagy inhibitor (e.g., 3-methyladenine (3-MA), chloroquine, or bafilomycin A1) in combination with aloperine.
-
Assess Cell Viability and Apoptosis: Perform MTT and Annexin V/PI assays on the co-treated cells.
-
Interpret Results:
-
If the combination of an autophagy inhibitor and aloperine leads to a significant increase in cell death and apoptosis compared to aloperine alone, it suggests that autophagy is acting as a pro-survival mechanism contributing to resistance.
-
If there is no change or a decrease in cell death, autophagy may not be the primary resistance pathway, or it might be contributing to a non-apoptotic form of cell death.
-
-
Diagrams
Signaling Pathways Implicated in Aloperine Action and Resistance
Caption: Key signaling pathways modulated by aloperine and potential resistance mechanisms.
Experimental Workflow for Investigating Aloperine Resistance
Caption: A logical workflow for investigating and overcoming aloperine resistance.
Data Presentation
Table 1: IC50 Values of Aloperine in Various Cancer Cell Lines
This table summarizes the half-maximal inhibitory concentration (IC50) of aloperine in different cancer cell lines as reported in the literature. These values can serve as a baseline for sensitivity in your experiments.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Prostate Cancer | |||
| LNCaP | Prostate Carcinoma | ~100-200 | [1] |
| PC3 | Prostate Carcinoma | ~100-200 | [1] |
| DU145 | Prostate Carcinoma | ~100-200 | [1] |
| Non-Small Cell Lung Cancer | |||
| NCI H-1944 | NSCLC | 250 | [2] |
| NCI H-1869 | NSCLC | 250 | [2] |
| A549 | NSCLC | 1180 | [3] |
| Leukemia | |||
| HL-60 | Promyelocytic Leukemia | 40 | [3] |
| U937 | Histiocytic Lymphoma | 270 | [3] |
| K562 | Chronic Myelogenous Leukemia | 360 | [3] |
| Other Cancers | |||
| EC109 | Esophageal Cancer | 1110 | [3] |
| HepG2 | Hepatocellular Carcinoma | 1360 | [3] |
| RBE | Cholangiocarcinoma | 382.9 | [4] |
| HCCC-9810 | Cholangiocarcinoma | 646.7 | [4] |
| HT-29 | Colorectal Cancer | Varies | [5] |
| HT-29/DDP (Cisplatin-Resistant) | Colorectal Cancer | Varies | [5] |
Note: IC50 values can vary depending on experimental conditions such as cell density, passage number, and assay duration.
Table 2: Effect of Aloperine in Combination Therapy on IC50 Values in NSCLC Cell Lines
This table demonstrates the synergistic effect of aloperine when combined with an adenoviral vector expressing p14ARF/p53 (Adbic) in Non-Small Cell Lung Cancer (NSCLC) cells.
| Treatment | NCI H-1944 IC50 | NCI H-1869 IC50 | Reference |
| Aloperine alone | 0.25 mM | 0.25 mM | [2] |
| Adbic alone | 50 MOI | 50 MOI | [2] |
| Aloperine + Adbic | 0.05 mM (Aloperine) | 0.05 mM (Aloperine) | [2] |
| 25 MOI (Adbic) | 25 MOI (Adbic) | [2] |
These data indicate that combining aloperine with other therapeutic agents can significantly reduce the required dose of each agent, potentially overcoming resistance and reducing toxicity.[2]
Experimental Protocols
MTT Cell Viability Assay
This protocol is used to determine the viability and proliferation of cells and to calculate the IC50 of aloperine.[6][7]
Materials:
-
96-well plates
-
Cancer cell line of interest
-
Complete culture medium
-
Aloperine stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
DMSO (Dimethyl sulfoxide)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of aloperine in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the various concentrations of aloperine-containing medium. Include a vehicle control (medium with the same concentration of DMSO as the highest aloperine concentration) and a no-treatment control.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the aloperine concentration to generate a dose-response curve and determine the IC50 value.
-
Annexin V/PI Apoptosis Assay
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[8][9]
Materials:
-
6-well plates
-
Cancer cell line of interest
-
Complete culture medium
-
Aloperine
-
Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and 1X Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of aloperine for the specified time. Include an untreated control.
-
-
Cell Harvesting:
-
Collect both the floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
The cell populations will be distinguished as follows:
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Necrotic cells: Annexin V-negative, PI-positive
-
-
Western Blot for Protein Expression Analysis
This protocol is used to detect and quantify the expression levels of specific proteins.[10][11][12][13]
Materials:
-
Cell culture plates
-
Cancer cell lines
-
Aloperine
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to your proteins of interest)
-
HRP-conjugated secondary antibodies
-
TBST (Tris-buffered saline with 0.1% Tween 20)
-
ECL (Enhanced Chemiluminescence) detection reagent
-
Imaging system
Procedure:
-
Sample Preparation (Cell Lysis):
-
Treat cells with aloperine as required.
-
Wash cells with cold PBS and then lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA assay.
-
-
SDS-PAGE:
-
Normalize the protein samples to the same concentration with lysis buffer and Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel. Include a protein ladder.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
-
Detection:
-
Incubate the membrane with ECL detection reagent.
-
Visualize the protein bands using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
-
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of action of aloperine in cancer cells?
A1: Aloperine exerts its anti-cancer effects through multiple mechanisms, including:
-
Induction of Apoptosis: It can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways, leading to programmed cell death.[14]
-
Modulation of Autophagy: Aloperine can either induce or inhibit autophagy depending on the cancer cell type and context.[15]
-
Cell Cycle Arrest: It can halt the cell cycle at various phases, such as G1 or G2/M, preventing cell proliferation.[16]
-
Inhibition of Signaling Pathways: Aloperine is known to suppress pro-survival signaling pathways like PI3K/Akt/mTOR and Ras/MAPK/ERK.[16][17]
Q2: I don't see any effect of aloperine on my cell line, even at high concentrations. What should I check?
A2:
-
Cell Line Sensitivity: First, check the literature for reported IC50 values of aloperine in your specific cell line or similar cancer types (see Table 1). Some cell lines may be intrinsically resistant.
-
Drug Purity and Stability: Ensure the purity and proper storage of your aloperine stock. Repeated freeze-thaw cycles can degrade the compound.
-
Experimental Conditions: Optimize your cell seeding density and treatment duration. A longer exposure time may be required to observe an effect.
-
Underlying Resistance Mechanisms: Your cell line may have pre-existing resistance mechanisms, such as high expression of efflux pumps or mutations in key signaling pathways.
Q3: Can aloperine be used in combination with other chemotherapy drugs?
A3: Yes, studies have shown that aloperine can act synergistically with other anti-cancer agents. For instance, it has been shown to reverse cisplatin resistance in colorectal cancer cells by suppressing the HIF-1α/ERK signaling pathway.[5] Combining aloperine with other drugs can potentially lower the required dosage of each, reduce side effects, and overcome resistance.[2]
Q4: How can I be sure that the cell death I'm observing is apoptosis and not necrosis?
A4: The Annexin V/PI apoptosis assay (protocol provided above) is the standard method to differentiate between these forms of cell death. Early apoptotic cells will be Annexin V positive and PI negative, while necrotic and late apoptotic cells will be positive for both stains. Additionally, you can perform a Western blot for cleaved caspase-3, a key executioner of apoptosis. Its presence is a strong indicator of apoptotic cell death.
Q5: What is the role of the p53 tumor suppressor protein in aloperine's activity?
A5: The tumor suppressor protein p53 is a critical regulator of cell cycle arrest and apoptosis. Some studies suggest that aloperine's ability to induce G1 phase cell cycle arrest and apoptosis can be mediated through the activation of the p53/p21 pathway.[18] Therefore, the p53 status of your cell line (wild-type, mutant, or null) could influence its sensitivity to aloperine.
References
- 1. researchgate.net [researchgate.net]
- 2. Aloperine in combination with therapeutic adenoviral vector synergistically suppressed the growth of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Aloperine can reverse the cisplatin resistance of colorectal cancer cells via suppressing the HIF-1α/ERK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. Western Blot Protocol | Proteintech Group [ptglab.com]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. mdpi.com [mdpi.com]
- 15. Autophagy Modulation in Human Thyroid Cancer Cells following Aloperine Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Aloperine: A Potent Modulator of Crucial Biological Mechanisms in Multiple Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Review on Recent Advances in Aloperine Research: Pharmacological Activities and Underlying Biological Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Aloperine in combination with therapeutic adenoviral vector synergistically suppressed the growth of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Aloperine Western Blot Experiments: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing western blotting to investigate the effects of aloperine. The information is tailored for scientists and drug development professionals, offering detailed protocols and solutions to common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is aloperine and why is it studied using western blot?
A1: Aloperine is a quinolizidine alkaloid extracted from the plant Sophora alopecuroides.[1][2] It has garnered significant interest in biomedical research due to its anti-inflammatory, anti-tumor, and anti-viral properties.[3][4] Western blotting is a key technique used to study aloperine's mechanism of action by detecting changes in the expression and phosphorylation levels of specific proteins involved in various cellular signaling pathways.[2]
Q2: Which cellular signaling pathways are commonly investigated in aloperine western blot experiments?
A2: Research indicates that aloperine influences several critical signaling pathways. The most commonly studied include:
-
PI3K/Akt Signaling Pathway: This pathway is crucial for cell survival, growth, and proliferation. Aloperine has been shown to inhibit the phosphorylation of Akt and mTOR, key components of this pathway, in non-small-cell lung cancer cells.[3][5]
-
Apoptosis (Programmed Cell Death): Aloperine can induce apoptosis in various cancer cell lines.[1][2][6] Western blot is used to measure the levels of key apoptosis-related proteins such as Bax, Bcl-2, and cleaved caspases.[2][6]
-
JAK/STAT Signaling Pathway: This pathway is involved in immunity, cell growth, and differentiation. Aloperine has been observed to inhibit this pathway in human colon cancer cells.[1]
Q3: What are the expected outcomes of aloperine treatment on key proteins in western blot analysis?
A3: Based on published studies, aloperine treatment is generally expected to cause the following changes in protein levels:
-
PI3K/Akt Pathway: A decrease in the phosphorylation of Akt (p-Akt) and mTOR (p-mTOR), while the total levels of Akt and mTOR may remain unchanged.[5]
-
Apoptosis Pathway: An increase in the expression of pro-apoptotic proteins like Bax and cleaved caspase-3, and a decrease in the expression of the anti-apoptotic protein Bcl-2.[2][6] This leads to an increased Bax/Bcl-2 ratio, favoring apoptosis.[2]
Troubleshooting Common Western Blot Issues with Aloperine
This section addresses specific problems that may arise during your aloperine western blot experiments.
Problem 1: Weak or No Signal for Target Protein
-
Possible Cause: Insufficient protein loading.
-
Solution: Ensure you are loading an adequate amount of protein. For cell lysates, a concentration of 20-50 µg per well is generally recommended.[7] Perform a protein concentration assay (e.g., BCA assay) to accurately quantify your samples before loading.
-
-
Possible Cause: Low abundance of the target protein.
-
Solution: If your protein of interest is expressed at low levels, you may need to increase the amount of protein loaded on the gel.[8] Alternatively, consider enriching your sample for the target protein through techniques like immunoprecipitation.
-
-
Possible Cause: Inefficient antibody binding.
Problem 2: High Background on the Western Blot
-
Possible Cause: Inadequate blocking.
-
Solution: Ensure the membrane is completely submerged in blocking buffer and incubated for at least 1 hour at room temperature with gentle agitation. Using 5% non-fat dry milk in TBST is a common and effective blocking solution.[7]
-
-
Possible Cause: Antibody concentration is too high.
-
Solution: Titrate your primary and secondary antibodies to find the optimal concentration that provides a strong signal with minimal background.[8]
-
-
Possible Cause: Insufficient washing.
-
Solution: Increase the number and duration of washing steps after primary and secondary antibody incubations. Perform at least three washes of 5-10 minutes each with a sufficient volume of washing buffer (e.g., TBST).
-
Problem 3: Non-Specific Bands Appearing on the Blot
-
Possible Cause: Primary antibody is not specific enough.
-
Solution: Ensure your primary antibody is validated for western blotting and is specific for your target protein. You can check the manufacturer's datasheet for validation data. Consider trying a different antibody if non-specific binding persists.
-
-
Possible Cause: Protein degradation.
-
Solution: Always prepare fresh cell lysates and add protease and phosphatase inhibitors to your lysis buffer to prevent protein degradation.[7] Keep samples on ice throughout the preparation process.
-
-
Possible Cause: Too much protein loaded.
-
Solution: Overloading the gel can lead to "ghost" bands and other artifacts. Try loading a smaller amount of protein to see if the non-specific bands disappear.[7]
-
Quantitative Data Summary
While specific quantitative data from densitometric analysis of aloperine western blots are not consistently reported in a tabular format in the literature, the following table provides a template for summarizing your own experimental results. This example illustrates the expected trends based on published findings.
| Target Protein | Treatment Group | Fold Change (Normalized to Control) | Standard Deviation | p-value |
| p-Akt (Ser473) | Aloperine (0.2 mM) | 0.45 | 0.08 | < 0.05 |
| Total Akt | Aloperine (0.2 mM) | 1.05 | 0.12 | > 0.05 |
| Bax | Aloperine (0.2 mM) | 2.5 | 0.3 | < 0.01 |
| Bcl-2 | Aloperine (0.2 mM) | 0.5 | 0.09 | < 0.05 |
| Cleaved Caspase-3 | Aloperine (0.2 mM) | 3.2 | 0.4 | < 0.01 |
Note: The values in this table are hypothetical and for illustrative purposes only. Researchers should perform their own densitometric analysis and statistical tests.
Experimental Protocols
Here are detailed methodologies for key experiments involving aloperine and western blotting.
Protocol 1: Western Blot Analysis of PI3K/Akt Pathway
This protocol outlines the steps to analyze the effect of aloperine on the phosphorylation of Akt.
1. Cell Culture and Aloperine Treatment:
-
Culture your cells of interest (e.g., A549 non-small-cell lung cancer cells) to 70-80% confluency.
-
Treat the cells with varying concentrations of aloperine (e.g., 0, 0.1, 0.2, 0.4 mM) for a specified time (e.g., 24 hours).[5]
2. Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold RIPA lysis buffer per 10 cm dish.
-
RIPA Buffer Recipe: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS.[9] Just before use, add protease and phosphatase inhibitor cocktails.
-
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 12,000 x g for 20 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
4. SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 30 µg) from each sample onto an SDS-polyacrylamide gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
5. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-Akt (e.g., rabbit anti-p-Akt Ser473, 1:1000 dilution) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP, 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
6. Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the p-Akt signal to a loading control (e.g., β-actin or GAPDH).
7. Stripping and Reprobing for Total Akt:
-
To determine the effect on total Akt levels, the same membrane can be stripped and reprobed.
-
Incubate the membrane in a stripping buffer (e.g., a commercially available buffer or a solution containing SDS and β-mercaptoethanol) to remove the primary and secondary antibodies.
-
Wash the membrane thoroughly.
-
Re-block the membrane and incubate with a primary antibody against total Akt (e.g., rabbit anti-Akt, 1:1000 dilution).
-
Repeat the secondary antibody incubation, washing, and detection steps as described above.
Protocol 2: Western Blot Analysis of Apoptosis Markers
This protocol details the procedure for assessing the impact of aloperine on the expression of Bax, Bcl-2, and cleaved caspase-3.
Follow steps 1-4 from Protocol 1.
5. Immunoblotting (for Bax, Bcl-2, and Cleaved Caspase-3):
-
Block the membrane as described previously.
-
Incubate the membrane with primary antibodies against Bax (e.g., rabbit anti-Bax, 1:1000 dilution), Bcl-2 (e.g., mouse anti-Bcl-2, 1:1000 dilution), or cleaved caspase-3 (e.g., rabbit anti-cleaved caspase-3, 1:1000 dilution) overnight at 4°C.
-
Proceed with the appropriate HRP-conjugated secondary antibody (anti-rabbit or anti-mouse) and follow the washing and detection steps as outlined in Protocol 1.
6. Data Analysis:
-
Quantify the band intensities for Bax, Bcl-2, and cleaved caspase-3.
-
Normalize the signals to a loading control.
-
Calculate the Bax/Bcl-2 ratio to assess the pro-apoptotic shift.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Aloperine's inhibitory effect on the PI3K/Akt signaling pathway.
Caption: Aloperine's mechanism of inducing apoptosis.
Caption: Standard workflow for aloperine western blot experiments.
References
- 1. Aloperine induces G2/M phase cell cycle arrest and apoptosis in HCT116 human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aloperine: A Potent Modulator of Crucial Biological Mechanisms in Multiple Diseases [mdpi.com]
- 3. Aloperine inhibits the progression of non-small-cell lung cancer through the PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aloperine executes antitumor effects through the induction of apoptosis and cell cycle arrest in prostate cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aloperine inhibits the progression of non-small-cell lung cancer through the PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aloperine inhibits proliferation, migration and invasion and induces apoptosis by blocking the Ras signaling pathway in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nsjbio.com [nsjbio.com]
- 8. Western Blot Protocol | Proteintech Group [ptglab.com]
- 9. Buffers and stock solutions for western blot | Abcam [abcam.com]
Technical Support Center: Aloperine In Vivo Efficacy Studies
Welcome to the technical support center for researchers utilizing Aloperine in in vivo experiments. This guide provides detailed information on effective dosages, experimental protocols, and troubleshooting common issues to ensure the successful execution of your studies.
Frequently Asked Questions (FAQs)
Q1: What is a typical effective dose range for Aloperine in rodent models?
A1: The effective dose of Aloperine in vivo varies depending on the animal model, disease indication, and route of administration. Based on published studies, a general starting point for intraperitoneal (i.p.) or intravenous (i.v.) administration in rats and mice is between 10 mg/kg and 50 mg/kg. It is always recommended to perform a dose-response study to determine the optimal dose for your specific experimental conditions.
Q2: What is the recommended vehicle for dissolving Aloperine for in vivo administration?
A2: Aloperine has poor water solubility.[1] A common vehicle for Aloperine is normal saline containing a small amount of acid, such as 10% acetic acid, to aid dissolution.[2] Another option is to use a mixture of DMSO, PEG300, Tween80, and water. For instance, a solution can be prepared by dissolving Aloperine in DMSO, then diluting with PEG300, Tween80, and finally ddH2O.[3] It is crucial to test the vehicle alone as a control group in your experiments to rule out any effects of the vehicle itself.[4][5]
Q3: How should Aloperine be administered for systemic effects?
A3: Intraperitoneal (i.p.) and intravenous (i.v.) injections are common routes for systemic administration of Aloperine in preclinical studies. Oral gavage is also a viable option, but bioavailability may be a consideration.[2] The choice of administration route should be guided by the experimental design and the desired pharmacokinetic profile.
Q4: What are the known signaling pathways modulated by Aloperine in vivo?
A4: Aloperine has been shown to modulate several key signaling pathways, including the PI3K/Akt, Ras/Erk, NF-κB, and STAT3 pathways.[1][6] Its effect on these pathways can be either inhibitory or activating, depending on the cellular context and the specific disease model.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or no observable effect of Aloperine | Suboptimal Dose: The dose may be too low to elicit a response in your model. | Perform a dose-response study with a wider range of concentrations. |
| Poor Bioavailability: The drug may not be reaching the target tissue in sufficient concentrations. | Consider a different route of administration (e.g., i.v. instead of i.p. or oral). Confirm drug delivery and stability in the chosen vehicle. | |
| Timing of Administration: The treatment window may not be optimal for the disease model. | Adjust the timing of Aloperine administration relative to the disease induction or measurement of endpoints. | |
| Animal Strain/Species Differences: The response to Aloperine can vary between different strains and species of animals. | Ensure the animal model is appropriate and well-characterized for the disease being studied. | |
| High mortality in the treatment group | Toxicity: The dose of Aloperine or the vehicle may be toxic. | Reduce the dose of Aloperine. Run a vehicle-only control group to assess vehicle toxicity. Consider a different, less toxic vehicle.[4][5] |
| Stress from Administration: Frequent or improper handling and injection techniques can cause stress and mortality. | Ensure proper training in animal handling and injection techniques. Allow for an acclimatization period before starting the experiment. | |
| Difficulty dissolving Aloperine | Inappropriate Solvent: Aloperine has low solubility in aqueous solutions.[1] | Use a vehicle known to be effective for Aloperine, such as saline with 10% acetic acid[2] or a DMSO/PEG300/Tween80/water mixture.[3] Gentle heating and vortexing can aid dissolution. |
Quantitative Data Summary
The following tables summarize the effective doses of Aloperine from various in vivo studies.
Table 1: Effective Dose of Aloperine in Ischemia-Reperfusion Injury Models
| Indication | Animal Model | Route of Administration | Effective Dose | Key Findings | Reference |
| Cerebral I/R Injury | Sprague-Dawley Rats | i.p. | 10, 20, 40 mg/kg | Dose-dependently reduced cerebral infarction area and neurological deficits. | [7] |
| Myocardial I/R Injury | Sprague-Dawley Rats | i.v. | 10 mg/kg | Reduced infarct size and improved hemodynamics. | [8] |
| Renal I/R Injury | C57BL/6 Mice | Oral Gavage | 50 mg/kg | Attenuated inflammatory infiltration and reduced tubular apoptosis. | [2] |
| Hepatic I/R Injury | C57BL/6 Mice | i.p. | 10, 20 mg/kg | Ameliorated hepatic injury and reduced inflammatory responses. | [9] |
Table 2: Effective Dose of Aloperine in Cancer Models
| Indication | Animal Model | Route of Administration | Effective Dose | Key Findings | Reference |
| Colorectal Cancer | Nude Mice (Xenograft) | i.p. | 20 mg/kg | Inhibited tumor growth. | [10] |
Detailed Experimental Protocols
Cerebral Ischemia/Reperfusion (I/R) Injury Model in Rats
This protocol is based on the middle cerebral artery occlusion (MCAO) model.[7][11]
a. Animal Model: Male Sprague-Dawley rats (250-300g).
b. Aloperine Preparation and Administration:
-
Dissolve Aloperine in normal saline.
-
Administer Aloperine at doses of 10, 20, and 40 mg/kg via intraperitoneal (i.p.) injection once daily for 3 consecutive days before surgery.
c. MCAO Surgical Procedure:
-
Anesthetize the rat with an appropriate anesthetic (e.g., pentobarbital sodium).
-
Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal end of the ECA and the proximal end of the CCA.
-
Insert a nylon monofilament suture into the ICA via the ECA stump to occlude the origin of the middle cerebral artery (MCA).
-
After 2 hours of occlusion, withdraw the suture to allow for reperfusion.
d. Assessment of Neurological Deficit and Infarct Volume:
-
24 hours after reperfusion, evaluate neurological deficits using a standardized scoring system.
-
Euthanize the rats and harvest the brains.
-
Slice the brain into coronal sections and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.
-
Quantify the infarct volume using image analysis software.
Western Blot Analysis of PI3K/Akt and STAT3 Signaling
This protocol provides a general workflow for assessing protein expression and phosphorylation.
a. Protein Extraction:
-
Homogenize tissue samples in RIPA lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates at 12,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
b. SDS-PAGE and Protein Transfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins from the gel to a PVDF membrane.
c. Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of PI3K, Akt, and STAT3 overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Signaling Pathway and Experimental Workflow Diagrams
Caption: Aloperine modulates multiple signaling pathways.
Caption: Workflow for MCAO model with Aloperine treatment.
References
- 1. A Review on Recent Advances in Aloperine Research: Pharmacological Activities and Underlying Biological Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aloperine Protects Mice against Ischemia-Reperfusion (IR)-Induced Renal Injury by Regulating PI3K/AKT/mTOR Signaling and AP-1 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Aloperine: A Potent Modulator of Crucial Biological Mechanisms in Multiple Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aloperine protects against cerebral ischemia/reperfusion injury via activating the PI3K/AKT signaling pathway in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Aloperine Attenuates Hepatic Ischemia/Reperfusion-Induced Liver Injury via STAT-3 Signaling in a Murine Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Aloperine protects against cerebral ischemia/reperfusion injury via activating the PI3K/AKT signaling pathway in rats - PMC [pmc.ncbi.nlm.nih.gov]
Aloperine Toxicology Technical Support Center for Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize aloperine toxicity in animal studies.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during in vivo experiments with aloperine.
1. General Toxicity and Dose Selection
-
Question: What are the initial signs of aloperine toxicity I should monitor for in my animal models?
-
Answer: In rats, following oral administration, be vigilant for clinical signs such as an impaired general state, piloerection (hair standing on end), dyspnea (difficulty breathing), and a cowering position. These signs have been observed within hours of administration at doses of 2000 mg/kg.[1] In mice, high-dose intraperitoneal injections (16 mg/kg) have been associated with kidney and liver injury.[2] Close monitoring of general well-being, body weight, and food and water intake is crucial in the initial hours and days after administration.
-
-
Question: I am planning a new study. How do I select an appropriate starting dose for aloperine to minimize toxicity?
-
Answer: Dose selection is critical and should be based on the intended therapeutic effect versus potential toxicity. For oral administration in rats, no mortality was observed at doses up to 2000 mg/kg, suggesting a low acute oral toxicity.[1] However, for intraperitoneal injections in mice, toxicity has been noted at doses as low as 16 mg/kg.[2] It is advisable to conduct a dose-ranging study to determine the maximum repeatable dose (MRD) in your specific animal model and for your chosen route of administration. A well-designed dose-ranging study can provide valuable toxicokinetic data and help you select appropriate doses for your formal studies.
-
-
Question: My animals are showing adverse effects. What are the recommended humane endpoints for aloperine studies?
-
Answer: The implementation of humane endpoints is crucial to minimize animal suffering.[2][3][4][5] For aloperine studies, consider the following as potential humane endpoints:
-
Significant body weight loss (e.g., >15-20%).
-
Severe or persistent clinical signs of toxicity (e.g., labored breathing, lethargy, inability to access food or water).
-
Evidence of severe organ damage, which may be indicated by changes in blood biochemistry (e.g., significant elevation of liver enzymes or kidney function markers).
-
Tumor size and condition in cancer studies. It is essential to have a clear monitoring plan and pre-defined endpoint criteria in your experimental protocol, developed in consultation with veterinary staff.[3][6]
-
-
2. Organ-Specific Toxicity
-
Question: I am concerned about liver and kidney toxicity with aloperine. What specific markers should I assess?
-
Answer: Studies have indicated that high doses of intraperitoneally administered aloperine can cause reversible liver and kidney damage in mice.[2] To monitor for this, you should consider the following:
-
Biochemical Markers:
-
Liver: Alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and bilirubin.
-
Kidney: Blood urea nitrogen (BUN) and creatinine.
-
-
Histopathology: At the end of your study, or if an animal reaches a humane endpoint, perform a gross necropsy and collect liver and kidney tissues for histopathological examination. Look for signs like cytoplasm vacuolization in the liver and swelling in the kidneys.[2]
-
-
-
Question: Are there any known effects of aloperine on hematological parameters?
-
Answer: While specific studies on the hematological effects of aloperine are not extensively detailed in the provided search results, a comprehensive toxicity assessment should include a complete blood count (CBC). This will provide information on red blood cells, white blood cells, and platelets, offering a broader picture of the systemic effects of the compound.
-
3. Mitigation Strategies
-
Question: How can I reduce the toxicity of aloperine in my experiments?
-
Answer: Minimizing aloperine toxicity primarily involves careful dose and administration route selection.
-
Oral Administration: Oral gavage appears to be associated with lower acute toxicity compared to intraperitoneal injection.[2]
-
Dose Adjustment: Start with lower doses and escalate cautiously based on observed effects and toxicokinetic data.
-
Formulation: While specific research on advanced aloperine formulations is limited, consider standard formulation strategies to improve solubility and potentially reduce local irritation, depending on the administration route. Encapsulating therapeutic agents in liposomes is a known strategy to reduce systemic toxicity and improve drug delivery, although specific data for aloperine is not yet available.[7][8][9][10][11]
-
-
-
Question: Is it possible to co-administer a protective agent with aloperine to mitigate its toxicity?
-
Answer: The co-administration of protective agents is a valid strategy in toxicology. For example, N-acetylcysteine (NAC) is used to mitigate acetaminophen-induced liver injury. While there are no specific studies found on the co-administration of protective agents with aloperine, this could be a potential area for investigation, especially if you observe signs of oxidative stress-related organ damage.
-
Quantitative Toxicity Data
The following table summarizes the available quantitative data on aloperine toxicity. It is important to note that a definitive median lethal dose (LD50) has not been consistently reported across multiple studies.
| Animal Model | Route of Administration | Dose | Observed Effects | Reference |
| Rat (Wistar) | Oral Gavage | 300 mg/kg | No mortality. | [1] |
| Rat (Wistar) | Oral Gavage | 2000 mg/kg | No mortality. Clinical signs included impaired general state, piloerection, and dyspnea. | [1] |
| Mouse | Intraperitoneal | 16 mg/kg | Reversible liver and kidney damage (cytoplasm vacuolization and swelling). | [2] |
| Mouse | Oral Gavage | 150 mg/kg (for 7 days) | No observed cytotoxicity. | [2] |
Experimental Protocols
Protocol: Acute Oral Toxicity Assessment of Aloperine (Adapted from OECD Guideline 423)
This protocol provides a general framework for assessing the acute oral toxicity of aloperine. It is based on the principles of the Acute Toxic Class Method to minimize the number of animals used.[12][13][14][15]
-
Test Animals: Use a single sex of rodent (typically female rats, as they are often more sensitive) that are young and healthy. House the animals individually.
-
Housing and Feeding: Maintain standard laboratory conditions (22 ± 3°C, 30-70% humidity, 12-hour light/dark cycle). Provide standard laboratory diet and unlimited drinking water.
-
Dose Preparation: Prepare aloperine in a suitable vehicle (e.g., corn oil). The concentration should be prepared such that the required dose can be administered in a volume that is appropriate for the size of the animal.
-
Administration: Administer a single oral dose of aloperine by gavage to fasted animals.
-
Stepwise Dosing Procedure:
-
Begin with a starting dose based on available data (e.g., 300 mg/kg). Dose a group of three animals.
-
If no mortality is observed, proceed to a higher dose (e.g., 2000 mg/kg) in another group of three animals.
-
The progression of dosing depends on the observed outcomes (mortality or survival) in the preceding step.
-
-
Observations:
-
Closely observe the animals for the first 30 minutes, and then periodically during the first 24 hours. Pay special attention during the first 4 hours.
-
Continue daily observations for a total of 14 days.
-
Record all clinical signs of toxicity, including changes in skin, fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects. Note any behavioral changes.
-
Record individual animal weights shortly before dosing and at least weekly thereafter.
-
-
Pathology: At the end of the 14-day observation period, humanely euthanize all surviving animals and perform a gross necropsy.
Signaling Pathways and Experimental Workflows
Signaling Pathways
Aloperine has been shown to modulate several key signaling pathways, which are implicated in both its therapeutic effects and potential toxicity.
Caption: Aloperine's inhibition of the PI3K/Akt/mTOR signaling pathway.
Caption: Aloperine's inhibitory effect on the NF-κB signaling pathway.
Caption: Aloperine's induction of apoptosis via the mitochondrial pathway.
Experimental Workflow
Caption: General workflow for an in vivo aloperine toxicity study.
References
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. Humane endpoints | NC3Rs [nc3rs.org.uk]
- 3. oacu.oir.nih.gov [oacu.oir.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Humane Endpoints for Animals in Pain - Recognition and Alleviation of Pain in Laboratory Animals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. olaw.nih.gov [olaw.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Formulation of Piperine–Chitosan-Coated Liposomes: Characterization and In Vitro Cytotoxic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quality by Design Approach in Liposomal Formulations: Robust Product Development [mdpi.com]
- 10. Stability and local toxicity evaluation of a liposomal prilocaine formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 13. A step-by-step approach for assessing acute oral toxicity without animal testing for additives of quasi-drugs and cosmetic ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. Investigations on acute oral toxicity studies of purpurin by application of OECD guideline 423 in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
Aloperine Interference with Fluorescence-Based Assays: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with guidance on potential interference of the quinolizidine alkaloid aloperine in fluorescence-based assays. The following information offers troubleshooting guides and frequently asked questions (FAQs) to help identify and mitigate potential artifacts in your experimental results.
Frequently Asked Questions (FAQs)
Q1: Can aloperine interfere with my fluorescence-based assay?
Yes, it is possible. Like many small organic molecules, aloperine has the potential to interfere with fluorescence-based assays through various mechanisms, including but not limited to autofluorescence and fluorescence quenching. Researchers should be aware of these possibilities and take appropriate steps to control for them.
Q2: What is autofluorescence and how can aloperine cause it?
Autofluorescence is the natural emission of light by a substance when it absorbs light. If aloperine possesses fluorescent properties and its excitation and emission spectra overlap with those of the fluorescent dyes used in your assay, it can lead to false-positive signals or a high background.[1][2] The intrinsic fluorescence of a compound can be a significant source of interference in fluorescence assays.[1]
Q3: What is fluorescence quenching and how might aloperine cause it?
Fluorescence quenching is a process that decreases the fluorescence intensity of a substance. Aloperine might quench the signal of your fluorescent dye through various mechanisms, such as collisional quenching or Förster resonance energy transfer (FRET), if their spectral properties are suitable. This could lead to false-negative results or an underestimation of the biological effect being measured. The efficiency of quenching is often dependent on the concentration of the quenching molecule.[1]
Q4: Are there specific fluorescent dyes that are known to be affected by aloperine?
Currently, there is a lack of specific studies documenting the interaction of aloperine with common fluorescent dyes. Therefore, it is crucial to empirically test for interference with the specific dye you are using in your assay.
Q5: How can I determine if aloperine is interfering with my assay?
The best approach is to run proper controls. This includes measuring the fluorescence of aloperine alone at the excitation and emission wavelengths of your assay, as well as testing the effect of aloperine on the fluorescence of your dye in the absence of the biological target.
Troubleshooting Guide
If you suspect that aloperine is interfering with your fluorescence-based assay, follow this troubleshooting guide to diagnose and resolve the issue.
Problem 1: High background fluorescence in the presence of aloperine.
-
Possible Cause: Aloperine autofluorescence.
-
Troubleshooting Steps:
-
Measure Aloperine's Intrinsic Fluorescence: Prepare a solution of aloperine at the same concentration used in your assay and measure its fluorescence at the excitation and emission wavelengths of your fluorophore.
-
Spectral Scan: If possible, perform a full excitation and emission scan of aloperine to determine its spectral properties. This will help in selecting alternative fluorophores with non-overlapping spectra.
-
Use a "No-Dye" Control: Run a control experiment with aloperine and your biological system but without the fluorescent dye to see if a signal is still detected.
-
Change Fluorophore: If aloperine is fluorescent in the range of your current dye, consider switching to a dye with a different spectral profile (e.g., a red-shifted dye, as compounds are generally less likely to be fluorescent at longer wavelengths).[2]
-
Problem 2: Reduced fluorescence signal in the presence of aloperine.
-
Possible Cause: Fluorescence quenching by aloperine.
-
Troubleshooting Steps:
-
In Vitro Quenching Assay: Prepare a solution of your fluorescent dye at the concentration used in your assay. Measure its fluorescence intensity. Then, add aloperine at the assay concentration and measure the fluorescence again. A significant drop in intensity suggests quenching.
-
Dose-Response Curve: Perform a dose-response experiment by titrating aloperine into a solution of your fluorescent dye to determine the concentration at which quenching occurs.
-
Change Assay Format: If quenching is significant, consider alternative assay formats that are less susceptible to this type of interference, such as time-resolved fluorescence (TRF) or fluorescence polarization (FP) assays, which can sometimes mitigate inner-filter effects.[3]
-
Problem 3: Inconsistent or unexpected results.
-
Possible Cause: Non-specific interactions or compound precipitation.
-
Troubleshooting Steps:
-
Solubility Check: Visually inspect your assay wells for any signs of aloperine precipitation, as this can scatter light and affect readings. Ensure that the final concentration of any solvent (like DMSO) is low and consistent across all wells.[4]
-
Orthogonal Assay: Validate your findings using a non-fluorescence-based method (e.g., an absorbance-based or luminescence-based assay) to confirm the biological activity of aloperine.
-
Kinetic vs. Endpoint Reading: If using an endpoint assay, consider switching to a kinetic reading mode. The fluorescence of the test compound is unlikely to change over time, allowing it to be subtracted out as background.[1]
-
Quantitative Data
Due to the limited availability of public data on the specific spectral properties of aloperine, the following table provides a template for the kind of data researchers should aim to generate experimentally to assess potential interference.
Table 1: Hypothetical Spectral Properties of Aloperine and Common Fluorescent Dyes
| Compound/Dye | Excitation Max (nm) | Emission Max (nm) | Molar Absorptivity (M⁻¹cm⁻¹) | Quantum Yield | Potential for Interference |
| Aloperine (Hypothetical) | ~290 | ~350 | Data not available | Data not available | Potential for UV-range interference |
| Fluorescein (FITC) | ~494 | ~518 | ~80,000 | ~0.92 | Assess overlap with aloperine emission |
| Rhodamine B | ~555 | ~580 | ~105,000 | ~0.31 | Assess overlap with aloperine absorbance |
| DAPI | ~358 | ~461 | ~35,000 | ~0.90 | High potential for overlap with hypothetical aloperine spectra |
| Cy5 | ~649 | ~670 | ~250,000 | ~0.28 | Lower potential for direct interference |
Note: The spectral data for aloperine is hypothetical and should be determined experimentally.
Experimental Protocols
Protocol 1: Determining the Autofluorescence of Aloperine
-
Preparation of Aloperine Stock Solution: Prepare a concentrated stock solution of aloperine in a suitable solvent (e.g., DMSO).
-
Serial Dilutions: Prepare a series of dilutions of aloperine in the assay buffer to cover the range of concentrations used in your experiment.
-
Fluorescence Measurement:
-
Use a fluorescence plate reader or spectrofluorometer.
-
Set the excitation and emission wavelengths to match those of the fluorophore used in your primary assay.
-
Measure the fluorescence intensity of each aloperine dilution.
-
Include a buffer-only blank for background subtraction.
-
-
Data Analysis: Plot the fluorescence intensity against the aloperine concentration. A concentration-dependent increase in fluorescence indicates autofluorescence.
Protocol 2: Assessing Fluorescence Quenching by Aloperine
-
Preparation of Solutions:
-
Prepare a solution of your fluorescent dye in the assay buffer at the concentration used in your experiment.
-
Prepare a concentrated stock solution of aloperine.
-
-
Fluorescence Measurement:
-
Measure the initial fluorescence intensity of the dye solution (F₀).
-
Add a small volume of the aloperine stock solution to the dye solution to achieve the desired final concentration. Mix well.
-
Measure the fluorescence intensity of the mixture (F).
-
Include a control where an equal volume of solvent (e.g., DMSO) is added to the dye solution to account for dilution effects.
-
-
Data Analysis: Calculate the percentage of quenching using the formula: % Quenching = (1 - F/F₀) * 100.
Visualizations
Caption: Workflow for troubleshooting potential aloperine interference.
Caption: Mechanisms of fluorescence interference.
References
Aloperine Bioavailability Enhancement: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the bioavailability of Aloperine in in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is Aloperine and what are its primary therapeutic effects?
Aloperine is a quinolizidine alkaloid extracted from the medicinal plant Sophora alopecuroides L.[1][2]. It has been a component of traditional Chinese medicine for centuries and is investigated for a wide range of pharmacological activities, including anti-inflammatory, antioxidant, antiviral, and potent anti-cancer properties[1][2][3]. Research has shown its potential in targeting various cancers, such as multiple myeloma and cholangiocarcinoma, by inducing apoptosis (programmed cell death) and autophagy[1][4][5][6].
Q2: What is the primary challenge when using Aloperine in in vivo research?
The main obstacle for in vivo studies is Aloperine's poor solubility in aqueous solvents[3]. This low solubility can lead to compromised and variable oral bioavailability, which may result in inconsistent or lower-than-expected efficacy in animal models[3][7]. While one study in rats reported an oral bioavailability of 44.87%, the general consensus is that its pharmacokinetic properties require more extensive investigation and that strategies to improve its solubility are needed for reliable clinical application[1][3].
Q3: What are the known signaling pathways modulated by Aloperine?
Aloperine exerts its therapeutic effects by modulating several critical cellular signaling pathways. It has been reported to inhibit the PI3K/Akt/mTOR pathway, which is crucial in cell growth and proliferation, and the NF-κB pathway, a key regulator of inflammation[1]. By targeting these and other pathways, Aloperine can arrest the cell cycle, suppress tumor cell migration and invasion, and induce apoptosis[1][3].
Troubleshooting Guide: Improving Aloperine Bioavailability
This guide addresses the common issue of low or inconsistent in vivo efficacy due to poor bioavailability.
Problem: Inconsistent or low efficacy of Aloperine in in vivo experiments.
The likely cause is poor oral bioavailability stemming from Aloperine's low aqueous solubility. This leads to inefficient absorption from the gastrointestinal tract into the bloodstream.
dot
References
- 1. Aloperine: A Potent Modulator of Crucial Biological Mechanisms in Multiple Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aloperine: A Potent Modulator of Crucial Biological Mechanisms in Multiple Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Review on Recent Advances in Aloperine Research: Pharmacological Activities and Underlying Biological Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aloperine-executes-antitumor-effects-against-multiple-myeloma-through-dual-apoptotic-mechanisms - Ask this paper | Bohrium [bohrium.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Aloperine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Aloperine and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for the total synthesis of Aloperine?
A1: The total synthesis of (±)-Aloperine and its stereoisomer 6-epi-Aloperine can be achieved from commercially available piperidine-2-ethanol. A key synthetic strategy involves an aza-annulation reaction followed by an intermolecular Diels-Alder reaction.[1][2] This multi-step synthesis requires careful control of reaction conditions to achieve the desired stereochemistry.
Q2: What are the key positions on the Aloperine scaffold for derivatization?
A2: The C16-C17 double bond and the N12 atom are important structural motifs that are commonly modified to enhance the biological activities of Aloperine.[3] Modifications at the N12 position with various substituents have been shown to significantly impact the compound's therapeutic properties.
Q3: What are some common challenges in the synthesis of matrine-type alkaloids like Aloperine?
A3: The synthesis of matrine-type alkaloids is often complex and can present several challenges, including:
-
Stereochemical Control: The rigid tetracyclic structure of these alkaloids contains multiple chiral centers, making stereoselective synthesis a significant hurdle.[4]
-
Low Yields: Multi-step syntheses can lead to low overall yields.
-
Side Reactions: The presence of multiple reactive functional groups can lead to the formation of undesired byproducts.
-
Purification: The separation of diastereomers and other impurities often requires careful chromatographic techniques.[5][6]
Q4: What are the known biological activities of Aloperine and its derivatives?
A4: Aloperine and its derivatives exhibit a wide range of pharmacological activities, including anti-inflammatory, anti-tumor, and antiviral properties. They have been shown to modulate several key signaling pathways, such as the PI3K/Akt/mTOR and Ras/Erk pathways.
Q5: Are there any known toxicity concerns with Aloperine?
A5: As with many alkaloids, there can be concerns about toxicity. Some studies on alkaloids from traditional Chinese medicine suggest the potential for liver injury.[6] It is crucial for researchers to handle these compounds with appropriate safety precautions and to assess the toxicological profile of any new derivatives.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of Aloperine and its derivatives.
Total Synthesis of (±)-Aloperine
Issue: Low yield in the aza-annulation reaction.
-
Possible Cause: Incomplete reaction or formation of side products. The aza-annulation is a critical step for forming the quinolizidine core.
-
Troubleshooting:
-
Reaction Conditions: Ensure anhydrous conditions, as moisture can interfere with the reaction. Optimize the reaction temperature and time.
-
Reagent Quality: Use freshly distilled or high-purity reagents.
-
Catalyst: If a catalyst is used, ensure its activity and proper loading.
-
Issue: Poor stereoselectivity in the Diels-Alder reaction.
-
Possible Cause: The facial selectivity of the dienophile approaching the diene may not be optimal, leading to a mixture of diastereomers.
-
Troubleshooting:
-
Lewis Acid Catalysis: The use of a Lewis acid catalyst can enhance the stereoselectivity of the Diels-Alder reaction by coordinating to the dienophile.
-
Temperature Control: Running the reaction at lower temperatures can often improve stereoselectivity.
-
Solvent Effects: The polarity of the solvent can influence the transition state of the reaction; screen different solvents to find the optimal conditions.
-
Issue: Difficulty in separating Aloperine from 6-epi-Aloperine.
-
Possible Cause: Aloperine and its epimer have very similar physical properties, making separation by standard column chromatography challenging.
-
Troubleshooting:
-
High-Performance Liquid Chromatography (HPLC): Preparative HPLC with a suitable chiral or reverse-phase column is often necessary for the effective separation of diastereomers.[5][6]
-
Fractional Crystallization: In some cases, derivatization to form crystalline salts followed by fractional crystallization can be an effective separation method.
-
Synthesis of N12-Substituted Aloperine Derivatives
Issue: Low yield of N-alkylation or N-acylation at the N12 position.
-
Possible Cause: The nucleophilicity of the N12 nitrogen may be sterically hindered or reduced by the surrounding structure. Incomplete deprotonation of the starting material can also be a factor.
-
Troubleshooting:
-
Base Selection: Use a strong, non-nucleophilic base to ensure complete deprotonation of the starting amine or amide.
-
Reaction Conditions: Optimize the reaction temperature and time. Microwave-assisted synthesis has been shown to be effective in some cases.
-
Activating Groups: For acylation reactions, converting the carboxylic acid to a more reactive species (e.g., an acid chloride or using a coupling agent) can improve yields.
-
Issue: Formation of over-alkylation or other side products.
-
Possible Cause: The presence of other nucleophilic sites in the molecule or reaction of the product with the alkylating/acylating agent.
-
Troubleshooting:
-
Stoichiometry: Carefully control the stoichiometry of the reagents to minimize side reactions.
-
Protecting Groups: If other reactive functional groups are present, consider using protecting groups to prevent unwanted reactions.[7]
-
Data Presentation
Table 1: Summary of Reported Yields for Key Synthetic Steps
| Step | Reaction Type | Starting Material | Product | Reported Yield (%) | Reference |
| 1 | Aza-annulation | Piperidine-2-ethanol derivative | Quinolizidinone intermediate | ~60-70% | [1] |
| 2 | Diels-Alder Reaction | Quinolizidinone intermediate | Tetracyclic Aloperine precursor | ~50-60% | [1] |
| 3 | N12-Alkylation | Aloperine | N-Alkyl Aloperine derivative | 11-53% (total yields for multi-step derivative synthesis) | [8] |
| 4 | N12-Acylation | Aloperine | N-Acyl Aloperine derivative | Varies depending on coupling agent and substrate | [8] |
Experimental Protocols
Detailed Protocol for the Total Synthesis of (±)-Aloperine
This protocol is based on the concise total synthesis reported by Passarella et al. (2002).[1]
Step 1: Aza-Annulation to form the Quinolizidinone Intermediate
-
Reactants: A derivative of piperidine-2-ethanol is reacted with an appropriate Michael acceptor.
-
Solvent: A suitable aprotic solvent such as acetonitrile or THF.
-
Conditions: The reaction is typically carried out at room temperature to reflux, depending on the specific substrates.
-
Work-up and Purification: The reaction mixture is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel.
Step 2: Intermolecular Diels-Alder Reaction
-
Reactants: The quinolizidinone intermediate is reacted with a suitable diene.
-
Catalyst: A Lewis acid catalyst (e.g., BF₃·OEt₂) may be used to improve stereoselectivity.
-
Solvent: A non-polar solvent such as dichloromethane or toluene.
-
Conditions: The reaction is typically run at low temperatures (e.g., -78 °C to 0 °C) to enhance stereocontrol.
-
Work-up and Purification: The reaction is quenched, and the product is extracted. The crude product is then purified by column chromatography to yield the tetracyclic precursor to Aloperine.
Step 3: Final Modifications and Deprotection
-
The tetracyclic precursor undergoes a series of final modifications, which may include reductions and deprotection steps, to yield (±)-Aloperine and 6-epi-Aloperine.
-
Purification: The final products are separated and purified by preparative HPLC.
Visualizations
Caption: A simplified workflow for the total synthesis of Aloperine.
Caption: Key signaling pathways modulated by Aloperine.
References
- 1. Concise total synthesis of (+/-)-aloperine and 6-epi-aloperine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Concise total synthesis of (+/-)-aloperine and 6-epi-aloperine [air.unimi.it]
- 3. An aza-Robinson Annulation Strategy for the Synthesis of Fused Bicyclic Amides: Synthesis of (±)-Coniceine and Quinolizidine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research Advances on Matrine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Separation and purification of sphingomyelin diastereomers by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. synarchive.com [synarchive.com]
- 8. Discovery and evolution of 12N-substituted aloperine derivatives as anti-SARS-CoV-2 agents through targeting late entry stage - PMC [pmc.ncbi.nlm.nih.gov]
Preventing Aloperine precipitation in stock solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the preparation and handling of Aloperine stock solutions to prevent precipitation and ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What is Aloperine and what are its basic properties?
A1: Aloperine is a quinolizidine alkaloid naturally found in plants of the Sophora genus. It is a white to yellowish crystalline powder with a molecular weight of 232.36 g/mol .[1][2] Aloperine has demonstrated various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.[3]
Q2: In which solvents is Aloperine soluble?
A2: Aloperine is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and ethanol.[1][4] However, it is poorly soluble in aqueous buffers.[1][4]
Q3: How should I prepare a stock solution of Aloperine?
A3: It is recommended to prepare stock solutions of Aloperine in a high-purity organic solvent like DMSO. For example, a stock solution can be prepared by dissolving Aloperine in DMSO to a concentration of 10 mM or higher. Gentle warming and vortexing can aid in dissolution.[5]
Q4: Why does my Aloperine solution precipitate when I dilute it in an aqueous medium for my experiment?
A4: Precipitation upon dilution in aqueous buffers (e.g., PBS or cell culture media) is a common issue due to Aloperine's low water solubility.[1][4] The organic solvent of the stock solution is diluted, reducing its solvating capacity for Aloperine in the aqueous environment.
Q5: How can I prevent precipitation when preparing my working solution?
A5: To prevent precipitation, it is crucial to ensure that the final concentration of the organic solvent in your working solution is kept as low as possible while still maintaining Aloperine's solubility. It is also advisable to add the Aloperine stock solution to the aqueous medium slowly while vortexing or stirring. For in vivo studies, co-solvents like PEG300 and Tween-80 can be used to improve solubility.
Q6: What is the recommended storage condition for Aloperine stock solutions?
A6: Aloperine stock solutions in DMSO should be stored at -20°C or -80°C for long-term stability.[5] It is best to aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles, which can introduce moisture and potentially lead to precipitation.[5][6]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Aloperine powder does not dissolve in the organic solvent. | - Insufficient solvent volume.- Low-quality solvent.- Inadequate mixing. | - Increase the solvent volume to ensure the concentration is within the solubility limit (see table below).- Use high-purity, anhydrous DMSO.- Gently warm the solution (e.g., to 37°C) and vortex thoroughly. |
| A precipitate forms in the DMSO stock solution during storage. | - The solution is supersaturated.- Moisture absorption by DMSO.- Fluctuation in storage temperature. | - Ensure the stock concentration is not above the solubility limit.- Use anhydrous DMSO and store in tightly sealed vials with desiccant.- Avoid repeated freeze-thaw cycles by preparing single-use aliquots. Store at a stable -20°C or -80°C. |
| Precipitation occurs immediately upon dilution into aqueous buffer. | - Low aqueous solubility of Aloperine.- Final concentration of Aloperine is too high for the aqueous medium.- pH of the aqueous buffer. | - Add the stock solution dropwise to the vigorously stirring aqueous buffer.- Consider using a co-solvent system (e.g., with PEG300 or Tween-80) for your working solution.- As an alkaloid, Aloperine's solubility is likely higher in acidic conditions. If your experimental conditions allow, a slightly acidic buffer might prevent precipitation. |
| The solution becomes cloudy over time after dilution. | - Slow precipitation of Aloperine.- Instability of the compound in the aqueous medium. | - Prepare working solutions fresh before each experiment.- If cloudiness persists, you may need to optimize your final formulation, potentially by lowering the final Aloperine concentration or adjusting the buffer composition. |
Data Presentation
Table 1: Solubility of Aloperine in Various Solvents
| Solvent | Solubility | Concentration (mM) | Notes |
| DMSO | ≥ 9.25 mg/mL | ≥ 39.8 | Gentle warming may be required.[5] |
| DMSO | 31.25 mg/mL | 134.49 | Ultrasonic treatment may be needed. |
| DMSO | 46 mg/mL | 197.96 | Use fresh, moisture-free DMSO.[7] |
| DMF | 0.2 mg/mL | 0.86 | |
| Ethanol | 20 mg/mL | 86.08 | |
| Ethanol:PBS (pH 7.2) (1:1) | 0.5 mg/mL | 2.15 | [8] |
| Water | Insoluble | - | [1][4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Aloperine Stock Solution in DMSO
-
Materials:
-
Aloperine powder (MW: 232.36 g/mol )
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated scale
-
-
Procedure:
-
Weigh out 2.32 mg of Aloperine powder.
-
Add the Aloperine powder to a sterile vial.
-
Add 1 mL of anhydrous DMSO to the vial.
-
Vortex the solution thoroughly until the Aloperine is completely dissolved. Gentle warming to 37°C in a water bath can be used to aid dissolution.
-
Once fully dissolved, aliquot the stock solution into single-use vials to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Mandatory Visualization
Caption: Troubleshooting workflow for Aloperine precipitation issues.
References
- 1. A Review on Recent Advances in Aloperine Research: Pharmacological Activities and Underlying Biological Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aloperine | 56293-29-9 | FA64936 | Biosynth [biosynth.com]
- 3. Aloperine: A Potent Modulator of Crucial Biological Mechanisms in Multiple Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | A Review on Recent Advances in Aloperine Research: Pharmacological Activities and Underlying Biological Mechanisms [frontiersin.org]
- 5. glpbio.com [glpbio.com]
- 6. ziath.com [ziath.com]
- 7. selleckchem.com [selleckchem.com]
- 8. caymanchem.com [caymanchem.com]
Technical Support Center: Interpreting Dose-Response to Aloperine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Aloperine. It specifically addresses the interpretation of its dose-response, including the potential for biphasic effects.
Frequently Asked Questions (FAQs)
Q1: What is Aloperine and what are its known effects?
Aloperine is a quinolizidine alkaloid extracted from the medicinal plant Sophora alopecuroides[1]. It is known to possess a wide range of pharmacological properties, including anti-inflammatory, anti-cancer, and anti-viral activities[1][2]. In cancer research, Aloperine has been shown to inhibit cell proliferation, induce apoptosis (programmed cell death), and cause cell cycle arrest in a variety of cancer cell lines[3][4].
Q2: What is a biphasic dose-response (hormesis)?
A biphasic dose-response, also known as hormesis, is a phenomenon where a substance has opposite effects at low and high doses. Typically, a low dose of a substance may elicit a stimulatory or beneficial response, while a high dose produces an inhibitory or toxic effect. While this has been observed for many phytochemicals, direct evidence for a classic biphasic response with Aloperine is not yet well-documented in published literature.
Q3: Does Aloperine exhibit a biphasic dose-response?
Currently, there is a lack of specific studies demonstrating a classic biphasic (hormetic) dose-response for Aloperine. Most research indicates a dose-dependent inhibitory effect on cancer cells, where increasing concentrations of Aloperine lead to increased apoptosis and decreased proliferation[5][6]. However, some studies have shown contradictory effects on certain signaling pathways, such as PI3K/Akt, depending on the cell type, which may suggest complex dose-response relationships[3]. Researchers should be aware of the possibility of observing unexpected stimulatory effects at very low concentrations.
Q4: I am observing an increase in cell proliferation at low concentrations of Aloperine, which contradicts its known anti-cancer effects. Is this expected?
While the predominant literature points to Aloperine's inhibitory effects, an increase in proliferation at low doses could be indicative of a biphasic response. This is a plausible, though not yet definitively proven, characteristic for some phytochemicals. It is crucial to have a comprehensive dose-response curve with multiple data points at the lower concentration range to validate this observation. Ensure that the observed stimulation is statistically significant and reproducible.
Q5: What signaling pathways are known to be modulated by Aloperine?
Aloperine has been shown to modulate several key signaling pathways, often in a dose-dependent manner. These include:
-
Inhibition of pro-survival pathways: PI3K/Akt/mTOR, Ras/Erk, and JAK/STAT3[2][3].
-
Modulation of inflammatory pathways: NF-κB[1].
-
Activation of stress response pathways: Nrf2/HO-1[1].
The specific pathways affected and the nature of the modulation can vary depending on the cell type and the concentration of Aloperine used.
Troubleshooting Guides
Issue 1: Inconsistent results in cell viability assays (e.g., MTT, XTT).
-
Possible Cause 1: Inappropriate concentration range.
-
Troubleshooting: Widen the range of Aloperine concentrations tested. Include very low (nanomolar to low micromolar) and high (up to millimolar) concentrations to capture the full spectrum of the dose-response. A logarithmic dilution series is recommended.
-
-
Possible Cause 2: Variation in cell seeding density.
-
Troubleshooting: Ensure a consistent number of cells are seeded in each well. Optimize seeding density to ensure cells are in the logarithmic growth phase for the duration of the experiment.
-
-
Possible Cause 3: Instability of Aloperine in culture medium.
-
Troubleshooting: Prepare fresh dilutions of Aloperine for each experiment from a concentrated stock solution. Check the stability of Aloperine under your specific experimental conditions (e.g., temperature, light exposure).
-
Issue 2: Unexpected up-regulation of a pro-survival signal at low Aloperine concentrations.
-
Possible Cause 1: Biphasic signaling response.
-
Troubleshooting: This could be a genuine biological effect. To confirm, perform a detailed dose-response and time-course experiment. Analyze the phosphorylation status or expression levels of key signaling proteins (e.g., Akt, ERK) at multiple low and high concentrations.
-
-
Possible Cause 2: Off-target effects.
-
Troubleshooting: At very low concentrations, off-target effects might be more prominent. Consider using pathway-specific inhibitors or activators in conjunction with Aloperine to dissect the mechanism.
-
-
Possible Cause 3: Crosstalk between signaling pathways.
-
Troubleshooting: The observed up-regulation might be a compensatory response to the inhibition of another pathway. Broad-spectrum pathway analysis (e.g., phospho-kinase arrays) could provide insights into the overall signaling landscape.
-
Data Presentation
Table 1: Summary of Reported Dose-Dependent Effects of Aloperine on Cancer Cells
| Cell Line(s) | Concentration Range | Observed Effect | Reference |
| Multiple Myeloma (U266, MM.1S) | 80–260 µM (IC50) | Dose-dependent inhibition of cell proliferation and induction of apoptosis. | [5] |
| Colorectal Cancer (HCT116) | Dose- and time-dependent | Inhibition of proliferation and induction of apoptosis. | [4] |
| Prostate Cancer (LNCaP, PC3, DU145) | Not specified | Inhibition of PI3K/Akt and Ras/Erk signaling, induction of apoptosis. | [3] |
| Bladder Cancer (EJ) | 25, 50, 100 µM | Inhibition of Ras signaling. | [1] |
| Breast Cancer (MCF-7, MDA-MB-231) | 100, 200, 400 µM | Inhibition of Ras signaling. | [1] |
Table 2: Hypothetical Biphasic Dose-Response of Aloperine on a Generic Cancer Cell Line
| Concentration Range | Expected Effect on Proliferation | Potential Signaling Mechanism |
| Very Low (e.g., < 1 µM) | Stimulation | Activation of pro-survival pathways (e.g., low-level ROS leading to Nrf2 activation, transient Akt phosphorylation). |
| Moderate (e.g., 1 - 50 µM) | No significant effect or transition to inhibition | Balance between pro-survival and pro-apoptotic signals. |
| High (e.g., > 50 µM) | Inhibition | Strong inhibition of PI3K/Akt, Ras/Erk; induction of caspase-mediated apoptosis. |
Experimental Protocols
Protocol 1: Determining the Dose-Response of Aloperine on Cell Viability using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Aloperine Preparation: Prepare a stock solution of Aloperine in a suitable solvent (e.g., DMSO). Make serial dilutions in culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 µM to 1 mM). Include a vehicle control (medium with the same concentration of DMSO without Aloperine).
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of Aloperine.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle control and plot the dose-response curve.
Protocol 2: Analysis of Apoptosis by Flow Cytometry using Annexin V/Propidium Iodide (PI) Staining
-
Cell Treatment: Seed cells in a 6-well plate and treat with various concentrations of Aloperine for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI staining solution according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
Mandatory Visualization
Caption: Hypothetical biphasic signaling of Aloperine.
Caption: Troubleshooting workflow for Aloperine experiments.
References
- 1. Aloperine: A Potent Modulator of Crucial Biological Mechanisms in Multiple Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | A Review on Recent Advances in Aloperine Research: Pharmacological Activities and Underlying Biological Mechanisms [frontiersin.org]
- 3. A Review on Recent Advances in Aloperine Research: Pharmacological Activities and Underlying Biological Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Aloperine executes antitumor effects against multiple myeloma through dual apoptotic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Aloperine Mechanism of Action: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for studying the mechanisms of Aloperine.
Frequently Asked Questions (FAQs)
Q1: My cells are showing unexpected levels of apoptosis after Aloperine treatment. How can I confirm that the observed cell death is a specific effect of Aloperine and not due to off-target effects or cytotoxicity?
A1: It is crucial to differentiate between targeted apoptosis and general cytotoxicity. Here are several control experiments to validate your findings:
-
Dose-Response and Time-Course Analysis: Perform a comprehensive dose-response study to determine the EC50 (half-maximal effective concentration) and a time-course experiment to identify the optimal treatment duration. This will help distinguish between a specific pharmacological effect and non-specific toxicity that may occur at high concentrations or after prolonged exposure.
-
Negative Controls:
-
Vehicle Control: Treat cells with the same solvent used to dissolve Aloperine (e.g., DMSO) at the same final concentration. This accounts for any effects of the solvent itself.
-
Inactive Analog Control (if available): If a structurally similar but biologically inactive analog of Aloperine exists, its use can help confirm that the observed effects are due to the specific chemical structure of Aloperine.
-
-
Positive Controls: Use a well-characterized pro-apoptotic agent (e.g., Staurosporine) to ensure that your apoptosis detection assays are working correctly.
-
Apoptosis-Specific Assays: Employ multiple assays to confirm apoptosis. Do not rely on a single method.
-
Annexin V/Propidium Iodide (PI) Staining: This allows for the differentiation between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and live cells (Annexin V negative, PI negative).
-
Caspase Activity Assays: Measure the activity of key executioner caspases (e.g., Caspase-3/7) and initiator caspases (e.g., Caspase-8, Caspase-9). Aloperine has been reported to activate caspases 3, 8, and 9.[1][2]
-
TUNEL Assay: Detects DNA fragmentation, a hallmark of late-stage apoptosis.
-
Western Blot for Apoptotic Markers: Analyze the expression levels of key apoptotic proteins such as Bax, Bcl-2, cleaved PARP, and cleaved caspases. An increased Bax/Bcl-2 ratio is a common indicator of apoptosis induction by Aloperine.[1][2]
-
Experimental Workflow for Apoptosis Validation
Caption: Workflow for validating Aloperine-induced apoptosis.
Q2: Aloperine is reported to modulate several signaling pathways, including PI3K/Akt and NF-κB. How can I dissect which pathway is dominant in my experimental model?
A2: To determine the primary signaling pathway affected by Aloperine in your specific cell type or disease model, a systematic approach using specific inhibitors and activators is recommended. Aloperine has been shown to modulate PI3K/Akt/mTOR, NF-κB, Ras, and Nrf2 signaling.[2][3][4]
-
Baseline Pathway Activity: First, establish the baseline activity of the suspected pathways in your model system without any treatment.
-
Pharmacological Inhibition/Activation:
-
Pre-treatment with Inhibitors: Treat cells with a specific inhibitor of a suspected pathway (e.g., LY294002 for PI3K, BAY 11-7082 for NF-κB) before adding Aloperine. If the effects of Aloperine are diminished or abolished, it suggests that the pathway is involved.
-
Co-treatment with Activators: In some cases, co-treatment with a known pathway activator (e.g., IGF-1 for PI3K/Akt, TNF-α for NF-κB) can help to understand if Aloperine's effect is to suppress baseline or stimulated pathway activity.
-
-
Genetic Approaches:
-
siRNA/shRNA Knockdown: Use small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) to specifically knock down key proteins in the signaling pathways of interest (e.g., Akt1, IKKβ). Observe if the absence of these proteins alters the cellular response to Aloperine.
-
CRISPR/Cas9 Knockout: For more stable and long-term studies, generate knockout cell lines for key signaling components.
-
-
Phospho-protein Analysis: Use Western blotting or phospho-protein arrays to analyze the phosphorylation status of key downstream effectors of the pathways of interest (e.g., p-Akt, p-mTOR, p-IκBα) after Aloperine treatment.
Logical Flow for Pathway Dissection
Caption: Decision tree for identifying key signaling pathways.
Q3: I am investigating the anti-inflammatory effects of Aloperine and see a reduction in pro-inflammatory cytokines. What are the essential controls to ensure this is a direct effect on the inflammatory signaling cascade?
A3: To confirm that Aloperine directly targets inflammatory signaling, consider the following controls:
-
Stimulated vs. Unstimulated Controls: Measure cytokine levels in both unstimulated and stimulated (e.g., with LPS or TNF-α) conditions, with and without Aloperine. This will clarify if Aloperine reduces baseline inflammation or inhibits a stimulated inflammatory response.
-
Cell Viability Control: Ensure that the observed reduction in cytokines is not simply due to Aloperine-induced cell death. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your cytokine measurements.
-
NF-κB Translocation Assay: The NF-κB pathway is a central mediator of inflammation.[2][3][4] Use immunofluorescence or a nuclear/cytoplasmic fractionation followed by Western blotting to visualize or quantify the translocation of NF-κB (p65 subunit) from the cytoplasm to the nucleus upon stimulation, and assess Aloperine's ability to inhibit this process.
-
Upstream Kinase Activity: Analyze the phosphorylation status of upstream kinases in the NF-κB pathway, such as IKKα/β, to pinpoint where Aloperine might be acting.
Aloperine's Known Anti-Inflammatory Mechanisms
Aloperine has been shown to exert anti-inflammatory effects by:
-
Suppressing the NF-κB pathway.[5]
-
Reducing the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[5][6]
-
Modulating the PI3K/Akt/mTOR signaling pathway, which can cross-talk with inflammatory signaling.[5]
Signaling Pathway Diagram: Aloperine's Effect on NF-κB
Caption: Aloperine's inhibition of the NF-kB signaling pathway.
Troubleshooting Guides
Problem: Inconsistent results in cell viability assays after Aloperine treatment.
| Potential Cause | Troubleshooting Step | Rationale |
| Aloperine Precipitation | Visually inspect the media for precipitates after adding Aloperine. Determine the solubility limit in your specific cell culture medium. | Aloperine may have limited solubility in aqueous solutions, leading to inconsistent effective concentrations. |
| Cell Density Variation | Standardize the cell seeding density for all experiments. | The effect of many compounds can be cell density-dependent. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of multi-well plates for experimental conditions, or fill them with sterile PBS or media. | Evaporation can be higher in the outer wells, leading to increased compound concentration and variability. |
| Assay Interference | Run a control with Aloperine in cell-free media to check for direct interference with the assay reagents (e.g., reduction of MTT by the compound itself). | Some compounds can directly react with assay components, leading to false-positive or false-negative results. |
Problem: No significant change in the phosphorylation of a target protein after Aloperine treatment, despite observing a cellular effect.
| Potential Cause | Troubleshooting Step | Rationale |
| Incorrect Time Point | Perform a time-course experiment, analyzing protein phosphorylation at multiple time points (e.g., 15 min, 30 min, 1h, 4h, 24h). | Phosphorylation events can be transient. The peak phosphorylation may occur at a time point you are not currently examining. |
| Low Protein Abundance | Increase the amount of protein loaded on the gel or use an immunoprecipitation step to enrich for the protein of interest before Western blotting. | The target protein may be expressed at low levels, making changes in its phosphorylation difficult to detect. |
| Antibody Issues | Validate your phospho-specific antibody using positive and negative controls (e.g., treating cells with a known activator/inhibitor of the pathway). | The antibody may not be specific or sensitive enough to detect the change. |
| Redundant Pathways | Consider that Aloperine may be acting on a parallel or compensatory signaling pathway that leads to the observed cellular effect. | Cellular signaling is complex, and multiple pathways can converge on the same biological outcome. |
Detailed Experimental Protocols
Protocol: Western Blot for p-Akt (Ser473) and Total Akt
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with Aloperine at the desired concentrations for the determined time. Include vehicle and positive controls.
-
Cell Lysis: Wash cells twice with ice-cold PBS. Lyse the cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer. Boil the samples at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto a polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against p-Akt (Ser473) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total Akt to confirm equal protein loading.
Protocol: NF-κB (p65) Nuclear Translocation by Immunofluorescence
-
Cell Culture and Treatment: Grow cells on glass coverslips in a 24-well plate. Treat with an inflammatory stimulus (e.g., 1 µg/mL LPS) with or without Aloperine for the appropriate time.
-
Fixation and Permeabilization: Wash the cells with PBS. Fix with 4% paraformaldehyde for 15 minutes. Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% BSA in PBST for 30 minutes.
-
Primary Antibody Incubation: Incubate with a primary antibody against the p65 subunit of NF-κB for 1 hour at room temperature.
-
Secondary Antibody Incubation: Wash with PBS. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour in the dark.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI. Mount the coverslips onto microscope slides.
-
Imaging: Visualize the cells using a fluorescence microscope. In unstimulated cells, p65 will be primarily in the cytoplasm. Upon stimulation, it will translocate to the nucleus. Assess the ability of Aloperine to prevent this translocation.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. mdpi.com [mdpi.com]
- 3. Aloperine: A Potent Modulator of Crucial Biological Mechanisms in Multiple Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aloperine: A Potent Modulator of Crucial Biological Mechanisms in Multiple Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | A Review on Recent Advances in Aloperine Research: Pharmacological Activities and Underlying Biological Mechanisms [frontiersin.org]
- 6. selleckchem.com [selleckchem.com]
Aloperine Technical Support Center: Addressing Batch-to-Batch Variability
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Aloperine Technical Support Center. This resource is designed to provide you with comprehensive guidance on addressing the batch-to-batch variability of Aloperine, a quinolizidine alkaloid with significant therapeutic potential. As a natural product extracted from plants like Sophora alopecuroides, Aloperine's consistency can be influenced by numerous factors, leading to challenges in experimental reproducibility. This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to help you navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: What is Aloperine and why is batch-to-batch variability a concern?
A1: Aloperine is a natural alkaloid primarily isolated from the seeds and leaves of Sophora alopecuroides L.[1]. It exhibits a range of pharmacological activities, including anti-inflammatory, anti-tumor, and antiviral properties[1]. As with many natural products, the concentration and purity of Aloperine can vary between different batches due to factors such as the geographical origin of the plant, harvest time, extraction and purification methods, and storage conditions. This variability can significantly impact its biological activity, leading to inconsistent and unreliable experimental results.
Q2: What are the main causes of batch-to-batch variability in Aloperine?
A2: The primary sources of variability include:
-
Source Material: The concentration of Aloperine and other alkaloids in Sophora alopecuroides can differ based on the plant part used (seeds, leaves, stems), the geographical location of cultivation, and the time of harvest[2].
-
Extraction and Purification Methods: Different solvents and techniques used for extraction and purification can yield varying levels of Aloperine and co-eluting impurities[3]. This can affect the final purity and composition of the product.
-
Storage and Handling: Aloperine is a crystalline powder that should be stored at 4°C, protected from moisture and sunlight to ensure stability. Improper storage can lead to degradation.
-
Commercial Supplier Specifications: The purity of commercially available Aloperine can vary between suppliers and even between different lots from the same supplier. It is crucial to obtain a certificate of analysis (CoA) for each batch.
Q3: How can I assess the quality and consistency of my Aloperine batch?
A3: We recommend the following analytical techniques for quality control:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of Aloperine and quantify its concentration.
-
Mass Spectrometry (MS): To confirm the molecular weight of Aloperine and identify potential impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To verify the chemical structure of Aloperine.
Q4: My experimental results with a new batch of Aloperine are different from my previous findings. What should I do?
A4: This is a common issue with natural products. Please refer to our Troubleshooting Guide below for a step-by-step approach to identify the source of the discrepancy. It is essential to first rule out experimental error before concluding that the batch variability is the cause.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values in cell viability assays (e.g., MTT assay).
| Potential Cause | Troubleshooting Steps |
| Different Aloperine Purity/Concentration | 1. Request and compare the Certificate of Analysis (CoA) for each batch. Note any differences in purity. 2. Perform HPLC analysis to confirm the purity and concentration of your Aloperine solutions. 3. If purity differs, normalize the concentration of Aloperine used in your experiments based on the actual purity of each batch. |
| Solubility Issues | 1. Aloperine is soluble in organic solvents like ethanol and DMSO but has poor solubility in aqueous buffers. Ensure complete dissolution of Aloperine before adding it to your cell culture medium. 2. Prepare a concentrated stock solution in an appropriate solvent and then dilute it in the culture medium to the final working concentration. Avoid precipitation in the final medium. |
| Cell Culture Conditions | 1. Ensure consistent cell passage number, seeding density, and growth phase across experiments. 2. Routinely test for mycoplasma contamination, as it can affect cell health and response to treatment. 3. Maintain stable incubator conditions (temperature, CO2, humidity). |
| Assay Protocol Variability | 1. Standardize incubation times, reagent concentrations, and reading parameters for your viability assay. 2. Include positive and negative controls in every experiment to monitor assay performance. |
Issue 2: Variable effects on signaling pathways (e.g., PI3K/Akt, NF-κB).
| Potential Cause | Troubleshooting Steps |
| Presence of Other Bioactive Alkaloids | 1. Crude or less-purified extracts of Sophora alopecuroides contain other alkaloids (e.g., matrine, oxymatrine) that can have biological activity and interfere with your results. 2. Use highly purified Aloperine (≥98%) for signaling studies. Confirm the absence of other major alkaloids by HPLC or MS. |
| Cellular Context-Dependent Effects | 1. The effect of Aloperine on signaling pathways can be cell-type specific. For instance, Aloperine has been reported to inhibit the PI3K/Akt pathway in some cancer cells but activate it in cardiomyocytes[4][5]. 2. Carefully document the cell line and experimental conditions in your records. 3. When comparing results, ensure they are from the same cellular context. |
| Phosphatase Activity in Lysates | 1. When preparing cell lysates for Western blot analysis of phosphorylated proteins, it is crucial to inhibit endogenous phosphatases that can dephosphorylate your target proteins. 2. Always include phosphatase inhibitors in your lysis buffer. |
| Antibody Performance | 1. Ensure the primary antibodies used for Western blotting are specific and validated for the target protein and its phosphorylated form. 2. Use a consistent antibody dilution and incubation time for all experiments. |
Data Presentation
Table 1: Purity of Commercially Available Aloperine
| Supplier | Reported Purity | Analytical Method |
| Supplier A | ≥98% | HPLC |
| Supplier B | >97% (estimated by NMR) | NMR |
| Supplier C | ≥99% | Not Specified |
| Supplier D | ≥95% | Not Specified |
Note: This table is a summary of representative data from various sources and should be used as a general guide. Always refer to the CoA provided by your specific supplier for lot-specific purity information.
Table 2: IC50 Values of Aloperine in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay |
| HL-60 | Leukemia | 40 | MTT |
| U937 | Leukemia | 270 | MTT |
| K562 | Leukemia | 360 | MTT |
| Hep3B | Hepatocellular Carcinoma | Varies with dose and time | MTT |
| Huh7 | Hepatocellular Carcinoma | Varies with dose and time | MTT |
| HCT116 | Colon Cancer | Varies with dose and time | MTT |
Data compiled from various research articles. IC50 values can vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: Quantification of Aloperine Purity by HPLC
Objective: To determine the purity of an Aloperine sample.
Materials:
-
Aloperine standard (≥99% purity)
-
Aloperine sample (from supplier or extracted)
-
HPLC-grade acetonitrile, methanol, and water
-
Phosphoric acid
-
HPLC system with a C18 column (e.g., 4.6 mm × 250 mm, 5 µm) and UV detector
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile:methanol:0.1% aqueous phosphoric acid (e.g., in a 90:9:1 ratio)[3]. Degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh and dissolve the Aloperine standard in methanol to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions to create a calibration curve (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Sample Solution Preparation: Accurately weigh and dissolve the Aloperine sample in methanol to a concentration within the range of the calibration curve.
-
HPLC Analysis:
-
Set the column temperature to 25°C.
-
Set the flow rate to 1.0 mL/min.
-
Set the UV detection wavelength to 205 nm[3].
-
Inject the standard and sample solutions.
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area of the Aloperine standard against its concentration.
-
Determine the concentration of Aloperine in the sample solution using the calibration curve.
-
Calculate the purity of the sample as: (Concentration of Aloperine in sample / Initial weight of sample) x 100%.
-
Protocol 2: Western Blot Analysis of PI3K/Akt Pathway Activation
Objective: To assess the effect of Aloperine on the phosphorylation of key proteins in the PI3K/Akt signaling pathway.
Materials:
-
Cell line of interest
-
Aloperine
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-mTOR, anti-total-mTOR)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells and allow them to attach. Treat the cells with different concentrations of Aloperine for the desired time. Include a vehicle-treated control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE and Transfer:
-
Normalize the protein amounts for each sample and load them onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total form of the protein (e.g., anti-total-Akt) or a housekeeping protein (e.g., β-actin).
Mandatory Visualizations
Signaling Pathways
Caption: Overview of signaling pathways modulated by Aloperine.
Experimental Workflow
References
- 1. Aloperine: A Potent Modulator of Crucial Biological Mechanisms in Multiple Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Studies on the dynamic accumulations of Sophora alopecuroides L. Alkaloids in different harvest times and the appropriate harvest time [agris.fao.org]
- 3. scispace.com [scispace.com]
- 4. Aloperine induces apoptosis and G2/M cell cycle arrest in hepatocellular carcinoma cells through the PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aloperine Activates the PI3K/Akt Pathway and Protects Against Coronary Microembolisation-Induced Myocardial Injury in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Aloperine and Sophoridine for Researchers and Drug Development Professionals
An in-depth guide to the pharmacological, mechanistic, and pharmacokinetic properties of two promising quinolizidine alkaloids.
Introduction
Aloperine and Sophoridine are two quinolizidine alkaloids predominantly isolated from plants of the Sophora genus. Both compounds have garnered significant interest in the scientific community for their diverse and potent pharmacological activities. This guide provides a comprehensive comparative analysis of Aloperine and Sophoridine, focusing on their anti-cancer, anti-inflammatory, and antiviral properties. The information is supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action to assist researchers, scientists, and drug development professionals in their work.
Pharmacological Activities: A Head-to-Head Comparison
Both Aloperine and Sophoridine exhibit a broad spectrum of biological activities. However, the potency and specific applications can differ, as highlighted in the comparative data below.
Anti-Cancer Activity
Recent studies have demonstrated the cytotoxic effects of both alkaloids against a variety of cancer cell lines. Aloperine has often been reported to exhibit more potent anti-cancer activity compared to Sophoridine in several cancer types.[1]
Table 1: Comparative in vitro Anti-Cancer Activity of Aloperine and Sophoridine (IC50 values)
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Aloperine | HL-60 | Leukemia | 40 | [1] |
| U937 | Leukemia | 270 | [1] | |
| K562 | Leukemia | 360 | [1] | |
| EC109 | Esophageal Cancer | 1110 | [1] | |
| A549 | Lung Cancer | 1180 | [1] | |
| HepG2 | Hepatocellular Carcinoma | 1360 | [1] | |
| Sophoridine | MCF-7 | Breast Cancer | 87.96 | |
| MDA-MB-231 | Breast Cancer | 81.07 | ||
| A549 | Lung Cancer | Not specified |
Note: IC50 values for Sophoridine are from a different study than those for Aloperine, which may introduce variability. A direct comparison within the same study is ideal for accurate assessment.
Anti-Inflammatory Activity
Both compounds have demonstrated significant anti-inflammatory effects by modulating key inflammatory pathways. They have been shown to reduce the production of pro-inflammatory cytokines and mediators.
Table 2: Comparative Anti-Inflammatory Effects of Aloperine and Sophoridine
| Feature | Aloperine | Sophoridine |
| Effect on Pro-inflammatory Cytokines | Reduces TNF-α, IL-1β, IL-6 | Reduces TNF-α, IL-1β, IL-6 |
| Mechanism of Action | Inhibits NF-κB and MAPK signaling pathways | Inhibits NF-κB and MAPK signaling pathways |
| In vivo Models | Effective in carrageenan-induced paw edema and scald edema in rats. | Effective in endotoxemia-induced kidney injury and carrageenan-induced paw edema in mice. |
Antiviral Activity
Aloperine and its derivatives have shown promising antiviral activity against a range of viruses. While Sophoridine also possesses antiviral properties, direct comparative studies with Aloperine are less common.
Table 3: Comparative Antiviral Activity of Aloperine and Sophoridine
| Compound | Virus | EC50 (µM) | Reference |
| Aloperine Derivative (7f) | Hepatitis C Virus (HCV) | Low µM range | [2] |
| Aloperine | Human Immunodeficiency Virus (HIV) | Identified as a novel anti-HIV agent | [2] |
| Aloperine | Ebola Virus (EBOV), Marburg Virus (MARV) | Effective in vitro | [2] |
| Sophoridine | Hepatitis B Virus (HBV) | Not specified | |
| Sophoridine | Coxsackievirus B3 | Not specified |
Mechanisms of Action: Signaling Pathways
Aloperine and Sophoridine exert their pharmacological effects by modulating several critical signaling pathways, most notably the NF-κB and PI3K/Akt pathways.
NF-κB Signaling Pathway
Both alkaloids are known to inhibit the activation of the NF-κB pathway, a key regulator of inflammation, cell survival, and proliferation.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is crucial for cell survival, growth, and proliferation. Both Aloperine and Sophoridine have been shown to modulate this pathway, often leading to the induction of apoptosis in cancer cells.
Pharmacokinetics
Understanding the pharmacokinetic profiles of Aloperine and Sophoridine is essential for their development as therapeutic agents. Studies in rats have provided initial insights into their absorption, distribution, metabolism, and excretion.
Table 4: Comparative Pharmacokinetics of Aloperine and Sophoridine in Rats
| Parameter | Aloperine | Sophoridine |
| Administration Route | Intravenous (IV) and Oral (PO) | Intravenous (IV) and Oral (PO) |
| Bioavailability (PO) | 44.87% | Not specified |
| Clearance (CL) | 8.17 ± 1.11 L/h/kg (IV) | Not specified |
| 8.33 ± 0.98 L/h/kg (PO) | ||
| Half-life (t1/2) | Not specified | Not specified |
| Distribution | Not specified | Reported to distribute in kidney, liver, uterus, and lung. |
| Metabolism | Not specified | Undergoes glucuronidation. |
| Excretion | Excreted from the body efficiently. | Excreted in urine. |
Experimental Protocols
This section provides an overview of the methodologies commonly employed in the research of Aloperine and Sophoridine.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of the compounds on cancer cell lines and determine their IC50 values.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of Aloperine or Sophoridine and incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control (untreated cells) and determine the IC50 value.
Western Blot Analysis for NF-κB and PI3K/Akt Pathways
This technique is used to detect and quantify specific proteins in the signaling pathways to understand the mechanism of action of the compounds.
-
Cell Lysis: Treat cells with Aloperine or Sophoridine, then lyse the cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay kit.
-
SDS-PAGE: Separate the protein lysates (20-40 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-IKK, IκBα, p-p65, p-Akt, p-PI3K, and their total forms) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH).
Experimental Workflow for In Vivo Anti-Inflammatory Studies
Conclusion
Aloperine and Sophoridine are valuable natural compounds with significant therapeutic potential. While both share similar pharmacological activities and mechanisms of action, Aloperine often demonstrates superior potency, particularly in anti-cancer applications. However, Sophoridine also shows strong efficacy in various models and is an approved anti-cancer drug in China.[3] Further direct comparative studies, especially in the context of antiviral activity and detailed pharmacokinetic profiling in different species, are warranted to fully elucidate their respective therapeutic advantages. This guide provides a foundational understanding to aid researchers in designing future studies and advancing the development of these promising alkaloids into clinical applications.
References
Aloperine vs. Standard Chemotherapy: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-cancer agent aloperine against standard chemotherapy drugs. It synthesizes available experimental data to evaluate their respective efficacy, mechanisms of action, and potential for synergistic application in oncology.
Introduction
Aloperine, a quinolizidine alkaloid extracted from the medicinal plant Sophora alopecuroides, has demonstrated significant anti-tumor properties across a range of cancer types.[1] Its multifaceted mechanism of action, targeting key signaling pathways and cellular processes, positions it as a noteworthy candidate for cancer therapy. Standard chemotherapy, while a cornerstone of cancer treatment, often faces challenges of toxicity and drug resistance. This guide aims to provide a comparative overview to inform further research and drug development efforts.
Comparative Efficacy: In Vitro Studies
Direct head-to-head comparative studies evaluating the in vitro efficacy of aloperine against standard chemotherapy agents in the same experimental setting are limited in the publicly available literature. However, by collating data from various studies, we can infer their relative potencies in different cancer cell lines.
Data Presentation: IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The tables below summarize the IC50 values for aloperine and standard chemotherapy agents in various cancer cell lines as reported in different studies.
Table 1: IC50 Values of Aloperine in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 of Aloperine | Duration of Treatment | Reference Study |
| Non-Small Cell Lung Cancer | A549 | ~0.6 mM | 72 hours | [2] |
| Non-Small Cell Lung Cancer | H1299 | ~0.8 mM | 72 hours | [2] |
| Colorectal Cancer | SW480 | Close to 0.8 mmol/L | 24 hours | [1] |
| Colorectal Cancer | HT29 | Close to 0.8 mmol/L | 24 hours | [1] |
Table 2: IC50 Values of Standard Chemotherapy Agents in Various Cancer Cell Lines (for reference)
| Cancer Type | Cell Line | Chemotherapy Agent | IC50 Value | Reference Study |
| Breast Cancer | MDA-MB-231 | Doxorubicin | 25 nmol/L | [3] |
| Breast Cancer (Doxorubicin-resistant) | MDA-MB-231DR | Doxorubicin | 35 nmol/L | [3] |
Note: The data in Tables 1 and 2 are from separate studies and not from direct comparative experiments. Therefore, a direct comparison of IC50 values should be made with caution.
Comparative Efficacy: In Vivo Studies
Similar to in vitro studies, direct comparative in vivo studies are scarce. The following table summarizes the tumor growth inhibition data for aloperine from a xenograft model.
Table 3: In Vivo Efficacy of Aloperine in a Non-Small Cell Lung Cancer Xenograft Model
| Treatment Group | Tumor Model | Dosage | Tumor Growth Inhibition | Reference Study |
| Aloperine | A549 Xenograft | Not Specified | Significantly reduced tumor volume and weight compared to the mock group. | [2] |
Synergistic Effects of Aloperine with Standard Chemotherapy
Several studies have investigated the potential of aloperine to enhance the efficacy of standard chemotherapy drugs when used in combination.
Table 4: Synergistic Effects of Aloperine in Combination with Standard Chemotherapy
| Cancer Type | Chemotherapy Agent | Combination Effect | Key Findings | Reference Study |
| Non-Small Cell Lung Cancer | Adenoviral vector expressing p14ARF/p53 (Adbic) | Synergistic | The combination of aloperine and Adbic synergistically produced anti-proliferative effects, induced apoptosis, and arrested the cell cycle at the G1 phase. The IC50 value of aloperine was reduced by 80% in the combined treatment. |
Mechanisms of Action: A Comparative Overview
Aloperine and standard chemotherapy agents exert their anti-cancer effects through distinct and sometimes overlapping mechanisms.
Aloperine: A Multi-Targeted Approach
Aloperine's anti-cancer activity stems from its ability to modulate multiple signaling pathways, leading to the induction of apoptosis, cell cycle arrest, and inhibition of cell migration and invasion.[1][4]
-
PI3K/Akt Signaling Pathway: Aloperine has been shown to inhibit the PI3K/Akt pathway, a critical regulator of cell survival and proliferation, in various cancers including non-small cell lung cancer and colon cancer.[2][4]
-
Ras Signaling Pathway: Inhibition of the Ras signaling pathway by aloperine has been observed, which plays a crucial role in cell growth and differentiation.
-
STAT3 Signaling Pathway: Aloperine can regulate the STAT3 pathway, which is involved in cell survival and proliferation.[5]
Standard Chemotherapy: DNA Damage and Cell Cycle Disruption
Standard chemotherapy agents like cisplatin and 5-fluorouracil (5-FU) primarily function by inducing DNA damage or interfering with DNA synthesis, leading to cell cycle arrest and apoptosis.
-
Cisplatin: Forms DNA adducts, leading to DNA damage and subsequent apoptosis.
-
5-Fluorouracil (5-FU): An antimetabolite that inhibits thymidylate synthase, an enzyme critical for DNA synthesis, leading to cell death.[5]
Experimental Protocols
This section outlines the general methodologies for key experiments cited in the literature on aloperine and chemotherapy.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with various concentrations of aloperine or the standard chemotherapy agent for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 490 nm) using a microplate reader. Cell viability is calculated as a percentage of the control (untreated) cells.
Apoptosis Assay (Flow Cytometry with Annexin V-FITC and Propidium Iodide Staining)
-
Cell Treatment: Cells are treated with the test compounds as described for the cell viability assay.
-
Cell Harvesting: Both adherent and floating cells are collected and washed with PBS.
-
Staining: Cells are resuspended in binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
In Vivo Xenograft Model
-
Cell Implantation: A specific number of cancer cells are subcutaneously injected into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into control and treatment groups. The treatment group receives intraperitoneal or oral administration of aloperine or the standard chemotherapy agent at a specified dosage and schedule. The control group receives a vehicle.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.
-
Endpoint: At the end of the experiment, mice are euthanized, and tumors are excised and weighed.
Conclusion
Aloperine demonstrates significant potential as an anti-cancer agent with a multi-targeted mechanism of action that differs from traditional chemotherapy. While direct comparative efficacy data against standard chemotherapy is limited, the available evidence suggests that aloperine is effective in inhibiting cancer cell growth and inducing apoptosis in various cancer models. Furthermore, its ability to synergize with standard chemotherapy agents opens promising avenues for combination therapies that could enhance treatment efficacy and potentially reduce toxicity. Further head-to-head comparative studies are warranted to fully elucidate the therapeutic potential of aloperine in relation to current standard-of-care treatments.
References
- 1. dovepress.com [dovepress.com]
- 2. Aloperine inhibits the progression of non-small-cell lung cancer through the PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Aloperine: A Potent Modulator of Crucial Biological Mechanisms in Multiple Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aloperine Inhibits Proliferation and Promotes Apoptosis in Colorectal Cancer Cells by Regulating the circNSUN2/miR-296-5p/STAT3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anti-Cancer Targets of Aloperine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-cancer properties of Aloperine, a quinolizidine alkaloid derived from the plant Sophora alopecuroides, with established therapeutic agents. Aloperine has demonstrated significant anti-tumor activity across a spectrum of cancer types by modulating key signaling pathways, inducing apoptosis, and causing cell cycle arrest.[1][2][3] This document summarizes quantitative data from various studies, offers detailed experimental protocols for target validation, and visualizes the underlying molecular mechanisms to aid in the research and development of this promising natural compound.
Comparative Efficacy of Aloperine
The anti-proliferative activity of Aloperine has been evaluated in numerous cancer cell lines. The following tables present a compilation of its 50% inhibitory concentration (IC50) values alongside those of standard chemotherapeutic agents and targeted therapies. It is important to note that IC50 values can vary based on experimental conditions, such as the duration of drug exposure.
Table 1: Comparative IC50 Values of Aloperine and Standard Chemotherapeutics in Leukemia and Lung Cancer Cell Lines
| Cell Line | Cancer Type | Aloperine IC50 (mM) | Doxorubicin IC50 (µM) | Cisplatin IC50 (µM) | Exposure Time |
| HL-60 | Leukemia | 0.04 | ~0.085 | - | 72h |
| U937 | Leukemia | 0.27 | - | - | 72h |
| K562 | Leukemia | 0.36 | - | - | 72h |
| A549 | Lung Cancer | 1.18 (72h) / 0.6 (72h) | - | ~7.2-23.4 | 24h / 72h |
| H1299 | Lung Cancer | 0.8 | - | - | 72h |
Table 2: Comparative IC50 Values of Aloperine and Standard Chemotherapeutics in Liver and Colon Cancer Cell Lines
| Cell Line | Cancer Type | Aloperine IC50 (mM) | 5-Fluorouracil (5-FU) IC50 (µM) | Oxaliplatin IC50 (µM) | Exposure Time |
| HepG2 | Hepatocellular Carcinoma | 1.36 | - | - | 72h |
| Hep3B | Hepatocellular Carcinoma | - | - | - | - |
| Huh7 | Hepatocellular Carcinoma | - | - | - | - |
| HCT116 | Colon Cancer | - | - | - | - |
| SW480 | Colon Cancer | - | - | - | - |
Table 3: Comparative IC50 Values of Aloperine and Targeted Therapy Agents in Various Cancer Cell Lines
| Cell Line | Cancer Type | Aloperine IC50 (mM) | PI3K Inhibitor (e.g., Idelalisib) IC50 (µM) | Erk Inhibitor (e.g., Ulixertinib) IC50 (µM) | Exposure Time |
| PC3 | Prostate Cancer | - | - | - | 72h |
| DU145 | Prostate Cancer | - | - | - | 72h |
| LNCaP | Prostate Cancer | - | - | - | 72h |
| MCF-7 | Breast Cancer | - | - | - | - |
| MDA-MB-231 | Breast Cancer | - | - | - | - |
Key Signaling Pathways Targeted by Aloperine
Aloperine exerts its anti-cancer effects by modulating several critical signaling pathways that are often dysregulated in cancer. The most prominently reported of these are the PI3K/Akt and Ras/Erk pathways, both of which are central to cell survival, proliferation, and differentiation.
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial intracellular signaling cascade that promotes cell survival and growth. Aloperine has been shown to inhibit this pathway, leading to decreased phosphorylation of Akt and its downstream targets.[2][4] This inhibition contributes to the induction of apoptosis and cell cycle arrest in various cancer cells.
Caption: Aloperine inhibits the PI3K/Akt signaling pathway.
Ras/Erk Signaling Pathway
The Ras/Erk (MAPK) pathway is another fundamental signaling cascade that regulates cell proliferation, differentiation, and survival. Aloperine has been demonstrated to block this pathway by reducing the phosphorylation of key components like Ras, Raf, and Erk.[2] This blockade contributes to its anti-proliferative and pro-apoptotic effects.
Caption: Aloperine blocks the Ras/Erk signaling pathway.
Experimental Protocols for Target Validation
This section provides detailed methodologies for key experiments commonly used to validate the anti-cancer targets of compounds like Aloperine.
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete culture medium
-
Aloperine and other test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of Aloperine and other test compounds in culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well plates
-
Cancer cell lines
-
Complete culture medium
-
Aloperine and other test compounds
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with the desired concentrations of Aloperine or other compounds for the specified time.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.
Materials:
-
6-well plates
-
Cancer cell lines
-
Complete culture medium
-
Aloperine and other test compounds
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with the desired concentrations of Aloperine or other compounds.
-
Harvest the cells at the desired time point, wash with PBS, and centrifuge.
-
Resuspend the cell pellet in 1 mL of cold PBS.
-
While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash twice with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry.
Western Blot Analysis
This technique is used to detect specific proteins in a sample and is crucial for analyzing the expression and phosphorylation status of proteins in signaling pathways.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Akt, p-Akt, Erk, p-Erk, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Treat cells with Aloperine or other compounds as required.
-
Lyse the cells in lysis buffer on ice.
-
Determine the protein concentration of the lysates.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
Experimental Workflow for Target Validation
The validation of a potential anti-cancer target for a compound like Aloperine typically follows a structured workflow, from initial screening to in-depth mechanistic studies.
Caption: A general workflow for validating anti-cancer targets.
References
Quinolizidine Alkaloids: A Comparative Analysis of Their Anti-Inflammatory Effects
A deep dive into the anti-inflammatory properties of five prominent quinolizidine alkaloids—matrine, oxymatrine, aloperine, sophoridine, and sophocarpine—reveals their potential as therapeutic agents. This guide provides a comparative study of their mechanisms of action, supported by experimental data, to aid researchers, scientists, and drug development professionals in this promising field.
Quinolizidine alkaloids, a class of naturally occurring compounds found in various plant species, particularly in the family Fabaceae, have long been recognized for their diverse pharmacological activities. Among these, their anti-inflammatory effects have garnered significant scientific interest. This comparison guide synthesizes experimental findings on five key quinolizidine alkaloids, offering a clear overview of their comparative efficacy and underlying molecular mechanisms.
Comparative Efficacy: Inhibition of Pro-Inflammatory Mediators
The anti-inflammatory potential of these alkaloids is often evaluated by their ability to inhibit the production of key pro-inflammatory mediators. While direct comparative studies measuring the half-maximal inhibitory concentration (IC50) of all five compounds under identical experimental conditions are limited, the available data from various studies using lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW 264.7, provide valuable insights.
| Alkaloid | Target Mediator | Cell Line | IC50 Value (µM) | Reference |
| Matrine | Nitric Oxide (NO) | RAW 264.7 | Data not consistently reported | - |
| Oxymatrine | TNF-α | RAW 264.7 | Dose-dependent inhibition observed, specific IC50 not consistently reported | [1] |
| Aloperine | IL-6 | Macrophages | Data not consistently reported | - |
| Sophoridine | PGE2 | RAW 264.7 | Data not consistently reported | [2] |
| Sophocarpine | Nitric Oxide (NO) | RAW 264.7 | Inhibition observed at 50-100 µg/ml, specific IC50 not reported | [3] |
Note: The lack of consistent, directly comparable IC50 values in the existing literature highlights a gap in current research and underscores the need for standardized comparative studies.
Despite the absence of uniform quantitative data, numerous studies demonstrate the dose-dependent inhibitory effects of these alkaloids on the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and prostaglandin E2 (PGE2). For instance, sophocarpine has been shown to significantly suppress the production of NO, TNF-α, and IL-6 in LPS-stimulated RAW 264.7 cells at concentrations of 50 and 100 µg/ml[3]. Similarly, oxymatrine exhibits a dose-dependent reduction of these inflammatory mediators in various cell models[1][4].
Mechanisms of Action: Targeting Key Inflammatory Pathways
The anti-inflammatory effects of these quinolizidine alkaloids are primarily attributed to their ability to modulate key signaling pathways involved in the inflammatory response, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
NF-κB Signaling Pathway: The NF-κB pathway is a cornerstone of the inflammatory process, controlling the expression of numerous pro-inflammatory genes. The general mechanism of NF-κB activation and its inhibition by quinolizidine alkaloids is depicted below.
Figure 1: General mechanism of NF-κB pathway inhibition by quinolizidine alkaloids.
MAPK Signaling Pathway: The MAPK family, including p38, JNK, and ERK, plays a crucial role in transducing extracellular signals to cellular responses, including the production of inflammatory mediators. Several quinolizidine alkaloids have been shown to inhibit the phosphorylation of these kinases, thereby downregulating the inflammatory cascade.
Figure 2: General mechanism of MAPK pathway inhibition by quinolizidine alkaloids.
Experimental Protocols
To ensure the reproducibility and further investigation of the anti-inflammatory effects of these alkaloids, detailed experimental protocols for key assays are provided below.
LPS-Induced Nitric Oxide Production in RAW 264.7 Macrophages
This assay is a standard in vitro model to screen for anti-inflammatory activity.
Figure 3: Workflow for Nitric Oxide Production Assay.
Methodology:
-
Cell Culture: RAW 264.7 macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Seeding: Cells are seeded into 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test quinolizidine alkaloid. The cells are pre-incubated for 1-2 hours.
-
Stimulation: Lipopolysaccharide (LPS) from Escherichia coli is added to each well at a final concentration of 1 µg/mL to induce an inflammatory response.
-
Incubation: The plates are incubated for 24 hours.
-
Nitrite Measurement: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. Briefly, 100 µL of supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Absorbance Reading: After a 10-minute incubation at room temperature in the dark, the absorbance is measured at 540 nm using a microplate reader.
-
Calculation: The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.
Western Blot Analysis for NF-κB and MAPK Pathway Proteins
This technique is used to detect the expression and phosphorylation status of key proteins in the signaling pathways.
Methodology:
-
Cell Lysis: After treatment with the alkaloids and/or LPS, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the cell lysates is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein (20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the target proteins (e.g., phospho-p65, p65, phospho-p38, p38, phospho-JNK, JNK, phospho-ERK, ERK, and a loading control like β-actin or GAPDH).
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: The intensity of the bands is quantified using image analysis software, and the levels of phosphorylated proteins are normalized to their total protein levels.
Conclusion
The quinolizidine alkaloids matrine, oxymatrine, aloperine, sophoridine, and sophocarpine demonstrate significant anti-inflammatory potential, primarily through the inhibition of the NF-κB and MAPK signaling pathways. This leads to a reduction in the production of key pro-inflammatory mediators. While the currently available literature strongly supports their anti-inflammatory activity, a lack of standardized comparative studies with consistent reporting of quantitative data such as IC50 values makes a direct ranking of their potency challenging. Future research should focus on head-to-head comparative studies to elucidate the relative efficacy of these promising natural compounds, which will be crucial for guiding the development of novel anti-inflammatory therapeutics.
References
- 1. Anti-inflammatory Effects of Oxymatrine Through Inhibition of Nuclear Factor–kappa B and Mitogen-activated Protein Kinase Activation in Lipopolysaccharide-induced BV2 Microglia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research progress of sophoridine’s pharmacological activities and its molecular mechanism: an updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory effects of sophocarpine in LPS-induced RAW 264.7 cells via NF-κB and MAPKs signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory Effects of Oxymatrine Through Inhibition of Nuclear Factor-kappa B and Mitogen-activated Protein Kinase Activation in Lipopolysaccharide-induced BV2 Microglia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Aloperine: A Comprehensive Preclinical Assessment of its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic potential of aloperine in preclinical models of cancer and inflammatory diseases. Experimental data is presented to benchmark its performance against established therapeutic agents, offering a valuable resource for researchers investigating novel treatment modalities.
Anti-Cancer Therapeutic Potential
Aloperine, a quinolizidine alkaloid originally isolated from the plant Sophora alopecuroides, has demonstrated significant anti-proliferative and pro-apoptotic effects across a range of cancer cell lines.[1][2][3] Its efficacy is attributed to the modulation of key signaling pathways implicated in cancer progression.
Comparative Efficacy in Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) of aloperine in various cancer cell lines, providing a quantitative comparison with standard chemotherapeutic agents. It is important to note that direct head-to-head comparisons in the same study are limited, and thus data for comparator drugs are sourced from studies with similar experimental conditions.
| Cell Line | Cancer Type | Aloperine IC50 (µM) | Comparator Drug | Comparator IC50 (µM) |
| HCT116 | Colon Cancer | ~400 (as per 0.1 mmol/L activity)[4] | Cisplatin | ~20-40[5] |
| MCF-7 | Breast Cancer | Not explicitly quantified, but demonstrated dose-dependent inhibition[6] | Doxorubicin | ~0.14 - 9.9[7][8][9] |
| MDA-MB-231 | Breast Cancer | Not explicitly quantified, but demonstrated dose-dependent inhibition[6] | Doxorubicin | ~0.28 - 2.36[3][7][8][9][10] |
| PC3 | Prostate Cancer | ~100-200 (activity range) | Docetaxel | ~0.002-0.01 |
| A549 | Lung Cancer | Not explicitly quantified | Cisplatin | ~5-15 |
Note: IC50 values can vary between studies due to differences in experimental conditions such as cell density and incubation time.
In Vivo Anti-Cancer Studies
Preclinical animal models have further validated the anti-tumor potential of aloperine. In a study involving a cisplatin-resistant colorectal cancer cell line (HT-29/DDP), aloperine was shown to reverse cisplatin resistance, suggesting a potential role in combination therapy.[11][12]
Anti-Inflammatory Therapeutic Potential
Aloperine has exhibited potent anti-inflammatory properties in various preclinical models of inflammation. Its mechanism of action involves the suppression of pro-inflammatory cytokines and modulation of inflammatory signaling pathways.
Comparative Efficacy in Inflammatory Models
The table below compares the efficacy of aloperine with standard anti-inflammatory drugs in relevant preclinical models. As with the anti-cancer data, direct comparative studies are not always available, and data for alternatives are from studies with similar methodologies.
| Preclinical Model | Key Efficacy Parameter | Aloperine | Comparator Drug | Comparator Efficacy |
| Carrageenan-Induced Paw Edema (Rat) | Inhibition of Edema | Dose-dependent reduction in paw volume | Dexamethasone (10 mg/kg) | Significant reduction in paw edema[13][14] |
| Collagen-Induced Arthritis (Rat) | Reduction in Arthritis Score | Not explicitly quantified | Methotrexate (0.3-1.5 mg/kg) | Significant reduction in arthritis scores and paw swelling[12][15][16][17] |
Mechanism of Action: Key Signaling Pathways
Aloperine exerts its therapeutic effects by modulating multiple intracellular signaling pathways that are crucial for cell survival, proliferation, and inflammation.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival and proliferation and is often dysregulated in cancer. Aloperine has been shown to inhibit this pathway, leading to decreased phosphorylation of Akt and subsequent induction of apoptosis in cancer cells.[1][2]
Ras/Raf/MEK/ERK Signaling Pathway
The Ras/Raf/MEK/ERK (MAPK) pathway is another key signaling cascade that governs cell proliferation, differentiation, and survival. Aloperine has been demonstrated to block this pathway, leading to the downregulation of phosphorylated ERK and inhibition of cancer cell proliferation and migration.[6]
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central mediator of inflammation. Aloperine has been shown to suppress the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes.[18]
Pharmacokinetics and Safety Profile
Preclinical pharmacokinetic studies in rats have shown that aloperine is rapidly absorbed, with a time to reach maximum concentration (Tmax) of approximately 0.96 hours.[1] The apparent volume of distribution (Vd) is 69.44 ± 14.45 L/kg, indicating extensive tissue distribution. The elimination half-life (T1/2) is around 5.80 hours.[1] While comprehensive toxicology studies are not widely published, one study indicated that the LD50 of a related compound in mice was greater than 2000 mg/kg, suggesting a relatively low acute toxicity profile.[19]
| Parameter | Value (in rats) | Reference |
| Tmax (h) | 0.96 ± 0.10 | [1] |
| Cmax (ng/mL) | Not explicitly stated | |
| T1/2 (h) | 5.80 ± 1.09 | [1] |
| Vd (L/kg) | 69.44 ± 14.45 | [1] |
| Clearance (L/h/kg) | 8.33 ± 0.98 | [1] |
| LD50 (mice, oral) | > 2000 mg/kg (for a related compound) | [19] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Cell Viability (MTT) Assay
This assay is used to assess the cytotoxic effects of aloperine on cancer cell lines and to determine its IC50 value.
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. mdpi.com [mdpi.com]
- 3. ijpsonline.com [ijpsonline.com]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. Aloperine inhibits proliferation, migration and invasion and induces apoptosis by blocking the Ras signaling pathway in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Estrogen Receptor α Mediates Doxorubicin Sensitivity in Breast Cancer Cells by Regulating E-Cadherin [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. mdpi.com [mdpi.com]
- 11. Daily oral administration of low-dose methotrexate has greater antirheumatic effects in collagen-induced arthritis rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Pharmacokinetics, pharmacodynamics, and toxicities of methotrexate in healthy and collagen-induced arthritic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synergistic Effects of BTK Inhibitor HM71224 and Methotrexate in a Collagen-induced Arthritis Rat Model | In Vivo [iv.iiarjournals.org]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 19. researchgate.net [researchgate.net]
Unraveling Aloperine's Action: A Comparative Cross-Validation Guide for Researchers
For Immediate Release
A comprehensive guide offering a cross-validated look at the mechanisms of Aloperine is now available for researchers, scientists, and drug development professionals. This guide provides an objective comparison of Aloperine's performance against other known inhibitors of key cellular signaling pathways, supported by experimental data and detailed protocols.
Aloperine, a quinolizidine alkaloid derived from the plant Sophora alopecuroides, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and anti-viral effects. This guide delves into the molecular mechanisms underpinning these effects, focusing on its validated modulation of critical signaling pathways such as PI3K/Akt, Ras/Erk, and NF-κB, as well as its role in activating the Nrf2 pathway. By presenting a side-by-side comparison with established pathway inhibitors, this document aims to provide researchers with a valuable resource for evaluating Aloperine's potential in drug discovery and development.
Comparative Analysis of Inhibitory Activity
To objectively assess the efficacy of Aloperine, its inhibitory concentrations (IC50) across various cancer cell lines are compared with those of well-established inhibitors of the PI3K/Akt, Ras/Erk, and NF-κB signaling pathways.
| Compound | Target Pathway | Cell Line | IC50 (µM) | Reference |
| Aloperine | Multiple | HL-60 (Leukemia) | 40 | [1] |
| U937 (Leukemia) | 270 | [1] | ||
| K562 (Leukemia) | 360 | [1] | ||
| A549 (Lung Cancer) | 1180 | [1] | ||
| HepG2 (Liver Cancer) | 1360 | [1] | ||
| RBE (Cholangiocarcinoma) | 382.9 | [2] | ||
| HCCC-9810 (Cholangiocarcinoma) | 646.7 | [2] | ||
| PC3 (Prostate Cancer) | 100-200 (approx.) | [3] | ||
| DU145 (Prostate Cancer) | 100-200 (approx.) | [3] | ||
| LNCaP (Prostate Cancer) | 100-200 (approx.) | [3] | ||
| SW480 (Colorectal Cancer) | ~800 | [4] | ||
| HT29 (Colorectal Cancer) | ~800 | [4] | ||
| LY294002 | PI3K/Akt | PI3Kα | 0.5 | [5][6] |
| PI3Kδ | 0.57 | [5][6] | ||
| PI3Kβ | 0.97 | [5][6] | ||
| PD98059 | Ras/Erk (MEK1) | Cell-free | 2 | [7][8] |
| Hec50co (Endometrial Cancer) | >25 (synergistic effect noted) | [9] | ||
| U0126 | Ras/Erk (MEK1/2) | MEK1 (cell-free) | 0.072 | [10][11] |
| MEK2 (cell-free) | 0.058 | [10][11] | ||
| A549 (Lung Cancer) | 1.2 | [10] | ||
| Bay 11-7082 | NF-κB | HGC27 (Gastric Cancer) | 0.00423 (72h) | [12] |
| MKN45 (Gastric Cancer) | 0.00588 (72h) | [12] | ||
| Tumor cells (TNFα-induced IκBα phosphorylation) | 10 | [13] |
Nrf2 Pathway Activation: A Comparative Overview
Aloperine has also been reported to activate the Nrf2 pathway, a critical regulator of cellular antioxidant responses. Here, we compare it with other known Nrf2 activators.
| Compound | Mechanism | Key Outcomes | Reference |
| Aloperine | Nrf2 modulation | Reported to alter levels of Nrf2 components. | |
| Sulforaphane | Nrf2 inducer | Potent natural activator of Nrf2, upregulates protective enzymes. | [14] |
| Bardoxolone methyl | Nrf2 activator | Synthetic triterpenoid, potent activator of the Nrf2 pathway. |
Signaling Pathway Diagrams
To visually represent the mechanisms of action, the following diagrams illustrate the key signaling pathways modulated by Aloperine and the points of intervention for the comparative compounds.
Caption: PI3K/Akt/mTOR signaling pathway with points of inhibition.
Caption: Ras/Erk (MAPK) signaling pathway and inhibitor targets.
References
- 1. selleckchem.com [selleckchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Aloperine Inhibits Proliferation and Promotes Apoptosis in Colorectal Cancer Cells by Regulating the circNSUN2/miR-296-5p/STAT3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. abmole.com [abmole.com]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. The MEK 1/2 Inhibitor PD98059 Exhibits Synergistic Anti-endometrial Cancer Activity with Paclitaxel in vitro and Enhanced Tissue Distribution in vivo when Formulated into PAMAM-coated PLGA-PEG Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. U0126 - Wikipedia [en.wikipedia.org]
- 12. Nuclear factor-κB inhibitor Bay11-7082 inhibits gastric cancer cell proliferation by inhibiting Gli1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. m.youtube.com [m.youtube.com]
Aloperine: A Comparative Analysis of In Vitro and In Vivo Efficacy
An Essential Guide for Researchers in Drug Development
Aloperine, a quinolizidine alkaloid isolated from the plant Sophora alopecuroides, has garnered significant attention within the scientific community for its diverse pharmacological activities. This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of Aloperine, with a focus on its anti-cancer and anti-inflammatory properties. Detailed experimental data, protocols, and visualizations of its molecular mechanisms are presented to inform and guide future research and drug development endeavors.
In Vitro Efficacy: Targeting Cancer and Inflammation at the Cellular Level
Aloperine has demonstrated potent cytotoxic effects against a wide array of cancer cell lines in laboratory settings. Its efficacy is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a biological process.
Anti-Cancer Activity
Aloperine's in vitro anti-cancer activity is characterized by the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of cell proliferation and migration.
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Citation |
| HL-60 | Leukemia | 40 | 72 | [1] |
| U937 | Leukemia | 270 | 72 | [1] |
| K562 | Leukemia | 360 | 72 | [1] |
| HepG2 | Hepatocellular Carcinoma | 1360 | 72 | [1] |
| A549 | Lung Cancer | 1180 | 72 | [1] |
| EC109 | Esophageal Cancer | 1110 | 72 | [1] |
| PC3 | Prostate Cancer | ~100-200 | 72 | [2] |
| DU145 | Prostate Cancer | ~100-200 | 72 | [2] |
| LNCaP | Prostate Cancer | ~100-200 | 72 | [2] |
| MCF-7 | Breast Cancer | Not specified | 48 | [3] |
| MDA-MB-231 | Breast Cancer | Not specified | 48 | [3] |
Experimental Protocol: MTT Assay for Cell Viability
The cytotoxicity of Aloperine is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with various concentrations of Aloperine (typically ranging from 0 to 200 µM) for specific durations (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C. The MTT is reduced by mitochondrial dehydrogenases of viable cells to a purple formazan product.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is calculated as a percentage of the control group.
Anti-Inflammatory Activity
Aloperine also exhibits significant anti-inflammatory properties in vitro by modulating the production of inflammatory mediators. For example, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, Aloperine has been shown to inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2), key mediators of inflammation.
In Vivo Efficacy: Translating Cellular Effects to Animal Models
The promising in vitro results have been corroborated by numerous in vivo studies in animal models of cancer and inflammatory diseases. These studies provide crucial insights into the therapeutic potential, pharmacokinetics, and safety profile of Aloperine.
Anti-Cancer Activity
In animal models, Aloperine has been shown to significantly inhibit tumor growth in various xenograft models.
| Animal Model | Cancer Type | Treatment Regimen | Tumor Growth Inhibition | Citation |
| Nude mice with PC3 xenografts | Prostate Cancer | 50 mg/kg/day (oral) | Significant reduction in tumor volume and weight | [2] |
| Zebrafish with Hep3B/Huh7 xenografts | Hepatocellular Carcinoma | Not specified | Suppression of tumor development | [4] |
| Nude mice with MCF-7 xenografts | Breast Cancer | Not specified | Not specified | [3] |
Experimental Protocol: Xenograft Tumor Model
-
Cell Implantation: Human cancer cells (e.g., PC3) are subcutaneously injected into the flank of immunocompromised mice (e.g., BALB/c nude mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³).
-
Drug Administration: Mice are randomly assigned to control and treatment groups. Aloperine is administered via a specific route (e.g., oral gavage, intraperitoneal injection) at a defined dose and frequency.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers, typically calculated using the formula: (Length × Width²)/2.
-
Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further histological or molecular analysis.
Anti-Inflammatory Activity
Aloperine has demonstrated potent anti-inflammatory effects in various animal models of inflammation, such as dextran sulfate sodium (DSS)-induced colitis and carrageenan-induced paw edema.
| Animal Model | Inflammatory Condition | Treatment Regimen | Key Findings | Citation |
| Mice with DSS-induced colitis | Inflammatory Bowel Disease | 20 mg/kg (oral) | Reduced weight loss, disease activity index, and colon shortening; decreased levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) | [5] |
| Rats with carrageenan-induced paw edema | Acute Inflammation | 25, 50, 100 mg/kg (intraperitoneal) | Dose-dependent reduction in paw swelling | [6] |
Experimental Protocol: DSS-Induced Colitis Model
-
Induction of Colitis: Mice are administered DSS (e.g., 3-5%) in their drinking water for a specific period (e.g., 5-7 days) to induce colitis.
-
Drug Treatment: Aloperine is administered daily via oral gavage or another appropriate route, starting before, during, or after DSS administration.
-
Clinical Assessment: Body weight, stool consistency, and rectal bleeding are monitored daily to calculate the Disease Activity Index (DAI).
-
Endpoint Analysis: At the end of the experiment, the colon is removed, and its length is measured. Colon tissue can be used for histological evaluation of inflammation and measurement of inflammatory markers (e.g., cytokines, myeloperoxidase activity).
Molecular Mechanisms of Action: Signaling Pathways Modulated by Aloperine
Aloperine exerts its therapeutic effects by modulating multiple key signaling pathways involved in cell survival, proliferation, and inflammation.
Anti-Cancer Signaling Pathways
In cancer cells, Aloperine has been shown to inhibit pro-survival pathways such as PI3K/Akt and Ras/Erk, while activating pro-apoptotic mechanisms.
References
- 1. Aloperine Ameliorates Acetaminophen-Induced Acute Liver Injury through HMGB1/TLR4/NF-κB and NLRP3/Inflammasome Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review on Recent Advances in Aloperine Research: Pharmacological Activities and Underlying Biological Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jtss.org [jtss.org]
- 4. researchgate.net [researchgate.net]
- 5. Aloperine | Antibiotic | HIV Protease | Virus Protease | TargetMol [targetmol.com]
- 6. Aloperine: A Potent Modulator of Crucial Biological Mechanisms in Multiple Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Aloperine: A Comparative Safety Analysis Against Established Therapeutics
For Immediate Release
[CITY, STATE] – [Date] – A comprehensive review of the available preclinical safety data for aloperine, a quinolizidine alkaloid with therapeutic potential, suggests a promising safety profile when compared to several existing drugs for inflammatory diseases and cancer. This comparison guide provides an objective analysis of aloperine's safety, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Executive Summary
Aloperine has demonstrated a favorable safety profile in preliminary studies, exhibiting selective cytotoxicity towards cancer cells while showing lower toxicity to normal cells. While comprehensive clinical data in humans is still emerging, preclinical findings indicate that aloperine's safety margins may offer advantages over conventional therapies such as methotrexate, doxorubicin, and adalimumab, which are associated with a range of adverse effects. This guide synthesizes the current understanding of aloperine's safety and provides a comparative framework against these established drugs.
Overview of Aloperine's Pharmacological Activity
Aloperine, isolated from the plant Sophora alopecuroides, has demonstrated a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.[1] Its mechanism of action is multifaceted, involving the modulation of several key signaling pathways implicated in disease pathogenesis, such as the PI3K/Akt and Ras/Erk pathways.[1]
Comparative Safety Profile
This section compares the known safety profile of aloperine with that of methotrexate, doxorubicin, and adalimumab, which are standard treatments for rheumatoid arthritis and various cancers, respectively.
Table 1: Acute Toxicity Data
| Compound | Test Species | Route of Administration | LD50 | Reference |
| Aloperine | Mouse | Intraperitoneal | > 16 mg/kg (Reversible liver and kidney damage observed at this dose) | [2] |
| Methotrexate | Rat | Oral | 135 mg/kg | N/A |
| Doxorubicin | Rat | Intravenous | 10.2 mg/kg | N/A |
| Adalimumab | N/A | N/A | Not established in animals due to species specificity | N/A |
LD50: Median lethal dose. Data for comparator drugs are from established toxicological databases.
Table 2: In Vitro Cytotoxicity Data
| Compound | Cell Line | Cell Type | IC50 | Reference |
| Aloperine | THLE-2 | Normal Human Liver Cells | Remarkably less toxic than to liver cancer cells | [3] |
| Aloperine | PBMNCs | Normal Human Peripheral Blood Mononuclear Cells | No significant reduction in viability up to 1 mM | [4] |
| Aloperine | HCT116 | Human Colon Cancer Cells | ~100-300 µM | [5][6][7] |
| Doxorubicin | Various Normal Cells | Multiple | Low micromolar range | N/A |
| Methotrexate | Various Normal Cells | Multiple | Varies by cell type | N/A |
IC50: Half-maximal inhibitory concentration. A higher IC50 value in normal cells suggests greater selectivity and a better safety profile.
Table 3: Common Adverse Events of Comparator Drugs in Clinical Use
| Drug | Indication | Common Adverse Events (Frequency) |
| Methotrexate | Rheumatoid Arthritis | Gastrointestinal events (32.7%), nausea (31.2%), neurological issues (28.6%), mucocutaneous events (26.0%), elevated liver enzymes (18.0%)[8][9][10] |
| Doxorubicin | Cancer | Myelosuppression (including febrile neutropenia, 10.52%), cardiotoxicity, nausea and vomiting, alopecia, mucositis[5][11][12][13][14] |
| Adalimumab | Rheumatoid Arthritis | Infections (3.7/100 patient-years), injection site reactions (9.9%), nasopharyngitis (2.98-15.5%), sinusitis (1.51-10.22%), pneumonia (1.85-7.69%)[2][4][15][16][17] |
Data compiled from multiple clinical trials and pharmacovigilance databases.
Key Experimental Protocols
To ensure transparency and reproducibility, this section outlines the methodologies for key toxicological assays relevant to the safety assessment of aloperine and comparator drugs.
Acute Oral Toxicity (Modified Up-and-Down Procedure)
This study is designed to determine the median lethal dose (LD50) of a substance when administered orally.
-
Test System: Wistar rats or BALB/c mice (typically 10 females per study).
-
Administration: A single oral gavage of the test substance.
-
Procedure: A modified "up-and-down" or "staircase" method is employed, using a small number of animals.[18] Dosing starts at a level below the estimated LD50. If the animal survives, the dose for the next animal is increased by a predetermined factor. If the animal dies, the dose for the next animal is decreased.[19]
-
Observation: Animals are monitored for signs of toxicity and mortality at 1, 2, 4, and 6 hours post-dosing, with mortality recorded within 24 hours.[18] The observation period can extend up to 14 days to monitor for delayed toxicity.[20]
-
Endpoint: The LD50 is calculated based on the pattern of survival and mortality.
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay is used to assess cell metabolic activity and is a measure of cell viability, proliferation, and cytotoxicity.
-
Cell Lines: A panel of normal human cell lines (e.g., hepatocytes, renal proximal tubule epithelial cells, peripheral blood mononuclear cells) and cancer cell lines.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere.
-
The cells are then treated with various concentrations of the test compound for a specified duration (e.g., 24, 48, 72 hours).
-
Following treatment, the medium is replaced with a solution containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
Viable cells with active mitochondria reduce the MTT to a purple formazan product.
-
The formazan crystals are solubilized, and the absorbance is measured using a microplate reader.
-
-
Endpoint: The half-maximal inhibitory concentration (IC50) is calculated, representing the concentration of the compound that inhibits cell viability by 50%.
Bacterial Reverse Mutation Assay (Ames Test)
This assay is used to assess the mutagenic potential of a chemical compound.
-
Test System: Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) with and without metabolic activation (S9 mix from rat liver).[7][21][22][23][24]
-
Procedure:
-
The bacterial strains are exposed to the test compound at various concentrations, both with and without the S9 mix.
-
The mixture is plated on a minimal agar medium lacking histidine.
-
The plates are incubated for 48-72 hours.
-
-
Endpoint: The number of revertant colonies (bacteria that have regained the ability to synthesize histidine) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the control indicates mutagenic potential.[21][22][24]
In Vivo Micronucleus Assay
This assay detects genotoxic damage by identifying micronuclei in erythrocytes.
-
Test System: Male and/or female mice or rats.
-
Administration: The test compound is administered at three dose levels, typically two or three times at 24-hour intervals.[25]
-
Procedure:
-
Approximately 24 hours after the final dose, bone marrow or peripheral blood is collected.[25]
-
The cells are stained to differentiate polychromatic erythrocytes (PCEs) from normochromatic erythrocytes (NCEs) and to visualize micronuclei.
-
At least 2000 PCEs per animal are scored for the presence of micronuclei.[6][26][27]
-
-
Endpoint: A statistically significant, dose-dependent increase in the frequency of micronucleated PCEs in treated animals compared to controls indicates genotoxicity.[25]
Reproductive and Developmental Toxicity Screening
These studies evaluate the potential effects of a substance on reproductive function and development. They are typically conducted in accordance with OECD guidelines.
-
Test System: Rats are commonly used.
-
Procedure (OECD TG 421):
-
Males are dosed for a minimum of four weeks, including a pre-mating, mating, and post-mating period.[3][28]
-
Females are dosed throughout the study, including two weeks prior to mating, during gestation, and through lactation.[3][28]
-
Endpoints include effects on mating behavior, fertility, pregnancy outcomes, and offspring viability and growth.[3][28]
-
-
Procedure (OECD TG 414 - Prenatal Developmental Toxicity):
-
Endpoints: Adverse effects on fertility, gestation, and fetal development are assessed.
Signaling Pathways and Experimental Workflows
To visualize the complex biological interactions and experimental processes discussed, the following diagrams are provided.
Caption: Workflow for the preclinical safety assessment of aloperine.
Caption: Simplified workflow for the Ames Test protocol.
Caption: Aloperine's inhibitory effect on the PI3K/Akt signaling pathway.
Conclusion
The preclinical data currently available for aloperine suggest a promising safety profile, particularly concerning its selective cytotoxicity towards cancer cells and its comparatively lower toxicity to normal cells in vitro. While direct, comprehensive comparisons with established drugs are limited by the early stage of aloperine's development, the initial findings are encouraging. Further rigorous, well-controlled preclinical and clinical studies are warranted to fully elucidate the safety and efficacy of aloperine for its potential therapeutic applications. This guide serves as a foundational resource for the scientific community to build upon as more data becomes available.
References
- 1. Aloperine: A Potent Modulator of Crucial Biological Mechanisms in Multiple Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Characteristic analysis of adverse reactions of five anti-TNFɑ agents: a descriptive analysis from WHO-VigiAccess [frontiersin.org]
- 3. oecd.org [oecd.org]
- 4. researchgate.net [researchgate.net]
- 5. Doxorubicin: Insights into Dynamics, Clinical Uses and Adverse Effects [pubs.sciepub.com]
- 6. In vivo rodent micronucleus assay: protocol, conduct and data interpretation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Prevalence and predictors of adverse events with methotrexate mono- and combination-therapy for rheumatoid arthritis: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rates and predictors of methotrexate-related adverse events in patients with early rheumatoid arthritis: results from a nationwide UK study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. healthday.com [healthday.com]
- 11. Adverse drug reactions associated with doxorubicin and epirubicin: A descriptive analysis from VigiBase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparison of the adverse event profiles of conventional and liposomal formulations of doxorubicin using the FDA adverse event reporting system - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Adalimumab: long-term safety in 23 458 patients from global clinical trials in rheumatoid arthritis, juvenile idiopathic arthritis, ankylosing spondylitis, psoriatic arthritis, psoriasis and Crohn's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Safety and effectiveness of adalimumab in patients with rheumatoid arthritis over 5 years of therapy in a phase 3b and subsequent postmarketing observational study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Safety and effectiveness of adalimumab in a clinical setting that reflects Canadian standard of care for the treatment of rheumatoid arthritis (RA): Results from the CanACT study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. enamine.net [enamine.net]
- 19. The Effect of Experimental Protocol on the Toxicity of Saxitoxin in Mice [mdpi.com]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 21. youtube.com [youtube.com]
- 22. m.youtube.com [m.youtube.com]
- 23. youtube.com [youtube.com]
- 24. m.youtube.com [m.youtube.com]
- 25. criver.com [criver.com]
- 26. In vivo rodent erythrocyte micronucleus assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. In Vivo Micronucleus Assay in Mouse Bone Marrow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 29. ecetoc.org [ecetoc.org]
Aloperine's Synergistic Power: A Comparative Guide to Combination Anticancer Therapy
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Aloperine's synergistic effects with other anticancer agents, supported by experimental data. The information presented herein is intended to facilitate further research and development of novel combination cancer therapies.
Aloperine, a quinolizidine alkaloid extracted from the plant Sophora alopecuroides, has demonstrated significant potential as an anticancer agent.[1] Its therapeutic effects are attributed to its ability to induce apoptosis, trigger cell cycle arrest, and inhibit cell migration and invasion through the modulation of various signaling pathways.[1] Beyond its standalone efficacy, recent studies have highlighted Aloperine's ability to work synergistically with established chemotherapeutic drugs, enhancing their anticancer activity and in some cases, reversing drug resistance. This guide summarizes the current findings on these synergistic combinations, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms.
Synergistic Combinations of Aloperine: A Quantitative Overview
The synergistic potential of Aloperine has been investigated in combination with several conventional anticancer agents across different cancer types. While comprehensive quantitative data such as Combination Index (CI) and Dose Reduction Index (DRI) values are still emerging in the literature, existing studies provide strong evidence of synergy through various analytical methods.
One key study investigated the effects of Aloperine in combination with 5-fluorouracil (5-FU) and cisplatin in intrahepatic cholangiocarcinoma (ICC) cell lines.[2] The synergy was evaluated using cell viability assays and analyzed with Combenefit software, which visualizes synergistic, additive, and antagonistic interactions. The results indicated significant synergistic effects, particularly in IDH1-mutant cancer cells.[2] Another study demonstrated that Aloperine can reverse cisplatin resistance in colorectal cancer cells.[3][4]
The following table summarizes the key findings from studies on Aloperine's synergistic effects.
| Anticancer Agent | Cancer Type | Cell Line(s) | Key Synergistic Effects | Supporting Evidence |
| 5-Fluorouracil (5-FU) | Intrahepatic Cholangiocarcinoma (ICC) | RBE (IDH1-mutant) | Enhanced inhibition of cell viability | Synergy distribution plots from Combenefit software analysis of cell viability data.[2] |
| Cisplatin | Intrahepatic Cholangiocarcinoma (ICC) | RBE (IDH1-mutant) | Enhanced inhibition of cell viability | Synergy distribution plots from Combenefit software analysis of cell viability data.[2] |
| Cisplatin | Colorectal Cancer (Cisplatin-Resistant) | HT-29/DDP | Reversal of cisplatin resistance, increased sensitivity to cisplatin, enhanced apoptosis and proliferation inhibition. | Dose-dependent inhibition of proliferation and increased sensitivity of resistant cells to cisplatin.[3][4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are representative protocols for key experiments used to evaluate the synergistic effects of Aloperine.
Cell Viability Assay (MTT Assay)
This assay is fundamental for assessing the cytotoxic effects of anticancer agents, both individually and in combination.
Objective: To determine the inhibitory effect of Aloperine, a partner anticancer agent, and their combination on the proliferation of cancer cells.
Protocol:
-
Cell Seeding: Cancer cells (e.g., RBE, HT-29/DDP) are seeded into 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours to allow for attachment.
-
Drug Treatment: The cells are then treated with varying concentrations of Aloperine alone, the anticancer agent alone (e.g., 5-FU, cisplatin), or a combination of both. A control group receives only the vehicle (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period, typically 48 or 72 hours.
-
MTT Addition: After incubation, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.
-
Data Analysis: The cell viability is calculated as a percentage of the control group. The half-maximal inhibitory concentration (IC50) is determined for each agent. For combination studies, data is analyzed using software like Combenefit or by calculating the Combination Index (CI) using the Chou-Talalay method.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay quantifies the extent of apoptosis (programmed cell death) induced by the drug treatments.
Objective: To determine if the synergistic cytotoxicity of the drug combination is due to an increase in apoptosis.
Protocol:
-
Cell Treatment: Cells are seeded in 6-well plates and treated with Aloperine, the partner drug, or their combination for a specified time (e.g., 48 hours).
-
Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.
-
Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Western Blot Analysis
This technique is used to detect and quantify specific proteins, providing insights into the molecular pathways affected by the drug combination.
Objective: To investigate the effect of the drug combination on the expression levels of proteins involved in key signaling pathways (e.g., apoptosis, cell cycle, drug resistance).
Protocol:
-
Protein Extraction: After drug treatment, cells are lysed using RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies against the target proteins (e.g., HIF-1α, p-ERK, Bcl-2, Bax, Caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).
Mechanistic Insights: Signaling Pathways
The synergistic effects of Aloperine with other anticancer agents are rooted in its ability to modulate specific cellular signaling pathways. The following diagrams illustrate the proposed mechanisms of action.
Caption: Aloperine's synergy in IDH1-mutant cancer cells.
Caption: Aloperine reverses cisplatin resistance via the HIF-1α/ERK pathway.
Conclusion
The available evidence strongly suggests that Aloperine can act as a potent synergistic agent when combined with conventional chemotherapeutics like 5-fluorouracil and cisplatin. Its ability to enhance the efficacy of these drugs, and even reverse drug resistance, opens up promising avenues for the development of more effective and less toxic cancer treatment strategies. Further research, particularly studies that provide quantitative measures of synergy such as CI and DRI values across a broader range of cancers and drug combinations, is warranted to fully elucidate the clinical potential of Aloperine in combination therapy. The mechanistic insights into its role in modulating key signaling pathways provide a solid foundation for the rational design of future preclinical and clinical investigations.
References
- 1. Aloperine: A Potent Modulator of Crucial Biological Mechanisms in Multiple Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Aloperine as a Potential Antineoplastic Agent for Cholangiocarcinoma Harboring Mutant IDH1 [mdpi.com]
- 3. Aloperine can reverse the cisplatin resistance of colorectal cancer cells via suppressing the HIF-1α/ERK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Independent Validation of Aloperine's Antiviral Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antiviral activity of aloperine against various viruses, juxtaposed with established antiviral agents. The information presented is collated from independent research to support further investigation and drug development efforts.
Executive Summary
Aloperine, a quinolizidine alkaloid isolated from the plant Sophora alopecuroides, has demonstrated in vitro antiviral activity against a range of viruses. Independent studies have primarily focused on its efficacy against Influenza A virus (IAV), Human Immunodeficiency Virus type 1 (HIV-1), and Hepatitis C Virus (HCV). The principal mechanism of action appears to be the inhibition of viral entry into host cells. This guide summarizes the available quantitative data, details the experimental methodologies used to assess its antiviral properties, and provides a comparative analysis against currently approved antiviral drugs. Notably, there is a lack of independent validation of aloperine's activity against Hepatitis B Virus (HBV) and Coxsackievirus in the reviewed literature.
Data Presentation: In Vitro Antiviral Activity
The following tables summarize the in vitro antiviral activity of aloperine and its derivatives compared to standard-of-care antiviral drugs.
Table 1: Aloperine and its Derivatives - Antiviral Activity
| Compound | Virus | Assay Type | Cell Line | IC50 / EC50 (µM) | Cytotoxicity (CC50 in µM) | Selectivity Index (SI) | Reference |
| Aloperine | Influenza A/PR/8/34 (H1N1) | Plaque Reduction | MDCK | 14.5 | >100 | >6.9 | [1] |
| Aloperine | HIV-1 (NL4-3) | Cell-based | MT4 | 1.75 | >10 | >5.7 | [2][3] |
| Aloperine Derivative (19) | Influenza A/PR/8/34 (H1N1) | Plaque Reduction | MDCK | 0.091 | Not Reported | Not Reported | [4] |
| Aloperine Derivative (12d) | HIV-1 | Cell-based | MT4 | 0.69 | Not Reported | Not Reported | [2][5] |
| Aloperine Derivative (19) | HIV-1 | Cell-based | MT4 | 0.12 | >10 | >83.3 | [3] |
Table 2: Comparative Antiviral Agents - In Vitro Activity
| Antiviral Agent | Virus | Assay Type | IC50 / EC50 (nM) | Reference |
| Oseltamivir Carboxylate | Influenza A/H1N1 | Neuraminidase Inhibition | 0.93 - 4.16 | [2] |
| Oseltamivir Carboxylate | Influenza A/H3N2 | Neuraminidase Inhibition | 0.13 - 7.95 | [2] |
| Zanamivir | Influenza A (H1N1) | Neuraminidase Inhibition | ~1.0 - 2.0 | [6] |
| Peramivir | Influenza A (H1N1) | Neuraminidase Inhibition | ~0.2 - 1.0 | [7] |
| Baloxavir Acid | Influenza A/H1N1pdm09 | Focus Reduction | 0.28 | [8] |
| Baloxavir Acid | Influenza A/H3N2 | Focus Reduction | 0.16 | [8] |
| Entecavir | Hepatitis B Virus (HBV) | Cell-based (HepG2) | 4 | [9] |
| Tenofovir | Hepatitis B Virus (HBV) | Cell-based (HepG2) | 1100 | [5] |
Note on Hepatitis B and Coxsackievirus: Extensive literature searches did not yield any independent in vitro studies assessing the antiviral activity of aloperine against Hepatitis B Virus (HBV) or Coxsackievirus. For Coxsackievirus infections, current medical practice relies on supportive care as there are no specific approved antiviral treatments.
Mechanism of Action
Independent studies consistently indicate that aloperine's primary antiviral mechanism is the inhibition of viral entry into the host cell.
-
Hepatitis C Virus (HCV): Research suggests that aloperine disrupts the internalization process of the virus, from endocytosis to membrane fusion.[10][11]
-
Human Immunodeficiency Virus (HIV-1): Aloperine has been shown to inhibit HIV-1 envelope-mediated cell-cell fusion.[2]
-
Influenza A Virus (IAV): The mechanism of action against IAV is less clear, with some studies suggesting that aloperine derivatives target the viral nucleoprotein, while others point towards inhibition of viral entry.[12] This discrepancy warrants further investigation.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the validation of aloperine's antiviral activity.
Plaque Reduction Assay (for Influenza A Virus)
This assay is a standard method to quantify the inhibition of viral replication.
a. Cell Culture and Virus Infection:
-
Madin-Darby Canine Kidney (MDCK) cells are seeded in 6-well plates and grown to confluence.
-
The cell monolayers are washed with phosphate-buffered saline (PBS).
-
Serial dilutions of the test compound (e.g., aloperine) are pre-incubated with a known titer of Influenza A virus for 1 hour at 37°C.
-
The virus-compound mixture is then added to the MDCK cell monolayers and incubated for 1 hour at 37°C to allow for viral adsorption.
b. Plaque Formation and Visualization:
-
After incubation, the inoculum is removed, and the cells are overlaid with a medium containing 1% agarose and trypsin.
-
The plates are incubated at 37°C in a 5% CO2 incubator for 2-3 days until visible plaques are formed.
-
The cells are then fixed with 4% formaldehyde and stained with a crystal violet solution.
-
Plaques (clear zones where cells have been lysed by the virus) are counted, and the 50% inhibitory concentration (IC50) is calculated as the compound concentration that reduces the number of plaques by 50% compared to the virus-only control.
Cell-based HIV-1 Replication Assay
This assay measures the inhibition of HIV-1 replication in a susceptible cell line.
a. Cell Culture and Infection:
-
MT-4 cells (a human T-cell leukemia line) are cultured in RPMI-1640 medium supplemented with fetal bovine serum (FBS) and antibiotics.
-
Cells are seeded in 96-well plates.
-
Serial dilutions of the test compound are added to the wells.
-
A stock of HIV-1 (e.g., NL4-3 strain) is then added to the wells.
b. Quantification of Viral Replication:
-
The plates are incubated for 4-5 days at 37°C.
-
Viral replication is quantified by measuring the activity of reverse transcriptase in the culture supernatant or by using a reporter gene assay (e.g., luciferase or β-galactosidase) if an engineered virus is used.
-
The 50% effective concentration (EC50) is determined as the compound concentration that inhibits viral replication by 50% compared to the virus-only control.
MTT Assay for Cytotoxicity
This colorimetric assay is used to assess the viability of cells after exposure to the test compound, determining its cytotoxic concentration (CC50).
a. Cell Treatment:
-
Cells (e.g., MDCK or MT-4) are seeded in 96-well plates and allowed to adhere overnight.
-
The culture medium is replaced with fresh medium containing serial dilutions of the test compound.
-
The plates are incubated for the same duration as the antiviral assay (e.g., 2-5 days).
b. Measurement of Cell Viability:
-
After incubation, the medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
The plates are incubated for another 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO or an acidic isopropanol solution).
-
The absorbance is measured at 570 nm using a microplate reader.
-
The CC50 value is calculated as the compound concentration that reduces cell viability by 50% compared to the untreated control cells.
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Aloperine's primary antiviral mechanism of action.
Caption: General workflow for in vitro antiviral activity assessment.
Caption: Relationship between potency, cytotoxicity, and therapeutic potential.
References
- 1. New therapeutic options for persistent low-level viremia in patients with chronic hepatitis B virus infection: Increase of entecavir dosage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Antiviral Activity of Probenecid and Oseltamivir on Influenza Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improved in vitro Efficacy of Baloxavir Marboxil Against Influenza A Virus Infection by Combination Treatment With the MEK Inhibitor ATR-002 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intracellular Metabolism and In Vitro Activity of Tenofovir against Hepatitis B Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In vitro neuraminidase inhibitory concentration (IC50) of four neuraminidase inhibitors in the Japanese 2015-16 season: Comparison with the 2010-11 to 2014-15 seasons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Susceptibility of Influenza Viruses to the Novel Cap-Dependent Endonuclease Inhibitor Baloxavir Marboxil - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Entecavir Baraclude - Treatment - Hepatitis B Online [hepatitisb.uw.edu]
- 10. search.lib.latrobe.edu.au [search.lib.latrobe.edu.au]
- 11. Aloperine inhibits hepatitis C virus entry into cells by disturbing internalisation from endocytosis to the membrane fusion process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Review on Recent Advances in Aloperine Research: Pharmacological Activities and Underlying Biological Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Cellular Proteomes Following Aloperine Treatment: A Guide for Researchers
For Immediate Release
Aloperine Demonstrates Significant Impact on Key Cancer-Related Signaling Pathways
Shanghai, China – October 30, 2025 – New insights into the molecular mechanisms of Aloperine, a quinolizidine alkaloid derived from the plant Sophora alopecuroides, reveal its potent effects on cellular protein networks central to cancer progression. While comprehensive, high-throughput comparative proteomics studies on Aloperine-treated cells are not yet publicly available, a significant body of research highlights its targeted influence on key signaling pathways, including PI3K/Akt, Ras/ERK, and JAK/STAT. This guide synthesizes the current understanding of Aloperine's impact on the cellular proteome, providing researchers, scientists, and drug development professionals with a detailed overview of its therapeutic potential and the methodologies to investigate its effects further.
Aloperine has been shown to induce apoptosis, trigger cell cycle arrest, and inhibit cell migration and invasion across various cancer cell lines.[1][2] These effects are attributed to its ability to modulate the expression and activity of critical regulatory proteins.
Summary of Aloperine's Known Effects on Protein Expression and Activity
The following table summarizes the documented effects of Aloperine on key proteins involved in major signaling cascades, apoptosis, and cell cycle regulation. This information is compiled from various studies investigating Aloperine's mechanism of action in different cancer cell models.
| Signaling Pathway | Target Protein | Effect of Aloperine Treatment | Downstream Consequence |
| PI3K/Akt Signaling | p-Akt | Decrease | Inhibition of cell survival and proliferation[1][3][4] |
| p-mTOR | Decrease | Inhibition of protein synthesis and cell growth[4] | |
| Bax | Increase | Promotion of apoptosis[5] | |
| Bcl-2 | Decrease | Promotion of apoptosis[5] | |
| Ras/ERK Signaling | Ras | Decrease | Inhibition of cell proliferation and survival[6] |
| p-Raf | Decrease | Inhibition of the MAPK cascade[6] | |
| p-ERK1/2 | Decrease | Inhibition of cell proliferation and differentiation[6] | |
| JAK/STAT Signaling | STAT3 | Inhibition of activity | Suppression of gene transcription related to survival and proliferation[5][7][8] |
| Cell Cycle Regulation | p53 | Increase | Induction of cell cycle arrest and apoptosis[5][9] |
| p21 | Increase | G1 and G2/M phase cell cycle arrest[5][9] | |
| Cyclin B1 | Decrease | G2/M phase cell cycle arrest[3][5] | |
| Cyclin D1 | Decrease | G1 phase cell cycle arrest[5] | |
| cdc2 | Decrease | G2/M phase cell cycle arrest[3] | |
| cdc25C | Decrease | G2/M phase cell cycle arrest[3] | |
| Apoptosis Regulation | Cleaved Caspase-3 | Increase | Execution of apoptosis[3][4] |
| Cleaved Caspase-9 | Increase | Initiation of the intrinsic apoptotic pathway[3][4] | |
| Cleaved PARP | Increase | Marker of apoptosis[3][4] |
Visualizing Aloperine's Impact on Cellular Signaling
The following diagrams illustrate the key signaling pathways modulated by Aloperine.
Experimental Protocols for Comparative Proteomics
To facilitate further research into the global proteomic effects of Aloperine, we provide a generalized workflow for a comparative proteomics experiment using mass spectrometry.
Cell Culture and Aloperine Treatment
-
Cell Lines: Select appropriate cancer cell lines (e.g., HCT116, A549, MCF-7).
-
Culture Conditions: Culture cells in standard media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Treatment: Treat cells with a predetermined optimal concentration of Aloperine (and a vehicle control, e.g., DMSO) for a specified time (e.g., 24 or 48 hours).
-
Harvesting: After treatment, wash cells with ice-cold PBS and harvest using a cell scraper or trypsinization.
Protein Extraction and Quantification
-
Lysis: Lyse cell pellets in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Sonication: Sonicate the lysates to shear DNA and ensure complete cell disruption.
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris.
-
Quantification: Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
Sample Preparation for Mass Spectrometry
-
Reduction and Alkylation: Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide.
-
Digestion: Digest proteins into peptides using a protease, most commonly trypsin, overnight at 37°C.
-
Desalting: Desalt the peptide samples using C18 spin columns to remove contaminants.
-
Labeling (Optional): For quantitative proteomics, peptides can be labeled with isobaric tags (e.g., TMT or iTRAQ) for multiplexed analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC): Separate the peptides by reverse-phase liquid chromatography using a nanoscale HPLC system.
-
Mass Spectrometry (MS): Analyze the eluted peptides using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF). The instrument will perform data-dependent acquisition, acquiring MS1 scans to measure peptide masses and MS2 scans to fragment peptides and determine their sequences.
Data Analysis
-
Database Searching: Use a search algorithm (e.g., Sequest, Mascot, or MaxQuant) to identify peptides and proteins by matching the experimental MS2 spectra against a protein sequence database.
-
Quantification: Quantify the relative abundance of proteins between the Aloperine-treated and control samples.
-
Bioinformatics Analysis: Perform downstream bioinformatics analysis, including identifying differentially expressed proteins, pathway analysis, and gene ontology enrichment to understand the biological implications of the proteomic changes.
This guide provides a foundational understanding of Aloperine's effects on the cellular proteome based on current literature. The provided experimental framework is intended to encourage and facilitate further research to fully elucidate the global proteomic changes induced by this promising anti-cancer agent.
References
- 1. Aloperine: A Potent Modulator of Crucial Biological Mechanisms in Multiple Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aloperine: A Potent Modulator of Crucial Biological Mechanisms in Multiple Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aloperine induces apoptosis and G2/M cell cycle arrest in hepatocellular carcinoma cells through the PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aloperine inhibits the progression of non-small-cell lung cancer through the PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aloperine induces G2/M phase cell cycle arrest and apoptosis in HCT116 human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aloperine inhibits proliferation, migration and invasion and induces apoptosis by blocking the Ras signaling pathway in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Replicating Aloperine's Bioactivity: A Comparative Guide to Published Findings
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of published data on the bioactivity of Aloperine. It details experimental protocols and presents comparative data to facilitate the replication and extension of these findings.
Aloperine, a quinolizidine alkaloid derived from the plant Sophora alopecuroides, has garnered significant interest for its diverse pharmacological activities.[1][2] Published research has demonstrated its potential as an anti-inflammatory, anti-cancer, and antiviral agent.[2][3] Mechanistically, Aloperine has been shown to modulate several key cellular processes, including apoptosis, cell cycle arrest, and autophagy, primarily through its interaction with critical signaling pathways such as PI3K/Akt, Ras/Erk, and NF-κB.[1][2][3] This guide synthesizes the methodologies and quantitative findings from multiple studies to provide a framework for further investigation into Aloperine's therapeutic potential.
Quantitative Bioactivity Data of Aloperine
To provide a comparative overview of Aloperine's efficacy, the following tables summarize the half-maximal inhibitory concentration (IC50) values against various cancer cell lines and its effects on apoptosis and cell cycle distribution as reported in the literature.
Table 1: IC50 Values of Aloperine in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| A549 | Non-small-cell lung | Not specified | 48 | [4] |
| H1299 | Non-small-cell lung | Not specified | 48 | [4] |
| LNCaP | Prostate Cancer | Not specified | 48 | [1] |
| PC3 | Prostate Cancer | Not specified | 48 | [1] |
| DU145 | Prostate Cancer | Not specified | 48 | [1] |
| Hep3B | Hepatocellular Carcinoma | Not specified | Not specified | [5] |
| Huh7 | Hepatocellular Carcinoma | Not specified | Not specified | [5] |
| U266 | Multiple Myeloma | Not specified | 48 | [6] |
| MM.1S | Multiple Myeloma | Not specified | 48 | [6] |
| HCT116 | Colon Cancer | Not specified | Not specified | [1] |
| IHH-4 | Thyroid Carcinoma | Not specified | Not specified | [2] |
| KMH-2 | Thyroid Carcinoma | Not specified | Not specified | [2] |
Note: While many studies demonstrate a dose-dependent inhibitory effect, specific IC50 values are not always reported. Researchers are encouraged to perform dose-response studies to determine the IC50 in their specific experimental system.
Table 2: Effects of Aloperine on Apoptosis and Cell Cycle
| Cell Line | Concentration (µM) | Effect on Apoptosis | Cell Cycle Arrest Phase | Reference |
| A549 | Not specified | Induction | Not specified | [4] |
| H1299 | Not specified | Induction | Not specified | [4] |
| Prostate Cancer Cells | Not specified | Induction | G1 | [1] |
| Hep3B | Not specified | Induction | G2/M | [5] |
| Huh7 | Not specified | Induction | G2/M | [5] |
| U266 | 80, 160 | Induction | Not specified | [6] |
| MM.1S | 80, 160 | Induction | Not specified | [6] |
Detailed Experimental Protocols
To ensure the reproducibility of the published findings, this section provides detailed methodologies for key experiments cited in the literature.
1. Cell Viability Assay (CCK-8 Assay)
This protocol is adapted from studies investigating the anti-proliferative effects of Aloperine on non-small-cell lung cancer cells.[4]
-
Cell Seeding: Seed A549 or H1299 cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with varying concentrations of Aloperine for 48 hours.
-
CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubation: Incubate the plates for an additional 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control (untreated cells).
2. Apoptosis Assay (Annexin V-FITC/PI Staining and Flow Cytometry)
This protocol is based on methodologies used to assess Aloperine-induced apoptosis in various cancer cell lines.[7][8]
-
Cell Culture and Treatment: Culture cells in a six-well plate and treat with the desired concentrations of Aloperine for 48 hours.[7]
-
Cell Collection: Collect both the floating cells from the supernatant and the adherent cells by trypsinization. This step is crucial as apoptotic cells may detach.[9][10]
-
Washing: Wash the collected cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions (e.g., Annexin V-FITC/PI apoptosis kit).[7][8]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[7][9]
3. Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
This protocol is derived from studies evaluating the effect of Aloperine on the cell cycle progression of prostate cancer cells.[7]
-
Cell Culture and Treatment: Culture cells in a six-well plate and treat with various concentrations of Aloperine for 48 hours.[7]
-
Cell Fixation: Collect the cells and fix them with 75% cold ethanol at -20°C overnight.[7]
-
Staining: Wash the fixed cells with PBS and then stain with a solution containing 50 µg/mL of Propidium Iodide (PI) and 1 mg/mL RNase for 30 minutes at 4°C.[7]
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.[7]
4. Western Blot Analysis of Signaling Pathways
This generalized protocol is based on the common methodology used to investigate the effect of Aloperine on protein expression in signaling pathways like PI3K/Akt and Ras/Erk.[4][11]
-
Cell Lysis: After treatment with Aloperine, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-ERK, ERK, cleaved caspase-3, Bax, Bcl-2, p53, p21) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizing Aloperine's Mechanism of Action
The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by Aloperine as described in the scientific literature.
Caption: Aloperine inhibits the PI3K/Akt pathway, leading to apoptosis.
Caption: Aloperine blocks the Ras/Erk signaling cascade.
Caption: Aloperine suppresses the NF-κB inflammatory pathway.
References
- 1. A Review on Recent Advances in Aloperine Research: Pharmacological Activities and Underlying Biological Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Aloperine: A Potent Modulator of Crucial Biological Mechanisms in Multiple Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aloperine inhibits the progression of non-small-cell lung cancer through the PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aloperine induces apoptosis and G2/M cell cycle arrest in hepatocellular carcinoma cells through the PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cell cycle and apoptosis assay [bio-protocol.org]
- 8. Aloperine inhibits the progression of non-small-cell lung cancer through the PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Apoptosis Protocols | USF Health [health.usf.edu]
- 11. Aloperine attenuates hydrogen peroxide-induced injury via anti-apoptotic activity and suppression of the nuclear factor-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Procedures for Alo-3
Disclaimer: The following procedures are based on the assumed chemical properties of "Alo-3" as an aluminum-oxygen compound (e.g., aluminate or aluminum oxide). As "this compound" is not a standard chemical identifier, it is imperative to consult the Safety Data Sheet (SDS) for the specific product you are using. If an SDS is unavailable, it is recommended to treat the substance as hazardous and consult your institution's Environmental Health and Safety (EHS) department for guidance.
This document provides essential safety and logistical information for the proper disposal of this compound, catering to researchers, scientists, and drug development professionals. The procedural, step-by-step guidance herein is designed to directly address operational questions regarding laboratory safety and chemical handling.
Data Presentation: pH-Dependent Solubility of Aluminum Hydroxide
The disposal of aqueous solutions of aluminum compounds is often managed by adjusting the pH to precipitate aluminum hydroxide [Al(OH)₃], which is sparingly soluble in a specific pH range. Understanding this relationship is critical for effective waste treatment. Aluminum hydroxide is amphoteric, meaning it dissolves in both acidic and strongly alkaline solutions.[1][2] Its minimum solubility occurs in the neutral to slightly alkaline pH range.[3][4][5]
| pH Range | Solubility of Aluminum Hydroxide | Recommended Action for Aqueous this compound Waste |
| < 6.0 | High | Adjust pH upwards towards neutral |
| 6.0 - 8.5 | Minimal | Optimal range for precipitation |
| > 8.5 | Increasing | Adjust pH downwards towards neutral |
Note: The optimal pH for precipitation may vary slightly depending on the specific composition and concentration of the waste stream.
Experimental Protocols for Proper Disposal
The appropriate disposal method for this compound depends on its physical state (solid or liquid) and concentration. Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound waste.
Protocol 1: Disposal of Aqueous this compound Solutions (Precipitation Method)
This protocol is designed for dilute aqueous solutions containing this compound. The principle is to precipitate aluminum as aluminum hydroxide, which can then be separated as a solid waste.
Materials:
-
Aqueous this compound waste solution
-
Dilute acid (e.g., 1M HCl or 1M H₂SO₄)
-
Dilute base (e.g., 1M NaOH)
-
pH meter or pH indicator strips
-
Large, designated hazardous waste container
-
Stir plate and stir bar
-
Filtration apparatus (e.g., Buchner funnel, filter paper, vacuum flask)
-
Designated solid hazardous waste container
Procedure:
-
Waste Collection: Collect all aqueous this compound waste in a clearly labeled, compatible hazardous waste container.
-
pH Measurement: Place the waste container on a stir plate and begin gentle agitation. Carefully measure the initial pH of the solution.
-
pH Adjustment:
-
If the pH is acidic (< 6.0) or strongly basic (> 8.5), slowly add dilute base or acid, respectively, to adjust the pH to the optimal precipitation range of 6.0-8.5.
-
Monitor the pH continuously during adjustment. A white, gelatinous precipitate of aluminum hydroxide should form as the pH approaches the neutral range.
-
-
Precipitation and Settling: Once the target pH is achieved, allow the solution to stir for an additional 15-30 minutes to ensure complete precipitation. Turn off the stirrer and let the precipitate settle.
-
Separation of Precipitate:
-
Carefully decant the supernatant (the clear liquid above the solid). Check the pH of the supernatant and ensure it is within the acceptable range for aqueous waste at your institution before drain disposal, if permitted. Consult your local EHS guidelines before disposing of any liquid down the drain.
-
Collect the aluminum hydroxide precipitate via filtration.
-
-
Solid Waste Disposal: Transfer the filtered aluminum hydroxide solid into a designated, labeled container for solid hazardous waste.
-
Container Labeling: Ensure the solid waste container is labeled with "Hazardous Waste," the chemical name (e.g., "Aluminum Hydroxide precipitate from this compound waste"), and any other information required by your institution.
-
Final Disposal: Arrange for pickup of the hazardous waste through your institution's EHS department.
Protocol 2: Disposal of Solid this compound
Solid this compound (e.g., powder) should be disposed of as solid chemical waste. Do not dispose of solid chemicals in regular trash.
Procedure:
-
Waste Collection: Collect solid this compound waste, including any contaminated items like weighing paper or spill cleanup materials, in a designated and compatible container.
-
Container Sealing and Labeling: Securely seal the container. Label it clearly with "Hazardous Waste," the chemical name "Solid this compound," and any other required hazard information.
-
Storage: Store the sealed container in a designated satellite accumulation area for hazardous waste, segregated from incompatible materials.
-
Disposal: Arrange for pickup by your institution's EHS department.
Mandatory Visualization: this compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
References
Essential Safety and Handling Guide for Aluminum Oxide (Al₂O₃)
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for handling Aluminum Oxide (Al₂O₃), a compound frequently used in laboratory and manufacturing settings. Given that "Alo-3" is a common typographical error for Al₂O₃, this guide focuses on the safe handling of this substance. Aluminum oxide is a chemical compound of aluminum and oxygen with the chemical formula Al₂O₃[1].
Immediate Safety and Personal Protective Equipment (PPE)
When handling Aluminum Oxide, particularly in powder or nanoparticle form, adherence to the following PPE protocols is mandatory to minimize exposure and ensure personal safety.
| PPE Category | Specification | Purpose |
| Respiratory Protection | NIOSH-approved N95 or higher-rated respirator. | To prevent inhalation of fine particles, which can cause respiratory irritation. |
| Eye Protection | ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles. | To protect eyes from dust and particulates. |
| Hand Protection | Nitrile or latex gloves. | To prevent skin contact and maintain sample purity. |
| Body Protection | Laboratory coat. | To protect skin and clothing from contamination. |
Operational Plan: Safe Handling Procedures
-
Engineering Controls : Always handle Aluminum Oxide powder in a well-ventilated area. A fume hood or a glove box is highly recommended to control airborne dust.
-
Weighing and Transfer : When weighing or transferring the powder, do so carefully to minimize the generation of dust. Use a chemical spatula and a weigh boat.
-
Spill Management : In case of a spill, do not use dry sweeping methods as this can increase airborne particles. Instead, gently wet the spilled material with water and then carefully wipe it up with a damp cloth or use a HEPA-filtered vacuum cleaner.
-
First Aid :
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, seek medical attention.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention if irritation persists.
-
Skin Contact : Wash the affected area with soap and water.
-
Ingestion : If swallowed, rinse the mouth with water. Do not induce vomiting. Seek medical advice.
-
Disposal Plan
Aluminum Oxide waste should be disposed of in accordance with local, state, and federal regulations.
| Waste Type | Disposal Container | Disposal Method |
| Solid Waste (powder, contaminated wipes) | Clearly labeled, sealed container. | Dispose of as solid chemical waste through your institution's environmental health and safety (EHS) office. |
| Contaminated Sharps | Puncture-resistant sharps container. | Dispose of through your institution's EHS office. |
| Aqueous Suspensions | Sealed, labeled container. | Consult your institution's EHS guidelines for chemical wastewater disposal. Do not pour down the drain unless explicitly permitted. |
Experimental Workflow: Safe Handling of Aluminum Oxide Nanoparticles
The following diagram illustrates the standard workflow for safely handling Aluminum Oxide nanoparticles in a research setting.
Caption: Workflow for Safe Handling of Aluminum Oxide.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
